Necrostatin-1
Descripción
inhibits death domain receptor-stimulated apoptosis; structure in first source
Structure
3D Structure
Propiedades
IUPAC Name |
5-(1H-indol-3-ylmethyl)-3-methyl-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3OS/c1-16-12(17)11(15-13(16)18)6-8-7-14-10-5-3-2-4-9(8)10/h2-5,7,11,14H,6H2,1H3,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXUWMXQFNYDOEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(NC1=S)CC2=CNC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40385186 | |
| Record name | Necrostatin-1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40385186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4311-88-0 | |
| Record name | Necrostatin-1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40385186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Necrostatin-1: A Deep Dive into the Mechanism of RIPK1 Inhibition
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Necrostatin-1 (Nec-1) has emerged as a cornerstone chemical probe in the study of regulated necrosis, or necroptosis, a form of programmed cell death critical in various physiological and pathological processes. This guide provides a comprehensive overview of the molecular mechanism of action of Nec-1, focusing on its interaction with its primary target, Receptor-Interacting Protein Kinase 1 (RIPK1). We will delve into the quantitative aspects of its inhibitory action, detail key experimental protocols for its study, and visualize the complex signaling pathways it modulates.
Core Mechanism of Action: Allosteric Inhibition of RIPK1
This compound is a potent and selective small-molecule inhibitor of RIPK1, a serine/threonine kinase that plays a pivotal role as a central regulator of cell death and inflammation.[1] The primary mechanism of action of Nec-1 is not through direct competition with ATP at the kinase's active site, but rather through allosteric inhibition.[2]
Nec-1 binds to a specific hydrophobic pocket located between the N- and C-termini of the RIPK1 kinase domain.[1] This binding event induces a conformational change that locks the kinase in an inactive state.[1][3] A critical consequence of this induced conformational change is the prevention of RIPK1 autophosphorylation, a key step in its activation.[4][5] Specifically, phosphorylation of RIPK1 at sites such as Serine 166 is a crucial activation event for its kinase-dependent functions, which is effectively blocked by Nec-1.[3][4]
By inhibiting the kinase activity of RIPK1, this compound prevents the recruitment and subsequent phosphorylation of its downstream substrate, RIPK3. This, in turn, blocks the formation of the functional necrosome, an amyloid-like signaling complex comprising activated RIPK1 and RIPK3.[2][6] The necrosome is responsible for recruiting and phosphorylating the terminal effector of the necroptosis pathway, Mixed Lineage Kinase Domain-Like protein (MLKL).[6] Therefore, Nec-1's inhibition of RIPK1 effectively halts the entire downstream signaling cascade, preventing MLKL-mediated plasma membrane rupture and subsequent necroptotic cell death.[3][4]
It is important to note that while Nec-1 is a specific inhibitor of RIPK1's pro-necrotic kinase function, it does not interfere with RIPK1's scaffolding functions that are involved in pro-survival signaling, such as NF-κB activation.[7] However, some studies suggest that at higher concentrations, Nec-1 may have off-target effects, including the inhibition of indoleamine 2,3-dioxygenase (IDO).[5][8]
Quantitative Data Summary
The efficacy of this compound has been quantified in various cellular and biochemical assays. The following tables summarize key chemical properties and inhibitory concentrations.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 5-(1H-indol-3-ylmethyl)-3-methyl-2-sulfanylideneimidazolidin-4-one | [9][10] |
| Molecular Formula | C₁₃H₁₃N₃OS | [9][10] |
| Molecular Weight | 259.33 g/mol | [9][10] |
| CAS Number | 4311-88-0 | [10][11] |
Table 2: In Vitro Efficacy of this compound
| Assay Type | Cell Line / System | Parameter | Value | Reference |
| Necroptosis Inhibition | FADD-deficient Jurkat cells | EC₅₀ | 490 nM | [5][8][12] |
| Necroptosis Inhibition | 293T cells (TNF-α-induced) | EC₅₀ | 490 nM | [5] |
| RIPK1 Kinase Inhibition | In vitro kinase assay | EC₅₀ | 182 nM | [8][10] |
Signaling Pathway Visualizations
The following diagrams illustrate the necroptosis signaling pathway and the precise point of intervention by this compound.
References
- 1. Immunoprecipitation strategies to isolate RIPK1/RIPK3 complexes in mouse macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Immunoprecipitation Strategies to Isolate RIPK1/RIPK3 Complexes in Mouse Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. researchgate.net [researchgate.net]
- 11. protocols.io [protocols.io]
- 12. In Vitro Kinase Assays. [bio-protocol.org]
The Role of Necrostatin-1 in Inhibiting RIPK1 Kinase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Necroptosis, a form of regulated necrosis, has emerged as a critical pathway in various physiological and pathological processes, including inflammation, neurodegenerative diseases, and ischemic injury. Central to this pathway is the Receptor-Interacting Protein Kinase 1 (RIPK1), a serine/threonine kinase that acts as a key signaling node. The discovery of Necrostatin-1 (Nec-1), a potent and selective small-molecule inhibitor of RIPK1, has been instrumental in elucidating the mechanisms of necroptosis and has opened new avenues for therapeutic intervention. This technical guide provides an in-depth overview of the role of Nec-1 in inhibiting RIPK1 kinase, complete with quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.
Mechanism of Action: Allosteric Inhibition of RIPK1
This compound functions as a highly specific allosteric inhibitor of RIPK1.[1] It binds to a hydrophobic pocket within the kinase domain of RIPK1, distinct from the ATP-binding site.[1][2] This binding event locks RIPK1 in an inactive conformation, thereby preventing its autophosphorylation and subsequent activation.[1][3] The stabilization of this inactive state is crucial, as RIPK1 kinase activity is an essential prerequisite for the initiation of the necroptotic cascade.[1] Specifically, Nec-1 has been shown to inhibit the phosphorylation of RIPK1 at key serine residues, such as Ser166, which is considered a biomarker for RIPK1 activation and necroptosis.[4][5]
Upon stimulation by ligands such as Tumor Necrosis Factor-alpha (TNFα) in the absence of caspase-8 activity, activated RIPK1 recruits and phosphorylates RIPK3.[6] This interaction leads to the formation of a functional amyloid-like signaling complex known as the necrosome.[6] Nec-1, by inhibiting RIPK1, effectively prevents the recruitment and activation of RIPK3, thereby halting the assembly of the necrosome and blocking the downstream signaling events that lead to cell death.[6] It is important to note that Nec-1 does not directly inhibit the kinase activity of RIPK3.[7][8]
Quantitative Data on this compound Activity
The efficacy of this compound and its analogs has been quantified in various in vitro and cellular assays. The following tables summarize key quantitative data for easy comparison.
| Compound | Assay Type | Target | IC50 / EC50 | Reference |
| This compound | RIPK1 Kinase Assay | Human RIPK1 | ~182 nM (EC50) | [9] |
| This compound | Cellular Necroptosis Assay (FADD-deficient Jurkat cells) | Necroptosis | ~494 nM (EC50) | [9][10] |
| Necrostatin-1s (7-Cl-O-Nec-1) | RIPK1 Kinase Assay | Human RIPK1 | More stable than Nec-1 | [11] |
| Necrostatin-1i | RIPK1 Kinase Assay | Human RIPK1 | ~100x less effective than Nec-1 | [11] |
Signaling Pathway of Necroptosis and Inhibition by this compound
The following diagram illustrates the signaling cascade of TNF-induced necroptosis and the point of intervention by this compound.
Caption: TNF-induced necroptosis pathway and this compound inhibition.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
In Vitro RIPK1 Kinase Assay
This assay measures the ability of this compound to directly inhibit the kinase activity of recombinant RIPK1.
Materials:
-
Recombinant human RIPK1 (e.g., GST-hRIPK1)
-
Kinase Assay Buffer (20 mM HEPES-KOH, pH 7.5, 2 mM DTT, 10 mM MnCl₂)[11]
-
ATP (cold and ³²P-γ-ATP)[11]
-
This compound (and analogs like Nec-1i, Nec-1s) dissolved in DMSO
-
SDS-PAGE gels and transfer apparatus
-
Nitrocellulose membrane
-
Phosphorimager or autoradiography film
Procedure:
-
Prepare serial dilutions of this compound and control compounds in DMSO. The final DMSO concentration in all reactions should be equal.[11]
-
In a microcentrifuge tube, incubate recombinant human RIPK1 (0.2 µg) with the desired concentration of this compound or control compound in kinase assay buffer for 15-30 minutes at 30°C.[10][11]
-
Initiate the kinase reaction by adding a mixture of cold ATP (10 µM) and ³²P-γ-ATP (10 µCi) to each tube.[11]
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose membrane.
-
Visualize the phosphorylated RIPK1 band by autoradiography or phosphorimaging.[10]
-
Quantify the band intensity to determine the extent of inhibition. The autophosphorylation in the DMSO-only control is set to 100%.[8]
Cellular Necroptosis Assay
This assay assesses the ability of this compound to protect cells from induced necroptosis.
Materials:
-
Cell line susceptible to necroptosis (e.g., L929, HT-29, FADD-deficient Jurkat cells)[7][10][12]
-
Cell culture medium and supplements
-
Necroptosis-inducing agents:
-
This compound dissolved in DMSO
-
Cell viability assay reagent (e.g., Propidium Iodide, Sytox Green, or CellTiter-Glo®)[2][8][14]
-
Plate reader or flow cytometer
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-incubate the cells with various concentrations of this compound or DMSO vehicle control for 1-2 hours.[2][8]
-
Add the necroptosis-inducing agents to the wells.
-
Incubate the plate for a predetermined time (e.g., 6-24 hours), depending on the cell line and stimuli.[2][8]
-
Measure cell death using a chosen viability assay. For example, with Propidium Iodide or Sytox Green, stain the cells and quantify the percentage of positive cells using a fluorescence microscope or flow cytometer.[2][8] With CellTiter-Glo®, measure the luminescence which is proportional to the number of viable cells.[14]
-
Calculate the EC50 value of this compound, which is the concentration that provides 50% protection against necroptosis.
Immunoblotting for Phosphorylated RIPK1
This method is used to confirm the on-target effect of this compound by detecting the inhibition of RIPK1 phosphorylation in a cellular context.
Materials:
-
Cells treated as in the Cellular Necroptosis Assay
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-p-RIPK1 (Ser166), anti-total RIPK1, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
After treating the cells with necroptosis inducers and this compound, wash the cells with cold PBS and lyse them on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against p-RIPK1 (Ser166) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total RIPK1 and a loading control to normalize the data. A decrease in the p-RIPK1/total RIPK1 ratio in Nec-1 treated cells indicates specific inhibition.[15]
Experimental Workflow for Assessing this compound Activity
The following diagram outlines a typical workflow for evaluating the efficacy of this compound.
Caption: Workflow for evaluating this compound's inhibitory activity.
Off-Target Effects and Considerations
While Nec-1 is a powerful tool, it is essential to be aware of its potential off-target effects. Notably, Nec-1 has been shown to inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan metabolism and immune regulation.[11] For studies where IDO activity is a concern, the use of Necrostatin-1s (7-Cl-O-Nec-1) is recommended, as it is a more specific RIPK1 inhibitor that lacks IDO-inhibitory activity.[11][16] Additionally, an inactive analog, Necrostatin-1i, which has significantly reduced activity against RIPK1, can be used as a negative control in cellular assays to distinguish RIPK1-dependent effects.[11] However, it's important to note that at high concentrations, Nec-1i may still exhibit some biological activity.[11]
Conclusion
This compound has been an invaluable chemical probe for dissecting the molecular intricacies of necroptosis and for validating RIPK1 as a druggable target. Its specific allosteric inhibition of RIPK1 kinase activity provides a potent means to block the necroptotic cascade. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to utilize this compound in their studies of necroptosis and associated diseases. As the field advances, a thorough understanding of the mechanism, quantitative effects, and experimental application of this compound will continue to be crucial for the development of novel therapeutics targeting RIPK1-mediated cell death.
References
- 1. invivogen.com [invivogen.com]
- 2. Frontiers | From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors [frontiersin.org]
- 3. This compound and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Prevents Necroptosis in Brains after Ischemic Stroke via Inhibition of RIPK1-Mediated RIPK3/MLKL Signaling [aginganddisease.org]
- 5. This compound Prevents Necroptosis in Brains after Ischemic Stroke via Inhibition of RIPK1-Mediated RIPK3/MLKL Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. RIP1-Dependent and Independent Effects of this compound in Necrosis and T Cell Activation | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. rndsystems.com [rndsystems.com]
- 10. Identification of RIP1 kinase as a specific cellular target of necrostatins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. media.sciltp.com [media.sciltp.com]
- 13. jitc.bmj.com [jitc.bmj.com]
- 14. This compound Prevents Ferroptosis in a RIPK1- and IDO-Independent Manner in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Inhibition of RIPK1 or RIPK3 kinase activity post ischemia-reperfusion reduces the development of chronic kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Early Studies of Necrostatin-1, a Landmark Necroptosis Inhibitor
This technical guide provides a comprehensive overview of the foundational research on this compound (Nec-1), a pivotal small molecule inhibitor of necroptosis. We will delve into its discovery, mechanism of action, early quantitative data, key experimental protocols, and the critical findings from initial in vivo and in vitro studies that established it as an indispensable tool in cell death research.
Introduction: The Discovery of a New Cell Death Inhibitor
Necroptosis is a form of regulated, caspase-independent cell death that morphologically resembles necrosis.[1] Its discovery challenged the long-held view of necrosis as a purely passive and unregulated process. The field was significantly advanced by the identification of this compound in 2005 through a chemical library screen for inhibitors of tumor necrosis factor (TNF)-induced necrotic cell death.[2][3][4] Subsequent studies identified its specific cellular target as Receptor-Interacting Protein Kinase 1 (RIPK1), a key upstream regulator in the necroptosis pathway.[2][4][5] This discovery provided researchers with the first specific chemical tool to probe the function and pathological relevance of necroptosis.
Mechanism of Action: Targeting the RIPK1 Kinase
This compound is an allosteric inhibitor of RIPK1.[6] It selectively binds to a hydrophobic pocket within the kinase domain of RIPK1, locking the enzyme in an inactive conformation.[6] The kinase activity of RIPK1 is essential for the recruitment and phosphorylation of its downstream partner, RIPK3, which in turn phosphorylates Mixed Lineage Kinase Domain-Like protein (MLKL). This cascade of phosphorylation events leads to the formation of a functional complex known as the "necrosome".[5][7] By inhibiting RIPK1's kinase function, Nec-1 prevents the formation of the RIPK1-RIPK3 complex, thereby blocking the entire downstream signaling cascade required for the execution of necroptosis.[8][9]
References
- 1. Structure-activity relationship study of novel necroptosis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound: a promising compound for neurological disorders [frontiersin.org]
- 4. RIP1-Dependent and Independent Effects of this compound in Necrosis and T Cell Activation | PLOS One [journals.plos.org]
- 5. m3yapindo.com [m3yapindo.com]
- 6. invivogen.com [invivogen.com]
- 7. media.sciltp.com [media.sciltp.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Structure of Necrostatin-1
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Necrostatin-1 (Nec-1) is a cornerstone small molecule inhibitor used extensively in the study of regulated necrosis, specifically necroptosis. Its discovery provided a critical tool to dissect the molecular signaling of this lytic, pro-inflammatory cell death pathway. This technical guide provides a comprehensive overview of the chemical structure of this compound, its mechanism of action as a specific inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), key structure-activity relationships, and detailed experimental protocols for its characterization. This document is intended to serve as a detailed resource for researchers leveraging this compound in basic research and therapeutic development.
Chemical Identity and Physicochemical Properties
This compound is a cell-permeable compound characterized by a core structure comprising an indoleamine moiety linked to a methyl-thiohydantoin group.[1] This structure is fundamental to its biological activity.
| Property | Value | Reference(s) |
| IUPAC Name | 5-(1H-indol-3-ylmethyl)-3-methyl-2-sulfanylideneimidazolidin-4-one | [2][3] |
| Synonyms | Nec-1, Methyl-thiohydantoin-tryptophan (MTH-Trp) | [4] |
| CAS Number | 4311-88-0 | [3][5][6] |
| Molecular Formula | C₁₃H₁₃N₃OS | [2][6] |
| Molecular Weight | 259.33 g/mol | [2][6] |
| SMILES String | CN1C(=O)C(NC1=S)CC2=CNC3=CC=CC=C32 | [2][3][4] |
| InChI Key | TXUWMXQFNYDOEZ-UHFFFAOYSA-N | [2][3][4] |
| Solubility | Soluble in DMSO (e.g., 14-25 mg/mL) and Ethanol (e.g., 3-5 mg/mL) | [4][5][7] |
Mechanism of Action: Inhibition of RIPK1
This compound functions as a potent and selective allosteric inhibitor of RIPK1, the key upstream kinase in the necroptosis pathway.[1][8][9] It does not compete with ATP. Instead, it binds to a hydrophobic pocket within the RIPK1 kinase domain, stabilizing the enzyme in an inactive conformation.[1][8] This inhibitory action prevents the crucial autophosphorylation of RIPK1 at serine residues (such as Ser166), which is the catalytic step required for the recruitment and activation of downstream signaling partners.[10][11] By locking RIPK1 in this inactive state, this compound effectively blocks the formation of the "necrosome," a signaling complex composed of RIPK1, RIPK3, and the pseudokinase Mixed Lineage Kinase Domain-Like (MLKL), thereby halting the entire necroptotic cascade.[12][13]
References
- 1. This compound analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C13H13N3OS | CID 2828334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, necroptosis inhibitor (CAS 4311-88-0) | Abcam [abcam.com]
- 4. This compound [sigmaaldrich.com]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound [sigmaaldrich.com]
- 7. Necrostatin-1s | Cell Signaling Technology [cellsignal.com]
- 8. invivogen.com [invivogen.com]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. This compound Prevents Necroptosis in Brains after Ischemic Stroke via Inhibition of RIPK1-Mediated RIPK3/MLKL Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. media.sciltp.com [media.sciltp.com]
- 13. researchgate.net [researchgate.net]
Foundational Research on RIPK1-Dependent Cell Death: A Technical Guide
Introduction
Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) is a critical signaling node that orchestrates cellular responses to a variety of stimuli, including infection, tissue damage, and inflammatory cytokines.[1] It functions as a key regulator of inflammation and cell death, determining cell fate through a complex interplay of its kinase and scaffold activities.[2][3] Dysregulation of RIPK1 signaling is implicated in a wide range of human pathologies, including inflammatory diseases, neurodegenerative disorders, and cancer, making it a prominent target for therapeutic intervention.[4][5][6][7]
This technical guide provides an in-depth overview of the foundational research on RIPK1-dependent cell death. It is intended for researchers, scientists, and drug development professionals, offering detailed signaling pathways, structured quantitative data, and key experimental protocols to facilitate further investigation into this pivotal area of cell biology.
I. The Dual Role of RIPK1: Scaffold vs. Kinase Activity
RIPK1's function is dichotomous, acting as both a scaffold to promote cell survival and a kinase to induce cell death.[2][8] The specific cellular context and post-translational modifications (PTMs) dictate which function predominates.[9][10]
-
Scaffold Function (Pro-Survival): In its kinase-independent role, RIPK1 acts as a scaffold protein, primarily within the TNF Receptor 1 (TNFR1) signaling complex I.[3][11] Upon TNF-α stimulation, RIPK1 is recruited to the receptor and becomes heavily ubiquitinated by cellular inhibitor of apoptosis proteins (cIAPs) and the linear ubiquitin chain assembly complex (LUBAC).[7][12] This ubiquitination creates a platform to recruit downstream kinases like TAK1 and the IKK complex, leading to the activation of pro-survival and pro-inflammatory signaling pathways such as NF-κB and MAPK.[7][11] This scaffold function is essential for maintaining tissue homeostasis and is demonstrated by the fact that RIPK1-deficient mice die at birth from widespread inflammation and cell death.[13]
-
Kinase Function (Pro-Death): The kinase activity of RIPK1 is essential for its role in initiating programmed cell death, specifically apoptosis and necroptosis.[2][3] This function is tightly regulated and is typically suppressed by the pro-survival signaling of complex I.[10] When pro-survival signals are compromised (e.g., through deubiquitination of RIPK1 or inhibition of caspases), RIPK1's kinase activity is unleashed, leading to the formation of death-inducing signaling complexes.[7][11] Mice with a kinase-dead version of RIPK1 (Ripk1K45A or Ripk1D138N) are viable and healthy, indicating that the kinase activity is dispensable for normal development but is a key driver of inflammation and cell death in pathological contexts.[3][14][15]
II. RIPK1-Dependent Signaling Pathways
RIPK1 is a central mediator of signaling downstream of death receptors like TNFR1, Toll-like receptors (TLRs), and Z-DNA binding protein 1 (ZBP1).[13][16][17] The best-characterized pathway is initiated by TNF-α binding to TNFR1.
A. TNFR1 Signaling: The Decision Point
-
Complex I Formation (Pro-Survival): TNF-α binding to TNFR1 triggers the recruitment of TRADD, TRAF2/5, cIAPs, and RIPK1 to form the membrane-bound Complex I.[18] K63-linked and linear (M1) ubiquitination of RIPK1 within this complex is crucial for activating NF-κB and MAPK pathways, promoting the transcription of pro-survival and inflammatory genes.[12][18]
-
Transition to Complex II (Pro-Death): When Complex I is destabilized, often by the deubiquitination of RIPK1 by enzymes like CYLD, RIPK1 can dissociate and form cytosolic death-inducing complexes, collectively known as Complex II.[7][18]
-
Apoptosis (Complex IIa/IIb): In this pathway, RIPK1 associates with FADD and pro-caspase-8.[18] This proximity facilitates the auto-activation of caspase-8, which then executes apoptosis by cleaving downstream effector caspases. The kinase activity of RIPK1 can be required for this form of apoptosis, particularly when cIAP proteins are depleted.[13][19]
-
Necroptosis (Complex IIc or "Necrosome"): When caspase-8 activity is inhibited (either pharmacologically or by viral proteins), the cell switches to a regulated form of necrosis called necroptosis.[7][20] RIPK1, now deubiquitinated and phosphorylated, interacts with RIPK3 via their respective RIP Homotypic Interaction Motifs (RHIMs).[13][20] This leads to the phosphorylation and activation of RIPK3, which in turn recruits and phosphorylates the pseudokinase Mixed Lineage Kinase Domain-Like (MLKL).[20] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, forming pores that lead to cell lysis and the release of damage-associated molecular patterns (DAMPs), triggering a potent inflammatory response.[18][20]
-
III. Quantitative Data on RIPK1-Dependent Signaling
Quantitative analysis is crucial for understanding the dynamics of RIPK1 signaling and for the development of targeted inhibitors. The following tables summarize key quantitative data from foundational studies.
Table 1: Pharmacological Inhibitors of RIPK1
| Compound | Target | IC50 | Cell Line / System | Application | Reference |
|---|---|---|---|---|---|
| Necrostatin-1 (Nec-1) | RIPK1 Kinase | ~180-500 nM | Human U937 cells | Necroptosis Inhibition | [21] |
| GSK'253 | RIPK1 Kinase | 0.5 nM | Human HT29 cells | Target Engagement Assay |[22] |
Table 2: Reagent Concentrations in Key In Vitro Assays
| Reagent | Concentration | Cell Type | Assay | Purpose | Reference |
|---|---|---|---|---|---|
| z-VAD-fmk | 20 µM | Mouse BMDMs | Necroptosis Assay | Pan-caspase inhibitor to induce necroptosis | [21] |
| This compound (Nec-1) | 30 µM | Mouse BMDMs | Necroptosis Assay | Specific RIPK1 kinase inhibitor control | [21] |
| Lipopolysaccharide (LPS) | 20 ng/mL | Mouse BMDMs | Necroptosis Assay | TLR4 agonist to stimulate necroptosis | [21] |
| TNF-α | 10-100 ng/mL | Various | Cell Death Assays | Inducer of TNFR1 signaling | [21][23] |
| Smac mimetic | 100-500 nM | Various | Apoptosis/Necroptosis | cIAP antagonist to promote Complex II formation |[21][23] |
IV. Experimental Protocols
Detailed methodologies are essential for the accurate study of RIPK1-dependent cell death.
A. Protocol: In Vitro Necroptosis Assay in Bone Marrow-Derived Macrophages (BMDMs)
This protocol is adapted from methods used to induce and quantify RIPK1-dependent necroptosis in primary mouse cells.[21]
-
Cell Culture:
-
Isolate bone marrow progenitors from wild-type, Ripk1D138N/D138N (kinase-dead), or Ripk3-/- mice.
-
Culture progenitors in BMDM differentiation medium (e.g., DMEM with 10% FBS, 1% Pen/Strep, and 20% L929-cell conditioned medium) for 7-8 days to generate mature macrophages.
-
Plate mature BMDMs in 96-well plates at a density of ~5x104 cells/well and allow them to adhere overnight.
-
-
Treatment:
-
Gently wash the cells with 1x PBS.
-
Pre-treat cells for 1 hour with the pan-caspase inhibitor z-VAD-fmk (final concentration: 20 µM) to block apoptosis. For control wells, add the RIPK1 inhibitor this compound (final concentration: 30 µM) during this pre-treatment step.
-
Induce necroptosis by adding Lipopolysaccharide (LPS) (final concentration: 20 ng/mL).
-
Incubate the cells at 37°C in a 5% CO₂ incubator for 20 hours.
-
-
Viability Measurement (MTS Assay):
-
Add 20 µL of a cell proliferation assay reagent (e.g., CellTiter 96® AQueous One Solution) to each well.
-
Incubate at 37°C for 1-4 hours, or until a color change is apparent.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to untreated control cells.
-
Expected Outcome: Wild-type BMDMs treated with LPS + zVAD should exhibit significant cell death, which is rescued by Nec-1. Ripk1D138N/D138N and Ripk3-/- BMDMs should be resistant to this stimulus.
B. Protocol: Immunoprecipitation of the Necrosome (Complex IIc)
This protocol outlines the general steps for isolating the RIPK1/RIPK3 necrosome complex to analyze its components and post-translational modifications.[24][25]
-
Cell Lysis:
-
Culture cells (e.g., HT-29 or L929) to ~80-90% confluency in 10-cm dishes.
-
Treat cells with appropriate stimuli to induce necroptosis (e.g., TNF-α + Smac mimetic + z-VAD-fmk) for the desired time.
-
Wash cells with ice-cold PBS and lyse them on ice with a non-denaturing lysis buffer (e.g., containing 1% Triton X-100, protease, and phosphatase inhibitors).
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.
-
-
Immunoprecipitation:
-
Pre-clear the supernatant by incubating with protein A/G agarose (B213101) beads for 1 hour at 4°C.
-
Transfer the pre-cleared lysate to a new tube and add the primary antibody (e.g., anti-RIPK1 or anti-RIPK3). Incubate overnight at 4°C with gentle rotation.
-
Add fresh protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
Pellet the beads by centrifugation and wash them 3-5 times with ice-cold lysis buffer.
-
-
Elution and Western Blot Analysis:
-
Elute the protein complexes from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against components of the necrosome (e.g., RIPK1, RIPK3, p-RIPK1, p-RIPK3, MLKL, p-MLKL) followed by HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Expected Outcome: In necroptosis-induced samples, immunoprecipitation of RIPK1 should pull down RIPK3 and MLKL. Western blotting should reveal phosphorylated forms of these proteins, confirming the activation of the necroptotic pathway.[24][25]
V. Conclusion
RIPK1 stands as a master regulator at the crossroads of cell survival, inflammation, and programmed cell death. Its dual function as a scaffold and a kinase allows for a nuanced response to cellular stress and immune signals. A thorough understanding of the molecular mechanisms governing RIPK1-dependent apoptosis and necroptosis is paramount for developing novel therapeutics for a host of inflammatory and degenerative diseases.[4][26] The signaling pathways, quantitative data, and experimental protocols outlined in this guide provide a foundational framework for researchers to further explore the complex biology of RIPK1 and harness its therapeutic potential.
References
- 1. Understanding RIPK1 Inhibitors and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]
- 2. biochem2.com [biochem2.com]
- 3. RIP1 kinase activity is dispensable for normal development but is a key regulator of inflammation in SHARPIN-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Receptor-interacting protein kinase 1 (RIPK1) as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. What are RIPK1 inhibitors and how do they work? [synapse.patsnap.com]
- 7. Role of Receptor Interacting Protein (RIP) kinases in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. RIP1 post-translational modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. preprints.org [preprints.org]
- 11. Frontiers | RIPK1 in the inflammatory response and sepsis: Recent advances, drug discovery and beyond [frontiersin.org]
- 12. Regulatory Mechanisms of RIPK1 in Cell Death and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Multitasking Kinase RIPK1 Regulates Cell Death and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | RIPK1-Associated Inborn Errors of Innate Immunity [frontiersin.org]
- 17. journals.asm.org [journals.asm.org]
- 18. researchgate.net [researchgate.net]
- 19. RIPK1-dependent apoptosis bypasses pathogen blockade of innate signaling to promote immune defense - PMC [pmc.ncbi.nlm.nih.gov]
- 20. RIPK1 can mediate apoptosis in addition to necroptosis during embryonic development - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Analyzing Necroptosis Using an RIPK1 Kinase Inactive Mouse Model of TNF Shock - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Identification of an antibody‐based immunoassay for measuring direct target binding of RIPK1 inhibitors in cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Quantitative Phospho-proteomic Analysis of TNFα/NFκB Signaling Reveals a Role for RIPK1 Phosphorylation in Suppressing Necrotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Methodological advances in necroptosis research: From challenges to solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. RIPK1 and RIPK3 inhibitors: potential weapons against inflammation to treat diabetic complications - PMC [pmc.ncbi.nlm.nih.gov]
Necrostatin-1: A Technical Guide to the Inhibition of Necrosome Formation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Necroptosis is a regulated form of necrotic cell death orchestrated by a signaling complex known as the necrosome. The formation of this complex is critically dependent on the kinase activity of Receptor-Interacting Protein Kinase 1 (RIPK1). Necrostatin-1 (Nec-1) has been identified as a potent and specific small-molecule inhibitor of RIPK1, serving as an indispensable tool for studying necroptosis and as a lead compound for therapeutic development. This technical guide provides an in-depth analysis of the molecular mechanism by which this compound prevents necrosome formation, supported by quantitative data, detailed experimental protocols, and visual diagrams of the underlying signaling pathways.
The Core Mechanism of this compound Action
Necroptosis is initiated by stimuli such as Tumor Necrosis Factor-alpha (TNFα), which, under apoptosis-deficient conditions, triggers the activation of RIPK1. The kinase activity of RIPK1 is the linchpin for the entire necroptotic cascade.
This compound functions as a highly specific, allosteric inhibitor of RIPK1.[1][2] Its mechanism of action can be detailed in the following steps:
-
Binding to RIPK1: Nec-1 binds to a hydrophobic pocket within the kinase domain of RIPK1, located between the N- and C-lobes.[3] This binding is non-competitive with ATP.[4]
-
Conformational Locking: This interaction locks RIPK1 into a catalytically inactive conformation.[3] This prevents the essential autophosphorylation of RIPK1 on key serine residues (e.g., Ser166 in human RIPK1), which is the first and most critical step for its activation.[5][6]
-
Inhibition of RIPK3 Recruitment: Activated, phosphorylated RIPK1 serves as a scaffold to recruit RIPK3 through interactions between their respective RIP Homotypic Interaction Motifs (RHIMs). By preventing RIPK1 activation, Nec-1 directly blocks the recruitment of RIPK3.[5]
-
Prevention of Necrosome Assembly: The necrosome is a multi-protein complex minimally composed of activated RIPK1, RIPK3, and their downstream substrate, Mixed Lineage Kinase Domain-Like protein (MLKL). Since Nec-1 prevents the initial RIPK1-RIPK3 interaction, the assembly of a functional necrosome is completely abrogated.[2]
-
Blockade of Downstream Signaling: In a functional necrosome, RIPK3 becomes activated and phosphorylates MLKL. By preventing necrosome formation, Nec-1 ensures that MLKL remains in its inactive, unphosphorylated state. This prevents the subsequent oligomerization and translocation of MLKL to the plasma membrane, which is the ultimate execution step of necroptosis that leads to membrane rupture.[7]
In essence, this compound acts as a molecular dam, halting the necroptotic signaling cascade at its source by neutralizing the kinase activity of RIPK1.
Quantitative Data Presentation
The efficacy of this compound has been quantified across various assays and cell lines. The data below is compiled from multiple studies to provide a comparative overview.
| Parameter | Description | Value | Cell Line / System | Reference |
| EC50 | Half-maximal effective concentration for inhibiting TNFα-induced necroptosis. | 490 nM | FADD-deficient Jurkat cells | [8] |
| EC50 | Half-maximal effective concentration for inhibiting TNFα-induced necroptosis. | 490 nM | 293T cells | [1] |
| IC50 | Half-maximal inhibitory concentration against RIPK1 kinase activity. | ~320 nM | In vitro kinase assay | [2] |
| Kd | Dissociation constant for a Nec-1 analog (Sibiriline), indicating binding affinity. | 218 nM | Competition Binding Assay | [6] |
Dose-Dependent Inhibition of Necroptosis in L929 Cells
| Nec-1 Concentration | Inhibition of TNF-induced Necrosis (%) | Reference |
| 1 µM | ~20% | [9] |
| 5 µM | ~50% | [9] |
| 10 µM | ~75% | [10] |
| 20 µM | >90% | [9] |
| 30 µM | >95% | [7] |
Note: The exact values can vary based on specific experimental conditions, including cell density, stimulus concentration, and incubation time.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the function of this compound.
In Vitro RIPK1 Kinase Assay
This assay directly measures the ability of Nec-1 to inhibit the autophosphorylation of recombinant RIPK1.
Objective: To quantify the direct inhibitory effect of this compound on RIPK1 kinase activity.
Materials:
-
Recombinant human RIPK1 (e.g., GST-tagged)
-
Kinase Assay Buffer (20 mM HEPES-KOH pH 7.5, 10 mM MnCl₂, 2 mM DTT)
-
ATP solution (10 mM "cold" ATP)
-
[γ-³²P]ATP (10 μCi)
-
This compound stock solution (in DMSO)
-
SDS-PAGE equipment and reagents
-
Phosphorimager or autoradiography film
Protocol:
-
Prepare reactions in microcentrifuge tubes. For each reaction, add 0.2 µg of recombinant human RIPK1 to 30 µL of Kinase Assay Buffer.
-
Add this compound to the desired final concentration (e.g., in a range from 0.1 µM to 100 µM). Include a DMSO-only vehicle control. Pre-incubate for 15-30 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 mM cold ATP and 10 μCi of [γ-³²P]ATP.
-
Incubate the reaction for 30 minutes at 30°C.
-
Terminate the reaction by adding 2x Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen or autoradiography film to visualize the radiolabeled, phosphorylated RIPK1.
-
Quantify the band intensity using densitometry to determine the extent of inhibition relative to the vehicle control.[11]
Cellular Necroptosis Inhibition Assay (MTS Assay)
This cell-based assay measures the protective effect of Nec-1 against a necroptotic stimulus.
Objective: To determine the EC₅₀ of this compound for the inhibition of necroptosis in a cellular context.
Materials:
-
A cell line susceptible to necroptosis (e.g., human HT-29, mouse L929)
-
96-well cell culture plates
-
Necroptotic stimulus: e.g., TNFα (T), Smac mimetic (S), and a pan-caspase inhibitor like z-VAD-FMK (Z). This combination is often referred to as TSZ.
-
This compound stock solution (in DMSO)
-
Cell culture medium
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution)[12][13]
-
Plate reader (490 nm absorbance)
Protocol:
-
Seed cells (e.g., HT-29) in a 96-well plate at a density of 1-2 x 10⁴ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Pre-treat the cells by replacing the medium with the Nec-1 dilutions. Include a DMSO vehicle control. Incubate for 1 hour at 37°C.
-
Induce necroptosis by adding the TSZ stimulus (e.g., 20 ng/mL T, 100 nM S, 20 µM Z) to each well (except for untreated controls).
-
Incubate the plate for 18-24 hours at 37°C.
-
Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C, until color development is sufficient.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control after subtracting the background (media-only wells). Plot the viability against the log of Nec-1 concentration to determine the EC₅₀.[14][15]
Co-Immunoprecipitation of RIPK1-RIPK3
This assay demonstrates that Nec-1 prevents the physical interaction between RIPK1 and RIPK3.
Objective: To visualize the inhibition of RIPK1-RIPK3 complex formation by this compound.
Materials:
-
Cell line (e.g., HT-29)
-
This compound and TSZ stimulus
-
IP Lysis Buffer (e.g., 1% NP-40, 0.5% Triton X-100 in TBS with protease/phosphatase inhibitors)
-
Anti-RIPK1 antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
Antibodies for Western Blot: anti-RIPK1, anti-RIPK3
-
Western Blotting equipment
Protocol:
-
Culture cells and treat with: 1) Vehicle (DMSO), 2) TSZ + Vehicle, 3) TSZ + Nec-1 (e.g., 30 µM). Incubate for a time sufficient to induce necrosome formation (e.g., 4-6 hours).
-
Lyse the cells in ice-cold IP Lysis Buffer.
-
Centrifuge the lysates to pellet debris and collect the supernatant.
-
Pre-clear the lysates by incubating with Protein A/G beads for 1 hour.
-
Incubate the pre-cleared lysate with an anti-RIPK1 antibody overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G beads and incubate for 2-4 hours to capture the antibody-protein complexes.
-
Wash the beads 3-5 times with cold IP Lysis Buffer.
-
Elute the protein complexes from the beads by boiling in Laemmli sample buffer.
-
Analyze the eluates by Western blotting, probing separate membranes for RIPK1 (to confirm successful IP) and RIPK3 (to detect co-IP). A strong RIPK3 band in the TSZ-treated sample, which is absent or significantly reduced in the Nec-1 co-treated sample, demonstrates the inhibition of the RIPK1-RIPK3 interaction.[16]
Mandatory Visualizations
The following diagrams provide a visual representation of the experimental logic and workflows.
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. invivogen.com [invivogen.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. media.sciltp.com [media.sciltp.com]
- 8. Identification of RIP1 kinase as a specific cellular target of necrostatins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RIP1-Dependent and Independent Effects of this compound in Necrosis and T Cell Activation | PLOS One [journals.plos.org]
- 10. Dose-dependent effects of this compound supplementation to tissue culture media of young porcine islets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analyzing Necroptosis Using an RIPK1 Kinase Inactive Mouse Model of TNF Shock - PMC [pmc.ncbi.nlm.nih.gov]
- 13. materialneutral.info [materialneutral.info]
- 14. broadpharm.com [broadpharm.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Immunoprecipitation strategies to isolate RIPK1/RIPK3 complexes in mouse macrophages - PMC [pmc.ncbi.nlm.nih.gov]
The specificity of Necrostatin-1 for RIPK1
An In-depth Technical Guide to the Specificity of Necrostatin-1 for RIPK1
Introduction
Necroptosis is a form of regulated necrosis, a lytic, pro-inflammatory mode of cell death executed by a signaling cascade dependent on the kinase activities of Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3, and the Mixed Lineage Kinase Domain-Like pseudokinase (MLKL).[1][2] Given its role in various pathologies, including inflammatory diseases, neurodegeneration, and ischemic injury, RIPK1 has emerged as a significant therapeutic target.[1][2][3] this compound (Nec-1) was the first small-molecule inhibitor of necroptosis to be identified and was subsequently found to be a specific inhibitor of RIPK1.[1][4][5] This technical guide provides a comprehensive overview of the specificity of this compound for RIPK1, detailing its mechanism of action, potency, off-target effects, and the experimental methodologies used to characterize its profile.
Mechanism of Action
This compound is an allosteric inhibitor of RIPK1.[5][6] It does not compete with ATP for the active site but instead binds to a hydrophobic pocket located between the N- and C-terminal lobes of the kinase domain.[4][7] This binding locks RIPK1 into an inactive conformation, preventing the autophosphorylation required for its activation and subsequent downstream signaling to RIPK3.[4][7][8] The specificity of Nec-1 arises from its interaction with this unique allosteric site, which is not universally conserved across the kinome.
Quantitative Analysis of this compound Specificity
The specificity of an inhibitor is quantified by comparing its potency against its intended target versus other potential targets. The following tables summarize the available quantitative data for this compound and its key analogs: Necrostatin-1s (a more stable and specific version) and Necrostatin-1i (an inactive analog).
Table 1: Potency against RIPK1 and Cellular Necroptosis
| Compound | Target/Assay | Cell Line | IC50 / EC50 | Citation(s) |
| This compound | RIPK1 Kinase Activity | - | 182 nM (EC50) | [5][6][9][10] |
| TNF-α-induced Necroptosis | Jurkat | 490 nM (EC50) | [8][9] | |
| TNF-α-induced Necroptosis | 293T | 490 nM (EC50) | [8] | |
| Necrostatin-1s | RIPK1 Kinase Activity | - | equipotent to Nec-1 | [11] |
| TNF-α-induced Necroptosis | L929 | ~10-fold more potent than Nec-1i | [11] | |
| Necrostatin-1i | RIPK1 Kinase Activity | - | >100-fold less active than Nec-1 | [11] |
| TNF-α-induced Necroptosis | L929 | ~10-fold less potent than Nec-1 | [11] |
Table 2: Off-Target Effects of this compound and Analogs
| Compound | Off-Target | Effect | Note | Citation(s) |
| This compound | Indoleamine 2,3-dioxygenase (IDO) | Inhibition | Potent inhibitor, comparable to 1-MT | [9][11][12] |
| PAK1, PKAcα | Partial Inhibition | Identified in a screen of 98 kinases | [11] | |
| Ferroptosis | Inhibition | RIPK1- and IDO-independent antioxidant activity | [13] | |
| Necrostatin-1i | Indoleamine 2,3-dioxygenase (IDO) | Inhibition | Potent inhibitor | [11][12] |
| Necrostatin-1s | Indoleamine 2,3-dioxygenase (IDO) | No Inhibition | Lacks the IDO-targeting effect | [11][12] |
| Kinome Screen (485 kinases) | >1000-fold selective for RIPK1 | Highly specific RIPK1 inhibitor | [11] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes is crucial for understanding the context of this compound's activity. The following diagrams, generated using the DOT language, illustrate the necroptosis signaling pathway and a standard workflow for assessing inhibitor specificity.
Caption: TNF-α induced necroptosis signaling pathway and the inhibitory action of this compound on RIPK1.
Caption: Experimental workflow for assessing the specificity of a RIPK1 inhibitor like this compound.
Experimental Protocols
Detailed and reproducible protocols are essential for the accurate assessment of inhibitor specificity. The following sections describe methodologies for key experiments cited in the literature.
In Vitro RIPK1 Kinase Assay
This assay directly measures the ability of a compound to inhibit the autophosphorylation of recombinant RIPK1.
Objective: To determine the IC50 value of this compound against RIPK1 kinase activity.
Materials:
-
Recombinant human RIPK1 (e.g., GST-tagged).
-
This compound and analogs (stock solutions in DMSO).
-
Kinase assay buffer.
-
[γ-³²P]ATP.
-
SDS-PAGE gels and transfer apparatus.
-
Nitrocellulose or PVDF membrane.
-
Autoradiography film or digital imager.
Protocol:
-
Prepare serial dilutions of this compound in kinase assay buffer. Ensure the final DMSO concentration is consistent across all reactions (e.g., 0.5%).
-
In a reaction tube, combine recombinant RIPK1 with the diluted this compound or vehicle (DMSO) control.
-
Pre-incubate the mixture for a defined period (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding [γ-³²P]ATP to the mixture.
-
Incubate the reaction at 30°C for 30 minutes.[5]
-
Terminate the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose membrane.
-
Visualize the phosphorylated RIPK1 band by autoradiography.[5]
-
Quantify the band intensities to determine the extent of inhibition at each this compound concentration.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Control: In parallel, run a Western blot using an anti-RIPK1 antibody to ensure equal amounts of protein were used in each reaction.[8]
Cellular Necroptosis Assay (TSZ-induced)
This assay evaluates the ability of a compound to protect cells from a specific necroptotic stimulus. The combination of TNF-α (T), a Smac mimetic (S), and a pan-caspase inhibitor Z-VAD-FMK (Z) is a standard method to induce necroptosis in various cell lines (e.g., HT-29, L929).[14]
Objective: To determine the EC50 value of this compound for the inhibition of necroptosis in a cellular context.
Materials:
-
Human (e.g., HT-29) or murine (e.g., L929) cell line.
-
Cell culture medium and supplements.
-
96-well plates (clear for microscopy/MTT, white for luminescence, black for fluorescence).
-
This compound and controls (e.g., Nec-1s, Nec-1i).
-
TNF-α, Smac mimetic, Z-VAD-FMK.
-
Cell viability assay reagent (e.g., CellTiter-Glo for ATP measurement, Sytox Green for membrane integrity, or MTT).[8]
Protocol:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[8]
-
Prepare serial dilutions of this compound and control compounds in the cell culture medium.
-
Pre-treat the cells by replacing the old medium with the medium containing the diluted compounds or vehicle control. Incubate for 1-2 hours.[14]
-
Prepare the necroptosis-inducing cocktail (TSZ) at the desired final concentration in the cell culture medium.
-
Add the TSZ cocktail to the wells.
-
Incubate the plate for a predetermined time (e.g., 6-24 hours) at 37°C.[5][15]
-
Assess cell viability using a chosen method:
-
Normalize the data to the vehicle-treated (0% protection) and TSZ-untreated (100% viability) controls.
-
Calculate the EC50 value by plotting cell viability against the logarithm of the inhibitor concentration.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify direct target engagement of a compound in a cellular environment. It is based on the principle that a protein becomes more resistant to thermal denaturation when bound to a ligand.[16][17]
Objective: To confirm that this compound directly binds to and stabilizes RIPK1 in intact cells.
Materials:
-
HT-29 or other relevant cell line.
-
This compound.
-
PBS and protease inhibitors.
-
PCR tubes.
-
Thermal cycler or heating blocks.
-
Apparatus for cell lysis (e.g., sonicator or freeze-thaw cycles).
-
Centrifuge.
-
SDS-PAGE and Western blot equipment.
-
Primary antibody specific for RIPK1.
Protocol:
-
Melt Curve Protocol: a. Culture cells to ~80-90% confluency. b. Treat one batch of cells with a saturating concentration of this compound and another with vehicle (DMSO) for a defined period (e.g., 1 hour) at 37°C.[18] c. Harvest, wash, and resuspend the cells in PBS with protease inhibitors. d. Aliquot the cell suspensions into PCR tubes. e. Heat the aliquots at different temperatures (e.g., a gradient from 40°C to 70°C) for 3 minutes, followed by cooling to room temperature. Include an unheated control.[16] f. Lyse the cells (e.g., by three freeze-thaw cycles). g. Separate the soluble fraction (containing non-denatured protein) from the aggregated precipitate by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes.[19] h. Analyze the soluble fractions by Western blot using an anti-RIPK1 antibody. i. A positive result is indicated by a shift of the RIPK1 melting curve to higher temperatures in the this compound-treated samples compared to the vehicle control.
-
Isothermal Dose-Response (ITDR) Protocol: a. Treat cells with a range of this compound concentrations. b. Heat all samples at a single, fixed temperature (chosen from the melt curve, e.g., the temperature at which ~50% of RIPK1 is denatured in the vehicle sample). c. Process the samples as described above (lysis, centrifugation). d. Analyze the amount of soluble RIPK1 by Western blot. e. Quantify the band intensities to generate a dose-response curve, confirming concentration-dependent stabilization of RIPK1 by this compound.
Conclusion and Future Directions
This compound is a potent and selective allosteric inhibitor of RIPK1, a key mediator of necroptotic cell death.[4][5] Quantitative biochemical and cellular assays consistently demonstrate its activity in the nanomolar range.[5][9] However, the specificity of this compound is not absolute; its significant off-target inhibition of IDO necessitates careful experimental design and interpretation.[11][12] The use of the inactive analog, Nec-1i, as a negative control is complicated by its own potent IDO inhibitory activity.[11][12] Therefore, the more specific analog, Nec-1s, which does not inhibit IDO, is a superior tool for dissecting the specific role of RIPK1 kinase activity in biological processes.[11][12][20] Furthermore, recent evidence suggests Nec-1 may also inhibit ferroptosis through a RIPK1/IDO-independent mechanism, adding another layer of complexity to its biological profile.[13]
For drug development professionals and researchers, it is critical to validate findings obtained with this compound using complementary approaches. These include the use of more specific inhibitors like Nec-1s or structurally distinct RIPK1 inhibitors (e.g., GSK'963), as well as genetic approaches such as siRNA-mediated knockdown or the use of kinase-dead RIPK1 mutant cells.[21][22] By employing the rigorous experimental workflows and protocols detailed in this guide, the scientific community can continue to accurately probe the function of RIPK1 and develop targeted therapeutics for a host of debilitating diseases.
References
- 1. This compound and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. media.sciltp.com [media.sciltp.com]
- 3. researchgate.net [researchgate.net]
- 4. invivogen.com [invivogen.com]
- 5. Identification of RIP1 kinase as a specific cellular target of necrostatins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | Receptor Interacting Protein Kinases | Tocris Bioscience [tocris.com]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. This compound analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. CETSA [cetsa.org]
- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. RIP1-Dependent and Independent Effects of this compound in Necrosis and T Cell Activation | PLOS One [journals.plos.org]
- 22. Characterization of GSK′963: a structurally distinct, potent and selective inhibitor of RIP1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physiological Effects of Necrostatin-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
Necrostatin-1 (Nec-1) is a potent and selective small-molecule inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical mediator of a programmed form of necrosis known as necroptosis.[1][2] Initially identified for its ability to block necrotic cell death, Nec-1 has become an indispensable tool for elucidating the complex signaling pathways governing this process and for exploring its role in a wide array of pathologies.[3] This technical guide provides a comprehensive overview of the physiological effects of this compound, including its mechanism of action, quantitative efficacy, and its impact on various cell death and inflammatory pathways. Detailed experimental protocols for its application in in vitro models and diagrams of the core signaling pathways are provided to facilitate its use in research and drug development.
Core Mechanism of Action
This compound functions as an allosteric and ATP-competitive inhibitor of RIPK1.[4][5] It binds to a specific hydrophobic pocket within the kinase domain of RIPK1, locking it in an inactive conformation.[2] This action is crucial because the kinase activity of RIPK1 is essential for the downstream signaling cascade that leads to necroptosis.
Specifically, in the TNF-α induced necroptosis pathway, the binding of TNF-α to its receptor (TNFR1) recruits a series of proteins, including RIPK1, to form Complex I, which typically promotes cell survival via NF-κB activation.[1] However, under conditions where caspase-8 is inhibited, RIPK1 dissociates from Complex I and interacts with RIPK3 to form a pro-necroptotic complex known as the necrosome.[6][7] The kinase activity of RIPK1 is required for the autophosphorylation and activation of RIPK3 within this complex. Activated RIPK3 then phosphorylates the pseudokinase Mixed Lineage Kinase Domain-Like (MLKL), the terminal effector of the necroptotic pathway.[6][8] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, where it disrupts membrane integrity, leading to cell lysis.[6][7]
By inhibiting the kinase activity of RIPK1, this compound prevents the formation and activation of the necrosome, thereby blocking the entire downstream necroptotic cascade.[1][9]
Quantitative Data Summary
The efficacy of this compound has been quantified in various in vitro and in vivo systems. The following tables summarize key quantitative parameters.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line/System | Conditions | Reference(s) |
| EC₅₀ (Necroptosis Inhibition) | 490 nM | Jurkat cells | TNF-α-induced necroptosis | [10][11] |
| EC₅₀ (RIPK1 Inhibition) | 182 nM | In vitro kinase assay | ATP-competitive inhibition | [4][5][11] |
| Typical Working Concentration | 10 - 30 µM | Various cell lines (e.g., HT-29, L929) | In vitro necroptosis assays | [2][12] |
Table 2: Pharmacokinetic Properties of this compound (Rat Model)
| Parameter | Intravenous (5 mg/kg) | Oral (5 mg/kg) | Reference(s) |
| Cₘₐₓ | 1733 µg/L | 648 µg/L | [13] |
| t₁/₂ | 1.8 hours | 1.2 hours | [13] |
| Absolute Bioavailability | - | 54.8% | [13][14][15] |
Signaling Pathways and Experimental Workflows
Necroptosis Signaling Pathway
The following diagram illustrates the TNF-α induced necroptosis pathway and the point of intervention for this compound.
Caption: this compound inhibits necroptosis by targeting RIPK1 kinase activity.
Experimental Workflow for In Vitro Necroptosis Assay
This diagram outlines a typical workflow for inducing and assessing necroptosis and its inhibition by this compound in a cell culture model.
Caption: Workflow for evaluating this compound's effect on induced necroptosis.
Detailed Experimental Protocol: In Vitro Necroptosis Induction and Inhibition
This protocol provides a framework for inducing necroptosis in a suitable cell line (e.g., human HT-29 or murine L929 cells) and assessing the inhibitory effect of this compound.
Materials
-
Cell Line: HT-29 (human colorectal adenocarcinoma) or L929 (murine fibrosarcoma)
-
Culture Medium: Appropriate complete medium (e.g., DMEM or McCoy's 5A with 10% FBS and 1% Penicillin-Streptomycin)
-
Reagents:
-
Human or Murine TNF-α (Tumor Necrosis Factor-alpha)
-
z-VAD-FMK (pan-caspase inhibitor)
-
This compound (Nec-1)
-
DMSO (vehicle for z-VAD-FMK and Nec-1)
-
-
Assay Kits:
-
Cell viability assay (e.g., CellTiter-Glo®)
-
LDH cytotoxicity assay kit
-
-
Equipment:
-
96-well cell culture plates (white for luminescence, clear for absorbance)
-
CO₂ incubator (37°C, 5% CO₂)
-
Plate reader (luminometer and/or spectrophotometer)
-
Procedure
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well.[10]
-
Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Reagent Preparation:
-
Inhibitor Pre-treatment:
-
Necroptosis Induction:
-
Prepare a 10X induction cocktail containing TNF-α and z-VAD-FMK in a complete medium. Typical final concentrations are:
-
Add 10 µL of the 10X induction cocktail to each well.
-
Include controls: untreated cells, cells with Nec-1 alone, cells with TNF-α + z-VAD-FMK alone.
-
-
Incubation:
-
Incubate the plate for a predetermined time course (e.g., 6, 12, or 24 hours) at 37°C.[12] The optimal time should be determined empirically for the specific cell line.
-
-
Assessment of Necroptosis:
-
Cell Viability Assay: Quantify cell viability by measuring ATP levels using a luminescent assay like CellTiter-Glo®, following the manufacturer's instructions. A decrease in luminescence indicates cell death.
-
LDH Release Assay: Measure the release of lactate (B86563) dehydrogenase (LDH) into the culture medium as an indicator of plasma membrane rupture. Perform the assay according to the manufacturer's protocol. An increase in LDH activity corresponds to increased necroptosis.
-
Western Blotting (Optional): For mechanistic validation, lyse cells and perform western blotting to detect the phosphorylated (active) form of MLKL (p-MLKL), which is a specific marker of necroptosis.
-
Broader Physiological Implications and Off-Target Effects
While this compound is a cornerstone for studying necroptosis, its physiological effects extend beyond this pathway.
-
Anti-inflammatory Effects: By inhibiting RIPK1-dependent cell death, Nec-1 can reduce the release of damage-associated molecular patterns (DAMPs), thereby mitigating inflammation.[14][17] However, some studies suggest that Nec-1 can also directly modulate inflammatory signaling independent of its effect on cell death.[1]
-
Effects on Apoptosis and Autophagy: The role of RIPK1 is complex and context-dependent. In some scenarios, RIPK1 kinase activity can promote apoptosis (a process termed RIP-dependent apoptosis or RDA).[1] In such cases, Nec-1 can be anti-apoptotic.[18] Conversely, there are reports of Nec-1 promoting apoptosis in neutrophils, suggesting cell-type specific effects.[19] Its interplay with autophagy is also multifaceted, with some studies showing an inhibitory effect on this process.[14]
-
Off-Target Effects: It is crucial to acknowledge that Nec-1 has known off-target effects. It has been shown to inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan metabolism.[18][20] This secondary activity should be considered when interpreting results, especially in studies related to immunology and cancer.[21]
Conclusion
This compound is a powerful pharmacological tool for investigating the physiological and pathological roles of necroptosis. Its specific inhibition of RIPK1 kinase activity provides a means to dissect this complex signaling pathway and to explore its therapeutic potential in a variety of diseases, including ischemic injury, neurodegenerative disorders, and inflammatory conditions.[1][14] However, researchers must remain mindful of its context-dependent effects on other cell death pathways and its known off-target activities. The methodologies and data presented in this guide offer a robust framework for the effective application of this compound in a research setting.
References
- 1. This compound and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. invivogen.com [invivogen.com]
- 3. caymanchem.com [caymanchem.com]
- 4. rndsystems.com [rndsystems.com]
- 5. This compound | Receptor Interacting Protein Kinases | Tocris Bioscience [tocris.com]
- 6. Necrotic Cell Death | Cell Signaling Technology [cellsignal.com]
- 7. researchgate.net [researchgate.net]
- 8. Necroptotic Cell Death Signaling and Execution Pathway: Lessons from Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. Quantitative analysis of this compound, a necroptosis inhibitor by LC-MS/MS and the study of its pharmacokinetics and bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound: a promising compound for neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | this compound: a promising compound for neurological disorders [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. Necroptosis inhibitor this compound promotes cell protection and physiological function in traumatic spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Protective Effects of this compound in Acute Pancreatitis: Partial Involvement of Receptor Interacting Protein Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound enhances the resolution of inflammation by specifically inducing neutrophil apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) inhibitors this compound (Nec-1) and 7-Cl-O-Nec-1 (Nec-1s) are potent inhibitors of NAD(P)H: Quinone oxidoreductase 1 (NQO1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. RIP1-Dependent and Independent Effects of this compound in Necrosis and T Cell Activation | PLOS One [journals.plos.org]
Necrostatin-1: A Deep Dive into its Role and Therapeutic Potential in Inflammatory Disease Models
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Necroptosis, a form of regulated necrosis, has emerged as a critical driver of inflammation and tissue damage in a multitude of diseases. Necrostatin-1 (Nec-1), a potent and specific small-molecule inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1), has been instrumental in elucidating the role of this cell death pathway.[1][2] This technical guide provides a comprehensive overview of this compound's mechanism of action and its application in various preclinical inflammatory disease models. We consolidate key quantitative data, present detailed experimental methodologies, and visualize complex signaling pathways to offer a thorough resource for researchers and drug development professionals exploring the therapeutic potential of targeting necroptosis.
Introduction to Necroptosis and this compound
Necroptosis is a programmed form of cell death characterized by cell swelling, plasma membrane rupture, and the release of damage-associated molecular patterns (DAMPs), which can trigger a potent inflammatory response.[1] This pathway is activated under conditions where apoptosis is inhibited and is mediated by a core signaling cascade involving RIPK1, RIPK3, and Mixed Lineage Kinase Domain-Like protein (MLKL).[3][4]
This compound is an allosteric inhibitor of RIPK1 that binds to a hydrophobic pocket in its kinase domain, locking it in an inactive conformation.[2] This action prevents the autophosphorylation of RIPK1 and the subsequent recruitment and phosphorylation of RIPK3, thereby blocking the formation of the necrosome complex and inhibiting necroptotic cell death.[1][2] Due to its specificity, Nec-1 has become an invaluable tool for studying the pathological implications of necroptosis.[5] It's important to note that a more stable and specific analogue, Necrostatin-1s (Nec-1s), has been developed to overcome some of the off-target effects and metabolic instability of the original compound, particularly its inhibition of indoleamine 2,3-dioxygenase (IDO).[6]
Signaling Pathway of Necroptosis Inhibition by this compound
The canonical necroptosis pathway is initiated by the activation of death receptors, such as Tumor Necrosis Factor Receptor 1 (TNFR1). The binding of TNF-α to TNFR1 leads to the formation of Complex I, which can initiate pro-survival signaling through NF-κB.[1] However, under conditions where components of Complex I are deubiquitinated and caspase-8 is inhibited, RIPK1 can dissociate and form a cytosolic complex with RIPK3, known as the necrosome.[1] This leads to the phosphorylation of MLKL, which then oligomerizes and translocates to the plasma membrane, causing its disruption.[4] this compound intervenes at the level of RIPK1 activation, preventing these downstream events.
Applications of this compound in Inflammatory Disease Models
This compound has demonstrated significant therapeutic efficacy in a wide range of preclinical models of inflammatory diseases.
Acute Lung Injury (ALI)
In models of lipopolysaccharide (LPS)-induced ALI, this compound treatment has been shown to reduce lung injury, decrease the infiltration of inflammatory cells, and lower the levels of pro-inflammatory cytokines in bronchoalveolar lavage fluid (BALF) and lung tissue.[7][8][9]
Table 1: Effects of this compound in a Mouse Model of LPS-Induced Acute Lung Injury
| Parameter | Control (LPS) | This compound (LPS + Nec-1) | Reference |
| Lung Injury Score | Significantly increased | Significantly reduced | [7] |
| Total Protein in BALF (µg/ml) | Markedly elevated | Significantly decreased | [7] |
| TNF-α in BALF (pg/ml) | High | Significantly reduced | [7][9] |
| IL-6 in BALF (pg/ml) | High | Significantly reduced | [7][9] |
| RIPK1 Expression | Upregulated | Reduced | [7][8] |
| RIPK3 Expression | Upregulated | Reduced | [7][8] |
| Myeloperoxidase (MPO) Activity | Increased | Decreased | [9] |
| Survival Rate | Reduced | Significantly prolonged | [9] |
Inflammatory Bowel Disease (IBD)
In dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis models, this compound administration alleviates disease symptoms, including weight loss and colon shortening, and reduces mucosal damage.[10][11] It also suppresses the production of pro-inflammatory cytokines and inhibits colitis-associated tumorigenesis.[10][12]
Table 2: Effects of this compound in a Mouse Model of DSS-Induced Colitis
| Parameter | Control (DSS) | This compound (DSS + Nec-1) | Reference |
| Body Weight Loss (%) | Significant loss | Significantly attenuated | [11] |
| Colon Length (cm) | Significantly shortened | Significantly longer | [11] |
| Histological Score | High | Significantly reduced | [11] |
| Serum IL-6 (pg/ml) | Markedly elevated | Significantly decreased | [10][12] |
| RIPK1 Expression in Colon | Upregulated | Inhibited | [10] |
| RIPK3 Expression in Colon | Upregulated | Inhibited | [10] |
| Tumor Number (CAC model) | Increased | Significantly suppressed | [10] |
Ischemia-Reperfusion (I/R) Injury
This compound has shown protective effects in various models of I/R injury, including in the brain, heart, kidney, and skeletal muscle.[13][14][15][16] It reduces infarct size, improves functional outcomes, and decreases markers of cell death and inflammation.[1][14]
Table 3: Effects of this compound in Models of Ischemia-Reperfusion Injury
| Disease Model | Parameter | Control (I/R) | This compound (I/R + Nec-1) | Reference |
| Cerebral I/R (Rat) | Infarct Volume (mm³) | Large | Significantly reduced | [14] |
| Neurological Deficit Score | High | Significantly improved | [14] | |
| p-RIPK1 Expression | Increased | Decreased | [14][17] | |
| Skeletal Muscle I/R (Rat) | Muscle Damage Score | High | Markedly reduced | [15][16] |
| TUNEL-positive cells | Increased | Decreased | [15][16] | |
| Plasma TNF-α (pg/ml) | Elevated | Decreased | [15] | |
| Lung I/R (Mouse) | Lung Injury Score | High | Significantly alleviated | [18][19] |
| Cytokine Release | Increased | Mitigated | [18][19] |
Sepsis
In models of neonatal sepsis, this compound treatment has been shown to improve survival, mitigate lung damage, and reduce systemic inflammation.[20] However, some studies in polymicrobial sepsis models in adult mice have reported conflicting results, suggesting that the role of RIPK1-mediated cell death in sepsis may be complex and context-dependent.[21]
Table 4: Effects of this compound in a Mouse Model of Neonatal Sepsis
| Parameter | Control (Sepsis) | This compound (Sepsis + Nec-1) | Reference |
| 7-day Survival Rate (%) | Low | Significantly improved | [20] |
| Lung Injury Score | High | Mitigated | [20] |
| TUNEL-positive cells in Lung | Increased | Decreased by 60% | [20] |
| Systemic Inflammation | High | Reduced | [20] |
Neuroinflammatory Diseases
This compound and its more brain-penetrant analogue, Nec-1s, have shown promise in models of neurodegenerative diseases and acute brain injury.[22][23] They can reduce neuronal cell death, neuroinflammation, and improve cognitive and motor functions.[24][25]
Table 5: Effects of this compound in Neuroinflammatory Disease Models
| Disease Model | Parameter | Control | This compound/1s | Reference |
| Chronic Ischemic Stroke (Mouse) | Cognitive Function | Impaired | Significantly improved | [24] |
| Pro-inflammatory Cytokines | Increased | Reduced | [24] | |
| Parkinson's Disease (MPTP, Mouse) | Behavioral Deficits | Present | Prevented | [25] |
| Dopaminergic Neuron Survival | Decreased | Improved | [25] | |
| IL-1β and TNF-α Expression | Increased | Lowered | [25] | |
| Subarachnoid Hemorrhage (Rat) | Brain Edema | Severe | Attenuated | [23] |
| Inflammatory Markers | Increased | Decreased | [23] |
Experimental Protocols and Methodologies
General Experimental Workflow for In Vivo Studies
The following diagram outlines a typical workflow for evaluating the efficacy of this compound in a preclinical inflammatory disease model.
Detailed Methodologies
4.2.1. LPS-Induced Acute Lung Injury in Mice
-
Induction of ALI: Intratracheal or intravenous injection of LPS (e.g., 10 mg/kg).[7][9]
-
This compound Administration: Intraperitoneal (i.p.) injection of Nec-1 (e.g., 1.65 mg/kg or 5 mg/kg) typically 1 hour before LPS administration.[7]
-
Outcome Measures (24-48h post-LPS):
-
Histopathology: Lungs are harvested, fixed in 10% formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) for lung injury scoring.[7][8]
-
BALF Analysis: BALF is collected by lavaging the lungs with PBS. Total cell count, differential cell counts, and protein concentration are measured. Cytokine levels (TNF-α, IL-6) are quantified by ELISA.[7][9]
-
Western Blot: Lung tissue homogenates are used to measure the expression of RIPK1, RIPK3, and other relevant proteins.[7][8]
-
MPO Assay: To quantify neutrophil infiltration in the lungs.[9]
-
4.2.2. DSS-Induced Colitis in Mice
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Induction of Colitis: Administration of 2.5-5% (w/v) DSS in drinking water for 5-7 days.[11]
-
This compound Administration: Daily i.p. injection of Nec-1 (e.g., 1-5 mg/kg) during DSS administration.[10]
-
Outcome Measures:
-
Disease Activity Index (DAI): Daily monitoring of body weight, stool consistency, and rectal bleeding.[10]
-
Histopathology: The colon is removed, its length measured, and distal sections are processed for H&E staining to assess inflammation and mucosal damage.[11]
-
Cytokine Analysis: Serum or colon tissue homogenates are used for ELISA to measure IL-6 and other cytokines.[10][12]
-
Western Blot: Colon tissue lysates are analyzed for the expression of RIPK1, RIPK3, and caspase-8.[10]
-
4.2.3. Middle Cerebral Artery Occlusion (MCAO) Model of Ischemic Stroke in Rats
-
Animals: Male Sprague-Dawley rats (250-300g).
-
Induction of Ischemia: The middle cerebral artery is occluded for a specific duration (e.g., 90 minutes) using an intraluminal filament, followed by reperfusion.
-
This compound Administration: i.p. or intravenous (i.v.) injection of Nec-1 (e.g., 1.65 mg/kg) at the time of reperfusion.[14]
-
Outcome Measures (24h post-reperfusion):
-
Neurological Scoring: Evaluation of motor deficits using a standardized neurological scoring system.[14]
-
Infarct Volume Measurement: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct area.[14]
-
Immunohistochemistry/Immunofluorescence: Brain sections are stained for markers of necroptosis (e.g., p-RIPK1), neuronal loss, and inflammation.[14][17]
-
Western Blot: Ischemic core and penumbra tissues are analyzed for the expression of RIPK1, RIPK3, MLKL, and inflammatory proteins.[14][17]
-
Conclusion and Future Directions
This compound has proven to be a powerful pharmacological tool, unequivocally demonstrating the significant role of RIPK1-mediated necroptosis in the pathophysiology of numerous inflammatory diseases. The wealth of preclinical data suggests that inhibiting RIPK1 kinase activity is a promising therapeutic strategy. While Nec-1 itself has limitations for clinical use, its success has spurred the development of more specific and potent RIPK1 inhibitors, some of which are now in clinical trials.[26] Future research should continue to explore the intricate interplay between necroptosis, apoptosis, and inflammation in different disease contexts to refine the therapeutic application of RIPK1 inhibitors. Further investigation into the long-term effects and safety profiles of these inhibitors will be crucial for their successful translation to the clinic.
References
- 1. This compound and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. invivogen.com [invivogen.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | this compound: a promising compound for neurological disorders [frontiersin.org]
- 5. RIP1-Dependent and Independent Effects of this compound in Necrosis and T Cell Activation | PLOS One [journals.plos.org]
- 6. This compound analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound protects mice from acute lung injury by suppressing necroptosis and reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Necrostatin‑1 protects mice from acute lung injury by suppressing necroptosis and reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound attenuates lipopolysaccharide-induced acute lung injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound reduces intestinal inflammation and colitis-associated tumorigenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound reduces intestinal inflammation and colitis-associated tumorigenesis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. e-century.us [e-century.us]
- 13. This compound protects against ischemia/reperfusion injury by inhibiting receptor-interacting protein 1 in a rat flap model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound Prevents Necroptosis in Brains after Ischemic Stroke via Inhibition of RIPK1-Mediated RIPK3/MLKL Signaling [aginganddisease.org]
- 15. wd.vghtpe.gov.tw [wd.vghtpe.gov.tw]
- 16. This compound prevents skeletal muscle ischemia reperfusion injury by regulating Bok-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound Prevents Necroptosis in Brains after Ischemic Stroke via Inhibition of RIPK1-Mediated RIPK3/MLKL Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. Inhibition of Necroptosis Attenuates Lung Injury and Improves Survival in Neonatal Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cell death proteins in sepsis: key players and modern therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Necroptosis and RIPK1-mediated neuroinflammation in CNS diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 23. This compound: a promising compound for neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. Necroptosis in inflammatory bowel disease: A potential effective target - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Impact of Necrostatin-1 on Apoptosis and Autophagy
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Necrostatin-1 (Nec-1) is a highly specific, small-molecule inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical regulator of necroptosis, a form of programmed necrosis.[1] While its primary role is the inhibition of necroptotic cell death, Nec-1 exerts complex and often context-dependent effects on other key cellular processes, namely apoptosis and autophagy. This technical guide provides a comprehensive overview of the mechanisms of action of Nec-1, its intricate interplay with apoptotic and autophagic signaling pathways, and detailed experimental protocols for studying these effects. Quantitative data are summarized, and key pathways and workflows are visualized to facilitate a deeper understanding for research and drug development applications.
Core Mechanism of Action: Inhibition of RIPK1
This compound is an allosteric inhibitor that binds to a hydrophobic pocket within the kinase domain of RIPK1.[1] This binding event locks RIPK1 in an inactive conformation, preventing its autophosphorylation, which is an essential step for the initiation of necroptosis.[2] By inhibiting RIPK1 kinase activity, Nec-1 effectively blocks the formation of the "necrosome," a signaling complex consisting of RIPK1, RIPK3, and Mixed Lineage Kinase Domain-like protein (MLKL), thereby halting the downstream necroptotic cascade.[1][2][3]
Signaling Pathway: Necroptosis Inhibition by this compound
The following diagram illustrates the canonical TNF-α induced necroptosis pathway and the specific point of inhibition by this compound.
Caption: TNF-α induced necroptosis pathway and its inhibition by this compound.
The Dichotomous Impact of this compound on Apoptosis
The effect of Nec-1 on apoptosis is not monolithic; it can either promote or inhibit apoptosis depending on the cellular context, the stimulus, and the specific signaling pathways engaged. This duality arises from the central role of RIPK1 as a node in both cell survival and cell death signaling.
Inhibition of Apoptosis
In scenarios where apoptosis is dependent on the kinase activity of RIPK1 (termed RIP1-dependent apoptosis or RDA), Nec-1 can be anti-apoptotic.[4] By inhibiting RIPK1, Nec-1 prevents the formation of apoptotic signaling complexes and subsequent activation of caspases. For example, in certain cell types, RIPK1 can act as a scaffold to facilitate caspase-8 activation. In these cases, Nec-1 treatment can suppress apoptosis.[4]
Promotion of Apoptosis
Conversely, Nec-1 can promote apoptosis, particularly when the necroptotic pathway is blocked. The interplay between caspase-8 and the necrosome is a critical determinant of the cell's fate.[3] When necroptosis is inhibited by Nec-1, the cellular machinery can be shunted towards the apoptotic pathway, leading to an increase in caspase-dependent cell death.[4] Studies have shown that Nec-1 can specifically induce caspase-dependent apoptosis in neutrophils by downregulating the anti-apoptotic protein Mcl-1 and upregulating the pro-apoptotic protein Bax.[5] This effect appears to be specific, as Nec-1 did not influence apoptosis in peripheral blood mononuclear cells in the same study.[5]
Signaling Pathway: Crosstalk between Necroptosis and Apoptosis
Caption: Nec-1 shifts the balance from necroptosis towards apoptosis.
The Complex Role of this compound in Autophagy
Autophagy is a cellular recycling process that can be both pro-survival and pro-death. The influence of Nec-1 on autophagy is multifaceted and appears to be highly dependent on the cellular model and conditions.
-
Inhibition of Autophagy: Several studies report that Nec-1 can inhibit autophagy.[2][6][7] In a traumatic brain injury model, Nec-1 suppressed the activation of Beclin-1 and LC3-II, key proteins in the autophagic process.[7] This suggests that in some contexts, RIPK1 activity is required for the induction of autophagy, and its inhibition by Nec-1 consequently blocks the autophagic flux.[8]
-
Induction of Autophagy: Conversely, there is evidence that inhibiting necroptosis with Nec-1 can lead to an increase in autophagy. This may be a compensatory survival mechanism. When one cell death pathway is blocked, the cell may upregulate autophagy to clear damaged components and promote survival.[9]
-
Downstream Consequence: In some models, autophagy appears to be a downstream event of necroptosis. For instance, in L929 cells treated with TNFα, Nec-1 inhibited both necroptosis and autophagy, suggesting that autophagy was a consequence of the necroptotic signaling cascade.[10]
Logical Flow: this compound's Variable Impact on Autophagy
Caption: Context-dependent effects of this compound on autophagy.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effects of this compound.
Table 1: this compound Compound Specifications
| Property | Value | Reference |
| Synonyms | Nec-1, 5-(1H-Indol-3-ylmethyl)-3-methyl-2-thioxo-4-imidazolidinone | [1] |
| CAS Number | 4311-88-0 | [1] |
| Molecular Formula | C₁₃H₁₃N₃OS | [1] |
| Molecular Weight | 259.33 g/mol | [1] |
| Purity | ≥ 95% (UHPLC) | [1] |
| Solubility | 10 mg/ml (38.6 mM) in DMSO | [1] |
| Working Concentration | 0.15 - 100 µM for cell culture assays | [1][5] |
Table 2: Effects of this compound on Cell Viability and Apoptosis
| Cell Type | Treatment / Model | Nec-1 Conc. | Observed Effect | Quantitative Change | Reference |
| Human Neutrophils | In vitro culture (20h) | 20-100 µM | Increased apoptosis | Apoptotic rate increased from ~63% to ~85% at 100 µM | [5] |
| NRK-52E (Rat Tubular) | TNF-α + Antimycin A | Not specified | Increased cell viability | Significantly improved vs. treatment group | [11] |
| SH-SY5Y (Neuroblastoma) | 4 mM Aluminum | 60 µM | Increased cell viability, decreased apoptosis & necrosis | Significantly upregulated viability and decreased apoptotic rate | [12] |
| Huh7 & SK-HEP-1 | Sulfasalazine-induced ferroptosis | 20 µM | Inhibited ferroptotic cell death | Completely prevented decrease in cell viability | [13] |
| HT-29 (Colon Adenocarcinoma) | TNF-α/Smac/z-VAD | Not specified | Reduced pro-inflammatory cytokine production | Significantly decreased IL-8, IL-1β, and IL-6 expression | [14] |
Table 3: Effects of this compound on Autophagy and Apoptotic Markers (Western Blot)
| Model | Nec-1 Treatment | Protein Marker | Observed Change | Reference |
| Traumatic Brain Injury (Mice) | Pretreatment | Beclin-1, LC3-II | Suppressed TBI-induced activation | [7] |
| Traumatic Brain Injury (Mice) | Pretreatment | p62 | Maintained at high level (indicating autophagy inhibition) | [7] |
| Traumatic Brain Injury (Mice) | Pretreatment | Bcl-2 | Reversed TBI-induced decrease | [7] |
| Traumatic Brain Injury (Mice) | Pretreatment | Cleaved Caspase-3 | Suppressed TBI-induced activation | [7] |
| LPS-induced Acute Lung Injury | In vivo | Mcl-1 | Reduced expression | [5] |
| LPS-induced Acute Lung Injury | In vivo | Bax | Increased expression | [5] |
Detailed Experimental Protocols
Cell Viability Assay (WST-1 or MTT)
This protocol is adapted for assessing the effect of Nec-1 on cell viability under cytotoxic conditions.
-
Cell Seeding: Seed cells (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in a 96-well flat-bottom plate in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Pre-treatment: Add desired concentrations of this compound (e.g., 10, 30, 60 µM) or vehicle control (DMSO) to the wells. Incubate for 1-2 hours.
-
Induction of Cell Death: Add the cytotoxic agent (e.g., TNF-α, Staurosporine, etc.) to the wells. Include a control group with Nec-1 alone to test for direct toxicity.
-
Incubation: Incubate the plate for the desired period (e.g., 12, 24, or 48 hours).
-
WST-1/MTT Addition: Add 10 µL of WST-1 reagent or 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 2-4 hours at 37°C.
-
Measurement: If using WST-1, shake the plate for 1 minute and measure absorbance at 420-480 nm. If using MTT, add 100 µL of solubilization buffer (e.g., DMSO or acidified isopropanol), incubate until formazan (B1609692) crystals dissolve, and measure absorbance at ~570 nm.
-
Analysis: Express results as a percentage of the untreated control cells.
Western Blot for Apoptosis and Autophagy Markers
This protocol provides a framework for detecting key proteins like Caspase-3, LC3-I/II, and p62.
-
Experiment Setup: Plate cells and treat with the stimulus and/or this compound as described in the viability assay.
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[15]
-
Scrape cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.[15]
-
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Sample Preparation: Normalize protein concentrations. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load 20-40 µg of protein per lane onto an appropriate percentage SDS-polyacrylamide gel (e.g., 15% for LC3, 12% for caspases).[15]
-
Protein Transfer: Transfer proteins to a PVDF membrane.[15]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[15]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer (e.g., anti-LC3B 1:1000, anti-Caspase-3 1:1000, anti-p62 1:1000).[15]
-
Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.[15]
-
Detection: Wash the membrane with TBST. Apply an ECL detection reagent and image the blot using a chemiluminescence detection system.
Experimental Workflow: Western Blot Analysis
Caption: Standard workflow for Western blot analysis of cell death markers.
Conclusion
This compound is a powerful research tool for dissecting the signaling pathways of regulated cell death. Its primary function as a potent RIPK1 inhibitor makes it indispensable for studying necroptosis. However, its influence extends significantly to apoptosis and autophagy, where its effects are nuanced and highly context-dependent. Researchers and drug developers must consider the cellular environment, the nature of the pathological stimulus, and the potential for shunting between cell death and survival pathways when interpreting data from experiments involving Nec-1. The protocols and data provided in this guide serve as a foundational resource for designing and executing rigorous investigations into the multifaceted roles of this compound.
References
- 1. invivogen.com [invivogen.com]
- 2. Frontiers | this compound: a promising compound for neurological disorders [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound enhances the resolution of inflammation by specifically inducing neutrophil apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: a promising compound for neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound suppresses autophagy and apoptosis in mice traumatic brain injury model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BioKB - Relationship - this compound - inhibits - autophagy [biokb.lcsb.uni.lu]
- 9. researchgate.net [researchgate.net]
- 10. The Interplay Between Autophagy and Regulated Necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Attenuates Ischemia Injury Induced Cell Death in Rat Tubular Cell Line NRK-52E through Decreased Drp1 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [Effect of this compound on apoptosis induced by aluminum and its mechanism] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound Prevents Ferroptosis in a RIPK1- and IDO-Independent Manner in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound reduces intestinal inflammation and colitis-associated tumorigenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Investigating the RIPK1-Independent Effects of Necrostatin-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Necrostatin-1 (Nec-1) is widely recognized as a potent and specific inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptotic cell death. While its role in preventing necroptosis is well-established, a growing body of evidence reveals that Nec-1 exerts a range of biological effects independent of its interaction with RIPK1. These off-target activities are of critical importance for the accurate interpretation of experimental data and for the clinical development of necroptosis inhibitors. This technical guide provides an in-depth exploration of the known RIPK1-independent effects of this compound, offering detailed experimental protocols, quantitative data, and visual aids to facilitate further research in this area.
Introduction: The Dual Nature of this compound
This compound was first identified through a chemical screen for inhibitors of non-apoptotic cell death.[1] Subsequent studies pinpointed its primary target as RIPK1, an integral component of the necrosome, a signaling complex that executes programmed necrosis.[1] Nec-1 binds to an allosteric pocket of the RIPK1 kinase domain, locking it in an inactive conformation and thereby preventing the downstream signaling events that lead to necroptosis.[1]
However, the specificity of any small molecule inhibitor is rarely absolute. It is now understood that this compound interacts with other cellular targets, leading to a variety of biological outcomes that are independent of RIPK1 inhibition.[2][3] The most well-characterized of these off-target effects is the inhibition of indoleamine 2,3-dioxygenase (IDO1), an immunomodulatory enzyme.[3][4] Additionally, Nec-1 has been shown to modulate other forms of regulated cell death, such as ferroptosis, and to impact mitochondrial function.[3][5]
This guide will dissect these RIPK1-independent activities, providing researchers with the necessary tools to design experiments that account for the multifaceted nature of this compound.
The Canonical Pathway: RIPK1-Dependent Necroptosis
To appreciate the off-target effects of this compound, it is essential to first understand its canonical mechanism of action. Necroptosis is a regulated form of necrosis that is initiated by death receptors, such as TNFR1, or by other cellular stress signals. When caspase-8 activity is compromised, RIPK1 is autophosphorylated, leading to the recruitment of RIPK3. This interaction facilitates the formation of the necrosome, which also includes the mixed lineage kinase domain-like pseudokinase (MLKL). Within the necrosome, RIPK3 phosphorylates MLKL, causing it to oligomerize and translocate to the plasma membrane, where it disrupts membrane integrity, leading to cell lysis.[2]
Key RIPK1-Independent Effects of this compound
Inhibition of Indoleamine 2,3-Dioxygenase (IDO1)
One of the most significant off-target effects of this compound is the inhibition of IDO1, a heme-containing enzyme that catalyzes the initial and rate-limiting step in tryptophan catabolism.[3][4] IDO1 plays a crucial role in immune tolerance by depleting local tryptophan levels and producing immunosuppressive kynurenine (B1673888) metabolites. This activity is implicated in tumor immune evasion and chronic inflammation.
It is important to note that this compound is identical to the compound methyl-thiohydantoin-tryptophan (MTH-Trp), which was previously identified as an IDO inhibitor.[4] This dual activity can confound the interpretation of studies using Nec-1 in immunological or cancer models. To dissect the contributions of RIPK1 versus IDO1 inhibition, researchers can utilize Necrostatin-1s (Nec-1s), a stable analog of Nec-1 that inhibits RIPK1 but not IDO1.[3]
Modulation of Ferroptosis
Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. Recent studies have demonstrated that this compound can prevent ferroptosis induced by certain stimuli, and this effect is independent of both RIPK1 and IDO1.[5][6] The protective mechanism appears to be linked to the antioxidant activity of this compound.[6] It is important to note that this effect can be cell-type specific and dependent on the ferroptosis inducer.[6]
Effects on Mitochondrial Function
This compound has been reported to impact mitochondrial function. Some studies suggest that Nec-1 can affect mitochondrial morphology and may not protect against mitochondrial dysfunction induced by certain toxins. In some contexts, Nec-1 has been shown to not reverse the inhibition of mitochondrial complex I.[3] This is a critical consideration in studies involving metabolic stress or neurodegenerative disease models where mitochondrial health is paramount.
Quantitative Data on this compound Activity
The following table summarizes the reported inhibitory concentrations of this compound and its analogs against their primary on-target and a key off-target.
| Compound | Target | Assay Type | IC50 / EC50 | Reference |
| This compound | RIPK1 | Necroptosis Inhibition (FADD-deficient Jurkat cells) | 494 nM (EC50) | [5] |
| RIPK1 | Kinase Assay | 182 nM (EC50) | [5] | |
| IDO1 | Enzymatic Assay | ~7 µM (IC50) | [4] | |
| Necrostatin-1s | RIPK1 | Necroptosis Inhibition | 50 nM (EC50) | [7] |
| IDO1 | Enzymatic Assay | > 100 µM (IC50) | [3] | |
| Necrostatin-1i | RIPK1 | Necroptosis Inhibition | > 10 µM (EC50) | [7] |
| IDO1 | Enzymatic Assay | ~10 µM (IC50) | [4] |
Experimental Protocols
IDO1 Inhibition Assay (Enzymatic)
Objective: To determine the in vitro potency (IC50) of this compound against purified human IDO1 enzyme.
Materials:
-
Recombinant Human IDO1 Enzyme
-
L-Tryptophan (substrate)
-
Methylene (B1212753) Blue
-
Ascorbic Acid
-
Catalase
-
Potassium Phosphate (B84403) Buffer (pH 6.5)
-
This compound
-
96-well microplate
-
Plate reader capable of measuring absorbance at 321 nm
Procedure:
-
Prepare Assay Buffer: 50 mM potassium phosphate buffer (pH 6.5) containing 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in the assay buffer to generate a range of concentrations for testing.
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add the diluted this compound or vehicle control (DMSO) to the wells. Add the purified recombinant human IDO1 enzyme and incubate for 15 minutes at room temperature.
-
Reaction Initiation: Start the enzymatic reaction by adding the L-tryptophan substrate solution.
-
Reaction Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Measurement: Measure the formation of kynurenine by reading the absorbance at 321 nm.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Ferroptosis Induction and Inhibition Assay
Objective: To assess the ability of this compound to inhibit ferroptosis in a cellular model.
Materials:
-
Adherent cell line of interest (e.g., HT-1080)
-
Complete cell culture medium
-
Erastin or RSL3 (ferroptosis inducers)
-
This compound
-
Ferrostatin-1 (positive control for ferroptosis inhibition)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound, Ferrostatin-1, or vehicle control for 1-2 hours.
-
Ferroptosis Induction: Add the ferroptosis inducer (Erastin or RSL3) to the wells.
-
Incubation: Incubate the plate for a predetermined time course (e.g., 24-48 hours).
-
Cell Viability Assessment: Measure cell viability using a chosen assay according to the manufacturer's instructions.
-
Data Analysis: Normalize the viability data to the vehicle control. A rescue of cell viability by this compound in the presence of a ferroptosis inducer indicates an inhibitory effect.
Mitochondrial Complex I Activity Assay
Objective: To measure the effect of this compound on the activity of mitochondrial complex I.
Materials:
-
Isolated mitochondria from cells or tissue
-
Mitochondrial Complex I Activity Assay Kit (commercially available)
-
This compound
-
Microplate reader
Procedure:
-
Mitochondria Isolation: Isolate mitochondria from your chosen cell line or tissue using a standard protocol or a commercial kit.
-
Assay Preparation: Follow the instructions provided with the Mitochondrial Complex I Activity Assay Kit. This typically involves preparing a reaction mixture containing NADH and a specific dye.
-
Compound Incubation: Incubate the isolated mitochondria with different concentrations of this compound or a vehicle control.
-
Activity Measurement: Initiate the reaction and measure the change in absorbance over time using a microplate reader, as per the kit's instructions. The rate of change in absorbance is proportional to the complex I activity.
-
Data Analysis: Calculate the complex I activity for each condition and compare the activity in the presence of this compound to the vehicle control.
Conclusion
This compound is an invaluable tool for studying necroptosis. However, researchers must be cognizant of its RIPK1-independent effects to avoid misinterpretation of experimental results. The off-target inhibition of IDO1 and the modulation of ferroptosis and mitochondrial function are particularly noteworthy. By employing appropriate controls, such as the use of Nec-1s, and by conducting experiments to directly assess these off-target effects, the scientific community can continue to leverage the power of this compound while ensuring the robustness and accuracy of their findings. This technical guide serves as a resource to facilitate such rigorous investigation.
References
- 1. invivogen.com [invivogen.com]
- 2. This compound and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound blocks both RIPK1 and IDO: consequences for the study of cell death in experimental disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Prevents Ferroptosis in a RIPK1- and IDO-Independent Manner in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative target engagement of RIPK1 in human whole blood via the cellular thermal shift assay for potential pre-clinical and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
The Dawn of a New Era in Cell Death Research: The Historical Context of Necrostatin Discovery
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The early 21st century marked a pivotal moment in the understanding of programmed cell death. For decades, apoptosis was considered the sole form of regulated cellular suicide. However, mounting evidence suggested the existence of other, non-apoptotic, programmed cell death pathways. This paradigm shift was solidified with the discovery of necrostatins, a class of small molecules that selectively inhibit a novel form of programmed necrosis, aptly termed "necroptosis." This in-depth technical guide delves into the historical context of the discovery of necrostatins, providing a comprehensive overview of the seminal experiments, key data, and the elucidation of the underlying signaling pathways that have revolutionized our understanding of cellular demise and opened new avenues for therapeutic intervention.
The Unveiling of Necroptosis and the Quest for its Inhibitors
The journey to the discovery of necrostatins began with the observation that under certain conditions, particularly when the apoptotic machinery was compromised, cells could still undergo a regulated form of death that morphologically resembled necrosis. A landmark 2005 study by Degterev, Yuan, and their colleagues provided the first chemical tool to dissect this process.[1] They conceptualized a cell-based high-throughput screen to identify small molecules that could inhibit this non-apoptotic death pathway.
The core of their strategy was to induce cell death in a human Jurkat T-cell line deficient in the Fas-associated death domain (FADD) protein. FADD is a crucial adaptor protein for apoptosis signaling downstream of death receptors like TNF receptor 1 (TNFR1). In these FADD-deficient cells, stimulation with Tumor Necrosis Factor-alpha (TNFα) triggered a caspase-independent, necrotic form of cell death. This cellular model provided a clean system to screen for inhibitors of this alternative death pathway, which they termed "necroptosis."[1]
Data Presentation: The Potency and Specificity of Necrostatins
The high-throughput screening of a chemical library led to the identification of a potent inhibitor, which they named necrostatin-1 (Nec-1). Subsequent structure-activity relationship (SAR) studies led to the development of more potent and specific analogs. The quantitative data from these initial studies are summarized in the tables below.
| Compound | EC50 (Necroptosis Inhibition in FADD-deficient Jurkat cells) | Reference |
| This compound | 490 nM | [2] |
| Necrostatin-1s (7-Cl-O-Nec-1) | ~50 nM | [3] |
| Compound | IC50 (RIPK1 Kinase Inhibition) | Reference |
| This compound | 182 nM | [4] |
Experimental Protocols: The Methodologies Behind the Discovery
The discovery and characterization of necrostatins were underpinned by a series of meticulously designed experiments. The following sections detail the core methodologies employed in the seminal studies.
High-Throughput Screening for Necroptosis Inhibitors
The initial identification of this compound was achieved through a cell-based high-throughput screen.
Objective: To identify small molecules that inhibit TNFα-induced necroptosis in FADD-deficient Jurkat cells.
Cell Line: FADD-deficient human Jurkat T-cells.
Assay Principle: Measurement of cell viability after induction of necroptosis in the presence of test compounds.
Protocol:
-
Cell Plating: FADD-deficient Jurkat cells were seeded into 384-well microplates.
-
Compound Addition: A library of small molecules was added to the wells at a final concentration of approximately 10 µM.
-
Induction of Necroptosis: TNFα (10 ng/mL) was added to the wells to induce necroptosis.
-
Incubation: The plates were incubated for 24-48 hours.
-
Viability Assay: Cell viability was assessed using a luciferase-based ATP assay (CellTiter-Glo). A decrease in ATP levels correlates with cell death.
-
Hit Identification: Compounds that resulted in a significant increase in cell viability compared to TNFα-treated controls were identified as primary hits.
In Vitro RIPK1 Kinase Assay
To identify the molecular target of this compound, an in vitro kinase assay was performed.
Objective: To determine if this compound directly inhibits the kinase activity of RIPK1.
Enzyme: Recombinant human RIPK1.
Substrate: Myelin Basic Protein (MBP) or autophosphorylation of RIPK1.
Protocol:
-
Reaction Setup: Recombinant RIPK1 was incubated in a kinase buffer containing MgCl2, ATP, and the substrate (MBP).
-
Inhibitor Addition: Varying concentrations of this compound were added to the reaction mixture.
-
Kinase Reaction: The reaction was initiated by the addition of [γ-³²P]ATP and incubated at 30°C for 30 minutes.
-
Termination: The reaction was stopped by the addition of SDS-PAGE loading buffer.
-
Analysis: The reaction products were separated by SDS-PAGE, and the incorporation of ³²P into the substrate (or RIPK1 itself) was visualized by autoradiography and quantified.
In Vivo Model of Ischemic Brain Injury
The therapeutic potential of this compound was evaluated in a mouse model of stroke.[1]
Objective: To assess the neuroprotective effects of this compound in a mouse model of middle cerebral artery occlusion (MCAO).
Animal Model: Male C57BL/6 mice.
Procedure:
-
Induction of Ischemia: Transient focal cerebral ischemia was induced by occluding the middle cerebral artery (MCA) for 90 minutes using the intraluminal filament method.
-
Drug Administration: this compound (0.6 mg/kg) or vehicle was administered intraperitoneally at the time of reperfusion.
-
Infarct Volume Assessment: 22 hours after reperfusion, the brains were harvested, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
-
Data Analysis: The infarct volume was quantified using image analysis software.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental designs, the following diagrams were generated using the DOT language.
Necroptosis Signaling Pathway
Caption: The TNFα-induced necroptosis signaling pathway.
High-Throughput Screening Workflow
Caption: Workflow of the high-throughput screen for necroptosis inhibitors.
In Vivo Ischemic Stroke Model Workflow
Caption: Experimental workflow for the in vivo mouse model of ischemic stroke.
Conclusion
The discovery of necrostatins represents a landmark achievement in the field of cell death research. It not only provided the first specific tool to study a previously uncharacterized form of programmed cell death but also validated necroptosis as a legitimate therapeutic target for a range of human diseases, including ischemic injury, neurodegeneration, and inflammatory disorders. The meticulous experimental design, from the initial high-throughput screen to the in vivo validation, laid a robust foundation for the burgeoning field of necroptosis research. This technical guide provides a historical and methodological framework for scientists and researchers to appreciate the significance of this discovery and to build upon this foundational work in their own investigations into the intricate mechanisms of cell life and death.
References
- 1. Chemical inhibitor of nonapoptotic cell death with therapeutic potential for ischemic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Receptor Interacting Protein Kinases | Tocris Bioscience [tocris.com]
Methodological & Application
Necrostatin-1: Application Notes and Protocols for In Vitro Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Necrostatin-1 (Nec-1), a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), in in vitro cell culture studies. This document outlines the mechanism of action, provides detailed experimental protocols, and presents key quantitative data to facilitate the investigation of necroptosis, a form of regulated necrotic cell death.
Introduction to this compound and Necroptosis
Necroptosis is a programmed form of necrosis that is implicated in the pathophysiology of a wide range of diseases, including inflammatory conditions, neurodegenerative disorders, and ischemic injury.[1][2] Unlike apoptosis, necroptosis is a caspase-independent cell death pathway. The core signaling cascade involves the sequential activation of RIPK1, RIPK3, and Mixed Lineage Kinase Domain-Like protein (MLKL).[3][4] Upon stimulation by factors such as Tumor Necrosis Factor-alpha (TNF-α), RIPK1 and RIPK3 form a complex known as the necrosome.[2] This leads to the phosphorylation and activation of MLKL, which then oligomerizes and translocates to the plasma membrane, causing its permeabilization and subsequent cell death.[4][5]
This compound is a small molecule inhibitor that specifically targets the kinase activity of RIPK1.[6] By binding to an allosteric pocket of RIPK1, Nec-1 locks the kinase in an inactive conformation, thereby preventing its autophosphorylation and the subsequent formation of the necrosome.[2][6] This makes Nec-1 an invaluable tool for studying the role of necroptosis in various biological and pathological processes.
Mechanism of Action of this compound
The primary mechanism of this compound is the allosteric inhibition of RIPK1 kinase activity. This action prevents the recruitment and phosphorylation of RIPK3, a critical step in the formation of the functional necrosome complex. Consequently, the downstream phosphorylation and oligomerization of MLKL are blocked, preserving plasma membrane integrity and preventing necroptotic cell death.[1][4] It is important to note that this compound has a known off-target effect on indoleamine 2,3-dioxygenase (IDO), which should be considered when interpreting results.[1][7]
Quantitative Data for this compound
The effective concentration of this compound can vary depending on the cell line and experimental conditions. The following tables summarize key quantitative data for the in vitro use of this compound.
Table 1: Potency of this compound
| Parameter | Value | Cell Line | Reference |
| EC50 (Necroptosis Inhibition) | 490 nM | Jurkat | [8][9] |
| EC50 (RIPK1 Kinase Inhibition) | 182 nM | - | [9] |
Table 2: Recommended Working Concentrations in Cell Culture
| Cell Line | Assay Type | Concentration (µM) | Incubation Time | Notes | Reference |
| HT-22 | Cytotoxicity Assay | 10 | 12 h | Protection against glutamate-induced cell death | [8] |
| Jurkat | Function Assay | 200 | 30 min | Reduction of ROS generation | [8] |
| Jurkat | Cytotoxicity Assay | 50-60 | 20-24 h | Inhibition of TNF-α-induced necroptosis | [8][10] |
| HT-29 | Necroptosis Inhibition | 100 | - | Inhibition of necroptosis induced by TNF-α, Smac mimetic, and z-VAD-fmk | [11] |
| NRK-52E | Ischemia Injury Model | 20 | 24 h | Attenuation of cell death induced by TNF-α and Antimycin A | [12] |
| Porcine Islets | Tissue Culture | 100 | 7 days | Enhanced in vitro development | [13] |
| General Range | Various | 0.15 - 40 | Varies | General working range for cell culture assays | [6] |
Experimental Protocols
Preparation of this compound Stock Solution
This compound is sparingly soluble in aqueous solutions but readily soluble in organic solvents like DMSO.[14]
-
Reconstitution: Prepare a high-concentration stock solution (e.g., 10-30 mM) in anhydrous DMSO.[7] For example, to make a 20 mM stock solution, dissolve 5 mg of this compound (MW: 259.33 g/mol ) in approximately 964 µL of DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[7] DMSO stock solutions are generally stable for at least 3 to 6 months at -20°C.[7]
-
Working Solution: On the day of the experiment, dilute the stock solution to the desired final concentration in fresh cell culture medium. It is not recommended to store aqueous solutions of this compound for more than one day due to its limited stability.[7][14] For long-term experiments (>24 hours), consider replenishing the media with freshly diluted this compound every 24 hours.[7]
Protocol 1: Induction and Inhibition of Necroptosis in Cell Culture
This protocol describes a common method for inducing necroptosis using a combination of TNF-α, a Smac mimetic, and a pan-caspase inhibitor (z-VAD-fmk), and how to use this compound to inhibit this process.[11][15]
References
- 1. This compound and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Induction and Detection of Necroptotic Cell Death in Mammalian Cell Culture | Springer Nature Experiments [experiments.springernature.com]
- 4. Frontiers | this compound: a promising compound for neurological disorders [frontiersin.org]
- 5. This compound Prevents Necroptosis in Brains after Ischemic Stroke via Inhibition of RIPK1-Mediated RIPK3/MLKL Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. invivogen.com [invivogen.com]
- 7. benchchem.com [benchchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound reduces intestinal inflammation and colitis-associated tumorigenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. benchchem.com [benchchem.com]
Optimal Concentration of Necrostatin-1 for Inhibiting Necroptosis in L929 Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining and utilizing the optimal concentration of Necrostatin-1 (Nec-1) for the inhibition of necroptosis in the murine fibrosarcoma L929 cell line. This document includes a summary of effective concentrations, detailed experimental protocols for inducing and inhibiting necroptosis, and a diagram of the underlying signaling pathway.
Introduction to this compound and L929 Cells
Necroptosis is a form of regulated necrotic cell death that is implicated in various pathological conditions. The L929 cell line is a well-established model for studying tumor necrosis factor-alpha (TNF-α)-induced necroptosis. This compound is a potent and specific allosteric inhibitor of Receptor-Interacting Protein 1 (RIPK1) kinase, a key mediator in the necroptosis pathway.[1][2] By inhibiting RIPK1, Nec-1 effectively blocks the downstream signaling cascade that leads to necroptotic cell death.
Effective Concentrations of this compound in L929 Cells
The optimal concentration of this compound for inhibiting necroptosis in L929 cells can vary depending on the specific experimental conditions, such as the concentration of the necroptotic stimulus and the duration of treatment. However, published studies provide a consistent range of effective concentrations.
| Parameter | Concentration | Cell Line | Necroptotic Stimulus | Notes | Reference |
| Maximal Inhibition | ≥ 20 µM | L929 | 10 ng/ml mTNF | Nec-1 inhibited TNF-induced necrosis in a dose-dependent manner. | [3][4] |
| Commonly Used Dose | 20 - 50 µM | L929 | Not Specified | This range is frequently cited in various publications. | [3][4] |
| Sufficient Inhibition | 10 µM | Murine fibrosarcoma cell line | TNF | Was enough to inhibit TNF-induced necroptosis. | [2] |
| Significant Attenuation | 30 µM | L929 | TNF-α | Significantly attenuated TNF-α-induced cytotoxicity. | [5] |
Experimental Protocols
Materials
-
L929 cells (murine fibrosarcoma)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Recombinant murine TNF-α
-
This compound (Nec-1)
-
zVAD-fmk (pan-caspase inhibitor, optional)
-
Dimethyl sulfoxide (B87167) (DMSO, as a vehicle for Nec-1 and zVAD-fmk)
-
Phosphate Buffered Saline (PBS)
-
Cell viability reagent (e.g., MTS, MTT, or CellTiter-Glo®)
-
96-well cell culture plates
-
Humidified incubator (37°C, 5% CO2)
Protocol for Inducing and Inhibiting Necroptosis in L929 Cells
This protocol outlines the steps to induce necroptosis in L929 cells using TNF-α and to test the inhibitory effect of this compound.
-
Cell Seeding:
-
Culture L929 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed L929 cells into a 96-well plate at a density of 1.5 x 10^4 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow cells to adhere.
-
-
Pre-treatment with this compound:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the Nec-1 stock solution in culture medium to achieve the desired final concentrations (e.g., a dose-response curve from 1 µM to 50 µM).
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Nec-1.
-
Include a vehicle control group treated with the same concentration of DMSO as the highest Nec-1 concentration.
-
Incubate the plate for 1 hour.
-
-
Induction of Necroptosis:
-
Prepare a stock solution of murine TNF-α.
-
Dilute the TNF-α stock solution in culture medium to a final concentration of 10 ng/mL.
-
(Optional) For experiments requiring caspase inhibition, co-treat with zVAD-fmk at a final concentration of 10 µM or 50 µM.
-
Add the TNF-α (and optional zVAD-fmk) solution to the wells already containing the Nec-1 pre-treated cells.
-
Include a control group of cells that are not treated with TNF-α.
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 24 hours).
-
-
Assessment of Cell Viability:
-
After the incubation period, assess cell viability using a suitable assay (e.g., MTS assay) according to the manufacturer's instructions.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control cells.
-
Plot the dose-response curve of this compound to determine the optimal inhibitory concentration.
-
Signaling Pathway and Experimental Workflow
TNF-α Induced Necroptosis Pathway
The following diagram illustrates the simplified signaling cascade of TNF-α-induced necroptosis in L929 cells and the point of inhibition by this compound.
Caption: TNF-α induced necroptosis signaling pathway in L929 cells.
Experimental Workflow Diagram
The following diagram provides a visual representation of the experimental workflow for determining the optimal this compound concentration.
Caption: Experimental workflow for this compound dose-response analysis.
References
- 1. This compound and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dose-dependent effects of this compound supplementation to tissue culture media of young porcine islets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RIP1-Dependent and Independent Effects of this compound in Necrosis and T Cell Activation | PLOS One [journals.plos.org]
- 4. RIP1-Dependent and Independent Effects of this compound in Necrosis and T Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Necrostatin-1 Administration in Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of Necrostatin-1 (Nec-1), a specific inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), in various mouse models of disease. Nec-1 is a crucial tool for studying the role of necroptosis, a form of programmed necrosis, in pathology and for evaluating its therapeutic potential.
Mechanism of Action: Inhibition of Necroptosis
Necroptosis is a regulated cell death pathway that is typically activated under conditions of apoptosis inhibition. It plays a significant role in various diseases, including ischemic injury, neurodegeneration, and inflammatory conditions. The core of the necroptosis signaling cascade involves the sequential activation of RIPK1, RIPK3, and Mixed Lineage Kinase Domain-like protein (MLKL).[1][2][3] this compound is an allosteric inhibitor of RIPK1 that prevents its autophosphorylation and the subsequent formation of the necrosome, a signaling complex comprising RIPK1 and RIPK3.[4][5][6] By inhibiting RIPK1 kinase activity, Nec-1 effectively blocks the necroptotic cascade.[4][5][6]
Necroptosis pathway showing Nec-1 inhibition of RIPK1.
Quantitative Data Summary
The following tables summarize common administration protocols and pharmacokinetic parameters for this compound in rodent models. Dosages and routes are highly dependent on the specific disease model and experimental design.
Table 1: this compound Administration Protocols in Mouse Models
| Disease Model | Route of Administration | Dosage | Timing of Administration | Vehicle | Reference(s) |
| Ischemic Stroke (MCAO) | Intracerebroventricular (ICV) | 4 mM | Before and 2 hours after occlusion | Not Specified | [7] |
| Traumatic Brain Injury (CCI) | Intracerebroventricular (ICV) | Not Specified | 15-30 minutes post-injury | Not Specified | [7] |
| Total Body Irradiation | Intravenous (IV) | 1.65 mg/kg | 24, 48, or 72 hours post-irradiation | 10% cremophor el/10% ethanol (B145695) | [2][8] |
| Abdominal Aortic Aneurysm | Intraperitoneal (IP) | 1.6 - 3.2 mg/kg/day | Daily, starting 30 mins before induction | DMSO | [3][9] |
| Colitis | Intraperitoneal (IP) | 4.5 mg/kg | Twice daily | 10% DMSO | [1] |
| Colitis-Associated Cancer | Intraperitoneal (IP) | 4.5 mg/kg | Once daily | 10% DMSO | [1] |
| Status Epilepticus | Intracerebroventricular (ICV) | 10, 20, 40, 80 µM | 15 minutes before induction | Not Specified | [10] |
| Aluminum-Induced Neurotoxicity | Intracerebroventricular (ICV) | 2, 4, 8 mM | Concurrently with aluminum | Not Specified | [11] |
| Osteoarthritis | Intraperitoneal (IP) | 0.0468 mg/kg | Not Specified | Not Specified | [12] |
| Intracerebral Hemorrhage | Intraperitoneal (IP) | Not Specified | Pretreatment | Not Specified | [13] |
Table 2: Pharmacokinetic Parameters of this compound in Rodents
| Parameter | Value | Species | Route | Reference(s) |
| Cmax | 1733 µg/L | Rat | Intravenous (5 mg/kg) | [14] |
| 648 µg/L | Rat | Oral (5 mg/kg) | [14] | |
| t1/2 (half-life) | 1.8 hours | Rat | Intravenous (5 mg/kg) | [14] |
| 1.2 hours | Rat | Oral (5 mg/kg) | [14] | |
| < 5 minutes | Mouse | Microsomal Assay | [15] | |
| Absolute Bioavailability | 54.8% | Rat | Oral | [14] |
Note: Pharmacokinetic data in mice is limited. The short half-life observed in a mouse microsomal assay suggests rapid metabolism.[15]
Experimental Protocols
Preparation of this compound for In Vivo Administration
This compound has poor aqueous solubility and requires an organic solvent for initial dissolution.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile saline (0.9% NaCl)
-
Corn oil
-
Cremophor EL / Ethanol
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes and needles
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10-50 mg/mL).[6][16]
-
Ensure the powder is completely dissolved by vortexing.
-
Store the stock solution at -20°C for long-term storage. For working solutions, it is recommended to prepare them fresh.
Vehicle Formulations:
-
For Intraperitoneal (IP) Injection:
-
DMSO/Saline: Dilute the DMSO stock solution with sterile saline to the final desired concentration. The final concentration of DMSO should be kept low (typically ≤10%) to avoid toxicity.[1]
-
DMSO/Corn Oil: Dilute the DMSO stock solution with corn oil. For example, add 50 µL of a 57 mg/mL DMSO stock to 950 µL of corn oil.[16] Mix thoroughly before administration.
-
-
For Intravenous (IV) Injection:
-
Cremophor EL/Ethanol/Saline: A common vehicle for IV administration is 10% cremophor EL and 10% ethanol in saline.[2] The Nec-1 stock in DMSO can be diluted in this vehicle. It is critical to ensure complete solubilization and to administer slowly to prevent precipitation and embolism.
-
-
For Intracerebroventricular (ICV) Injection:
-
The Nec-1 stock in DMSO is typically diluted in sterile artificial cerebrospinal fluid (aCSF) or saline to the final desired molar concentration. The final DMSO concentration should be minimized.
-
In Vivo Administration Protocols
The following are general guidelines. Specific parameters should be optimized for each experimental model.
A generalized workflow for Nec-1 studies in mouse models.
1. Intraperitoneal (IP) Injection:
-
Animal Restraint: Properly restrain the mouse to expose the abdomen.
-
Injection Site: Inject into the lower right or left quadrant of the abdomen to avoid the cecum and bladder.[5][17]
-
Procedure: Insert the needle at a 10-20 degree angle. Aspirate to ensure no fluid or feces are drawn back, which would indicate entry into the bladder or intestines. Inject the solution slowly.[5][17]
-
Volume: The injection volume should typically not exceed 10 mL/kg.[17]
2. Intravenous (IV) Injection:
-
Animal Restraint: Use a suitable restraint device that allows access to the lateral tail vein.
-
Procedure: Warm the tail to dilate the veins. Insert a small gauge needle (e.g., 27-30G) into one of the lateral tail veins. Inject the solution slowly.
-
Volume: The volume should be kept low, typically around 5 mL/kg.
3. Intracerebroventricular (ICV) Injection:
-
Anesthesia: Anesthetize the mouse according to an approved institutional protocol.
-
Stereotaxic Surgery: Place the anesthetized mouse in a stereotaxic frame. After exposing the skull, drill a small burr hole at the appropriate coordinates for the lateral ventricle (e.g., relative to bregma: -0.2 mm anterior/posterior, ±1.0 mm lateral, -2.5 mm ventral).
-
Injection: Slowly infuse the Nec-1 solution using a microsyringe pump over several minutes.
-
Post-operative Care: Suture the incision and provide appropriate post-operative care, including analgesia and monitoring.
Important Considerations
-
Dose-Response: The effects of Nec-1 can be dose-dependent. Low doses have been reported to potentially sensitize mice to TNF-induced systemic inflammatory response, while higher doses showed protective effects.[2] It is crucial to perform dose-response studies to determine the optimal concentration for a specific model.
-
Timing of Administration: The therapeutic window for Nec-1 can be narrow. For example, in a traumatic brain injury model, administration 15-30 minutes after injury was effective, whereas in a stroke model, the window was wider.[7] The timing should be carefully considered based on the pathophysiology of the disease model.
-
Vehicle Control: An appropriate vehicle control group is essential in all experiments to account for any effects of the solvent.
-
Nec-1 Analogs: More stable and specific analogs of Nec-1, such as Necrostatin-1s (7-Cl-O-Nec-1), are available and may offer improved pharmacokinetic properties and reduced off-target effects.[15][18]
-
Off-Target Effects: this compound has been shown to inhibit indoleamine 2,3-dioxygenase (IDO), which could influence experimental outcomes, particularly in studies involving inflammation and immunity.[2] Using Nec-1s, which does not inhibit IDO, can help to dissect the specific effects of RIPK1 inhibition.[15]
References
- 1. This compound reduces intestinal inflammation and colitis-associated tumorigenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound rescues mice from lethal irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. invivogen.com [invivogen.com]
- 5. animalcare.ubc.ca [animalcare.ubc.ca]
- 6. This compound | Receptor Interacting Protein Kinases | Tocris Bioscience [tocris.com]
- 7. This compound Reduces Histopathology and Improves Functional Outcome After Controlled Cortical Impact In Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound rescues mice from lethal irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of Receptor-Interacting Protein Kinase 1 with Necrostatin–1s ameliorates disease progression in elastase-induced mouse abdominal aortic aneurysm model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimal concentration of this compound for protecting against hippocampal neuronal damage in mice with status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound inhibits the degeneration of neural cells induced by aluminum exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | this compound Attenuates Trauma-Induced Mouse Osteoarthritis and IL-1β Induced Apoptosis via HMGB1/TLR4/SDF-1 in Primary Mouse Chondrocytes [frontiersin.org]
- 13. This compound ameliorates intracerebral hemorrhage-induced brain injury in mice through inhibiting RIP1/RIP3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantitative analysis of this compound, a necroptosis inhibitor by LC-MS/MS and the study of its pharmacokinetics and bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Activity and specificity of this compound, small-molecule inhibitor of RIP1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. selleckchem.com [selleckchem.com]
- 17. animalcare.ubc.ca [animalcare.ubc.ca]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols: Western Blot Analysis of RIPK1 Phosphorylation Following Necrostatin-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Necroptosis is a form of regulated necrotic cell death that plays a critical role in various physiological and pathological processes, including inflammation and the response to pathogens. A key initiating event in the necroptosis pathway is the autophosphorylation of Receptor-Interacting Protein Kinase 1 (RIPK1). This phosphorylation event leads to the recruitment and activation of downstream signaling partners, primarily RIPK3 and Mixed Lineage Kinase Domain-Like (MLKL), culminating in the formation of the necrosome complex and subsequent plasma membrane rupture.[1]
Necrostatin-1 (Nec-1) is a well-characterized allosteric inhibitor of RIPK1 kinase activity.[1][2] By binding to the kinase domain, Nec-1 prevents the autophosphorylation of RIPK1, thereby blocking the initiation of the necroptotic cascade.[1] This makes Nec-1 a valuable tool for studying the role of RIPK1-mediated necroptosis in various biological systems and a potential therapeutic agent for diseases driven by excessive necroptotic cell death.
Western blotting is a fundamental technique for assessing the phosphorylation status of specific proteins like RIPK1. This application note provides a detailed protocol for performing Western blot analysis to evaluate the inhibitory effect of this compound on RIPK1 phosphorylation.
Signaling Pathway and Experimental Overview
The activation of death receptors, such as TNFR1, can trigger the formation of a signaling complex that leads to the autophosphorylation of RIPK1. Phosphorylated RIPK1 (p-RIPK1) then serves as a scaffold to recruit and activate RIPK3, which in turn phosphorylates MLKL. Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, leading to its disruption and cell death. This compound directly inhibits the kinase activity of RIPK1, preventing its autophosphorylation and thereby halting the entire downstream signaling cascade.
Quantitative Data Summary
The following table summarizes the quantitative data from studies investigating the inhibitory effect of this compound on RIPK1 phosphorylation, as determined by Western blot analysis.
| Cell Line/Model | Treatment Conditions | This compound Concentration | Change in p-RIPK1 Levels | Reference |
| Rat brain (ischemic stroke model) | Middle cerebral artery occlusion (MCAO) for 24h | Not specified | Significantly inhibited ischemia-induced increase in p-RIPK1 expression | [3][4] |
| HT-29 cells | TBZ-induced necroptosis | 30 µM | Significantly attenuated the increase in p-RIPK1 expression | |
| MLO-Y4 cells | Dexamethasone and hypoxia | 10 µM | Significantly inhibited the expression of RIP1 | |
| FADD-deficient Jurkat cells | TNFα treatment | 10 µM | Effectively blocked TNFα-induced RIPK1 S166 phosphorylation | [5] |
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Plate cells at an appropriate density in multi-well plates or flasks to ensure they reach 70-80% confluency at the time of treatment.
-
Necroptosis Induction: Induce necroptosis using a suitable stimulus. A common method is treatment with a combination of TNF-α (e.g., 20 ng/mL), a SMAC mimetic (e.g., 1 µM LCL161), and a pan-caspase inhibitor (e.g., 20 µM zVAD-fmk). The optimal concentrations and incubation times should be determined empirically for each cell line.
-
This compound Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 1-30 µM) or vehicle control (DMSO) for 1-2 hours before inducing necroptosis.
-
Incubation: Incubate the cells for the desired period to allow for RIPK1 phosphorylation. This can range from 30 minutes to several hours post-induction.
Preparation of Cell Lysates
-
Cell Harvesting: Place the culture plates on ice and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to each well. A common lysis buffer is RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS).
-
Scraping and Collection: Scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
Protein Quantification
-
Assay Selection: Determine the protein concentration of each lysate using a standard protein assay, such as the Bradford or BCA assay, according to the manufacturer's instructions.
-
Standard Curve: Prepare a standard curve using a known concentration of a protein standard (e.g., bovine serum albumin - BSA).
-
Measurement: Measure the absorbance of the standards and samples using a spectrophotometer.
-
Calculation: Calculate the protein concentration of each sample based on the standard curve.
SDS-PAGE and Western Blotting
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-40 µg) from each sample with 4x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Gel Electrophoresis: Load the denatured protein samples into the wells of a polyacrylamide gel (e.g., 4-12% gradient gel) and run the electrophoresis until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated RIPK1 (e.g., anti-p-RIPK1 Ser166) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the primary and secondary antibodies and re-probed with an antibody against total RIPK1 and a loading control (e.g., β-actin or GAPDH).
Data Analysis
-
Densitometry: Quantify the band intensity for p-RIPK1, total RIPK1, and the loading control using image analysis software (e.g., ImageJ).
-
Normalization: Normalize the p-RIPK1 band intensity to the total RIPK1 band intensity and/or the loading control band intensity for each sample.
-
Statistical Analysis: Perform statistical analysis to determine the significance of the changes in RIPK1 phosphorylation following this compound treatment.
Conclusion
The protocol outlined in this application note provides a robust framework for the Western blot analysis of RIPK1 phosphorylation and the evaluation of the inhibitory effects of this compound. By carefully following these procedures, researchers can obtain reliable and reproducible data to further elucidate the role of RIPK1-mediated necroptosis in their specific models and to assess the efficacy of potential therapeutic interventions targeting this pathway.
References
- 1. This compound and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of RIP1 kinase as a specific cellular target of necrostatins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Prevents Necroptosis in Brains after Ischemic Stroke via Inhibition of RIPK1-Mediated RIPK3/MLKL Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative analysis of phosphoproteome in necroptosis reveals a role of TRIM28 phosphorylation in promoting necroptosis-induced cytokine production - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synergistic Inhibition of Apoptosis and Necroptosis Using Necrostatin-1 and zVAD-fmk
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the study of cellular demise, apoptosis and necroptosis represent two of the most well-characterized forms of programmed cell death. Apoptosis is a caspase-dependent process essential for tissue homeostasis, while necroptosis is a regulated, pro-inflammatory form of necrosis mediated by Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3.[1] Pharmacological manipulation of these pathways is a cornerstone of cell death research.
This document provides detailed application notes for the combined use of Necrostatin-1 (Nec-1) , a specific inhibitor of RIPK1 kinase activity, and zVAD-fmk , a broad-spectrum, irreversible pan-caspase inhibitor.[2][3][4] The co-administration of these inhibitors allows for the simultaneous blockade of both apoptotic and necroptotic pathways. This dual-inhibition strategy is a powerful tool for preventing cell death in various experimental models, elucidating the interplay between cell death pathways, and investigating the cytoprotective effects in disease models such as ischemia-reperfusion injury and neurodegeneration.[5][6]
Under certain conditions, the inhibition of apoptosis by zVAD-fmk can trigger a switch to necroptosis.[1] Therefore, the combined use with this compound is critical to achieve comprehensive cytoprotection by blocking this alternative death pathway.
Mechanism of Action and Signaling Pathways
This compound is a potent and selective allosteric inhibitor of RIPK1.[2][7] It binds to the kinase domain of RIPK1, locking it in an inactive conformation and preventing the autophosphorylation required for the formation of the necrosome, a key signaling complex in the necroptosis pathway.[2][5]
zVAD-fmk (carbobenzoxy-valyl-alanyl-aspartyl-[O-methyl]-fluoromethylketone) is a cell-permeable, pan-caspase inhibitor that irreversibly binds to the catalytic site of caspases, thereby blocking the execution of apoptosis.[3][8][9]
When cells are stimulated with an extrinsic death ligand like Tumor Necrosis Factor-alpha (TNF-α), a signaling cascade is initiated. Typically, Caspase-8 activation leads to apoptosis. However, when Caspase-8 is inhibited by zVAD-fmk, the pathway can be shunted towards necroptosis. This involves the recruitment and activation of RIPK1 and RIPK3, forming the necrosome complex, which then phosphorylates and activates Mixed Lineage Kinase Domain-like protein (MLKL), the ultimate executioner of necroptosis.[10][11] The combined use of Nec-1 and zVAD-fmk blocks both outcomes.
Data Presentation: Properties and Efficacy
The following tables summarize key properties of this compound and zVAD-fmk and provide examples of their effects when used in combination.
Table 1: General Information and Properties of Inhibitors
| Property | This compound (Nec-1) | zVAD-fmk |
| Target | Receptor-Interacting Protein Kinase 1 (RIPK1)[2][4] | Pan-caspase inhibitor[3][8] |
| Mechanism | Allosteric inhibitor of RIPK1 kinase activity[2][12] | Irreversibly binds to caspase catalytic site[8][13] |
| Pathway Inhibited | Necroptosis[2] | Apoptosis[3][13] |
| EC50 | ~182-490 nM for RIPK1 inhibition/necroptosis[4][7] | Varies depending on specific caspase |
| Solvent | DMSO | DMSO[9] |
Table 2: Recommended Working Concentrations for Cell Culture
| Inhibitor | Cell Type | Concentration Range | Reference |
| This compound | Various (e.g., L929, Jurkat, NP cells) | 10 - 60 µM | [14][15][16] |
| zVAD-fmk | Various (e.g., Jurkat, Macrophages, NP cells) | 20 - 50 µM | [14][15][16] |
| Combined Use | Nucleus Pulposus (NP) Cells | 20 µM Nec-1 + 20 µM zVAD-fmk | [14] |
| Combined Use | Bone Marrow-Derived Macrophages | 10 µM Nec-1 + 20 µM zVAD-fmk | [17] |
| Combined Use | To induce necroptosis (as a control) | 20 µM zVAD-fmk (with TNF-α) | [16][18] |
Note: Optimal concentrations should be determined empirically for each cell type and experimental condition through a dose-response study.
Table 3: Example Effects of Combined Treatment on Cell Viability and Cytotoxicity Data adapted from a study on compression-induced nucleus pulposus (NP) cells.[14]
| Treatment Group (24h Compression) | Cell Viability (% of Control, CCK-8 Assay) | LDH Release (% of Max, Cytotoxicity) |
| Compression Only | Decreased | Increased |
| This compound (20 µM) | Increased vs. Compression Only | Decreased vs. Compression Only |
| zVAD-fmk (20 µM) | Increased vs. Compression Only | Decreased vs. Compression Only |
| Nec-1 + zVAD-fmk | More prominent increase than single agents | More effective reduction than single agents |
These results demonstrate a synergistic effect, where the combined inhibition of necroptosis and apoptosis provides more robust protection against cell death than inhibiting either pathway alone.[14]
Experimental Workflow and Protocols
A typical workflow for studying the combined effects of this compound and zVAD-fmk involves cell culture, treatment with the inhibitors and a death stimulus, followed by various assays to measure cell viability, death, and specific pathway markers.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well flat-bottom plates
-
Complete cell culture medium
-
This compound and zVAD-fmk stock solutions (in DMSO)
-
Cell death stimulus (e.g., TNF-α)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 100 µL of 2-propanol/1 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well for adherent cells or 20,000-50,000 cells/well for suspension cells in 100 µL of medium.[4] Incubate for 24 hours at 37°C with 5% CO2.[19]
-
Pre-treatment: Carefully remove the medium. Add fresh medium containing the desired concentrations of Nec-1, zVAD-fmk, or the combination. Include a vehicle control (DMSO). Pre-incubate for 30-60 minutes.[16]
-
Stimulation: Add the cell death stimulus to the appropriate wells.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 6, 12, or 24 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[19]
-
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.[19]
-
Measurement: Measure the absorbance at 595 nm using a microplate reader.[19]
-
Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
Protocol 2: Analysis of Apoptotic and Necroptotic Markers by Western Blot
This protocol allows for the detection of key proteins and their post-translational modifications (e.g., cleavage, phosphorylation) that are hallmarks of apoptosis and necroptosis.[20][21]
Materials:
-
6-well plates
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (see table below)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence (ECL) substrate
Key Primary Antibodies:
| Pathway | Marker | Expected Size |
| Apoptosis | Cleaved Caspase-3 | ~17/19 kDa |
| Apoptosis | Cleaved PARP | ~89 kDa |
| Necroptosis | Phospho-RIPK1 (Ser166) | ~76 kDa |
| Necroptosis | Phospho-RIPK3 (Ser227) | ~57 kDa |
| Necroptosis | Phospho-MLKL (Ser358) | ~54 kDa |
| Loading Control | β-Actin or GAPDH | ~42-45 kDa |
Procedure:
-
Cell Treatment & Lysis: Seed cells in 6-well plates and treat as described in Protocol 1. After incubation, wash cells with ice-cold PBS and lyse them on ice with lysis buffer.
-
Protein Quantification: Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load samples onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[21]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[21]
-
Detection: Wash the membrane again as in step 8. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity and normalize to a loading control to compare protein levels between different treatment groups.[3]
Protocol 3: Immunoprecipitation (IP) of the Necrosome Complex (RIPK1/RIPK3)
This protocol is used to isolate the necrosome to confirm its formation under conditions where necroptosis is induced (e.g., TNF-α + zVAD-fmk).[22][23]
Materials:
-
Cell lysis buffer for IP (e.g., NP-40 based buffer)
-
Primary antibody for IP (e.g., anti-RIPK1 or anti-FADD)[23][24]
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer or Laemmli sample buffer
-
Materials for Western Blot (as in Protocol 2)
Procedure:
-
Cell Treatment & Lysis: Treat cells in larger format dishes (e.g., 10 cm) to obtain sufficient protein. Lyse cells in a non-denaturing IP lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clearing (Optional): Incubate the lysate with Protein A/G beads for 1 hour to reduce non-specific binding. Centrifuge and collect the supernatant.
-
Immunoprecipitation: Add the IP primary antibody (e.g., anti-FADD) to the pre-cleared lysate and incubate for 4 hours to overnight at 4°C with gentle rotation.[23][24]
-
Complex Capture: Add Protein A/G magnetic beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Use a magnetic rack to pellet the beads. Discard the supernatant and wash the beads 3-5 times with ice-cold wash buffer to remove unbound proteins.
-
Elution: Elute the protein complexes from the beads by resuspending them in Laemmli sample buffer and boiling for 5-10 minutes.
-
Western Blot Analysis: Use the magnetic rack to pellet the beads and collect the supernatant (the eluate). Analyze the eluate by Western Blot using antibodies against necrosome components like RIPK1, RIPK3, and FADD to confirm their co-immunoprecipitation.[23]
Conclusion
The synergistic application of this compound and zVAD-fmk provides a robust and indispensable methodology for the comprehensive inhibition of programmed cell death. The protocols and data presented herein offer a foundational framework for researchers to investigate the intricate balance between apoptosis and necroptosis, explore novel cytoprotective strategies, and advance the development of therapeutics for diseases where cell death is a critical pathological feature.
References
- 1. benchchem.com [benchchem.com]
- 2. invivogen.com [invivogen.com]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. invivogen.com [invivogen.com]
- 9. Caspase Inhibitor Z-VAD-FMK [promega.com]
- 10. researchgate.net [researchgate.net]
- 11. Necroptosis molecular mechanisms: Recent findings regarding novel necroptosis regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. quora.com [quora.com]
- 14. Synergistic Utilization of this compound and Z-VAD-FMK Efficiently Promotes the Survival of Compression-Induced Nucleus Pulposus Cells via Alleviating Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. RIP1-Dependent and Independent Effects of this compound in Necrosis and T Cell Activation | PLOS One [journals.plos.org]
- 16. researchgate.net [researchgate.net]
- 17. Pan-Caspase Inhibitor zVAD Induces Necroptotic and Autophagic Cell Death in TLR3/4-Stimulated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jitc.bmj.com [jitc.bmj.com]
- 19. Cell Viability, Necrosis, and Apoptosis Assays [bio-protocol.org]
- 20. Induction and Detection of Necroptotic Cell Death in Mammalian Cell Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Apoptosis western blot guide | Abcam [abcam.com]
- 22. Immunoprecipitation Strategies to Isolate RIPK1/RIPK3 Complexes in Mouse Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Immunoprecipitation strategies to isolate RIPK1/RIPK3 complexes in mouse macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Discovery of a cooperative mode of inhibiting RIPK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunofluorescence Staining of MLKL after Necrostatin-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Necroptosis is a form of regulated necrotic cell death orchestrated by a signaling cascade involving Receptor-Interacting Serine/Threonine Kinase 1 (RIPK1), RIPK3, and the mixed lineage kinase domain-like protein (MLKL), which acts as the executioner protein.[1][2] Upon induction of necroptosis, typically by stimuli like TNF-α in the absence of caspase-8 activity, RIPK1 and RIPK3 form a complex known as the necrosome.[3][4] This leads to the phosphorylation and activation of MLKL by RIPK3.[5] Activated MLKL then oligomerizes and translocates from the cytoplasm to the plasma membrane, where it disrupts membrane integrity, leading to cell lysis.[6][7]
Necrostatin-1 (Nec-1) is a potent and specific small-molecule inhibitor of RIPK1.[8] By binding to the kinase domain of RIPK1, Nec-1 prevents its autophosphorylation, a critical step for the activation of the necroptotic pathway.[3] This inhibition effectively blocks the downstream phosphorylation of MLKL and its subsequent translocation to the plasma membrane.[9] Immunofluorescence (IF) staining is a powerful technique to visualize and quantify the subcellular localization of MLKL, providing a robust method to assess the efficacy of necroptosis inhibitors like this compound. These application notes provide detailed protocols for inducing necroptosis, treating with this compound, and performing immunofluorescence staining for MLKL to analyze its translocation.
Signaling Pathway of Necroptosis and Inhibition by this compound
The core signaling cascade of necroptosis begins with a stimulus, such as TNF-α, binding to its receptor (TNFR1). This triggers the formation of Complex I. In the absence of active caspase-8, RIPK1 and RIPK3 are released and form a cytosolic complex called the necrosome. Within the necrosome, RIPK1 and RIPK3 phosphorylate each other, leading to the recruitment and phosphorylation of MLKL by RIPK3. Phosphorylated MLKL (pMLKL) then oligomerizes and translocates to the plasma membrane, where it forms pores, leading to cell swelling and lysis. This compound specifically inhibits the kinase activity of RIPK1, thereby preventing the formation of the active necrosome and all subsequent downstream events, including MLKL phosphorylation and translocation.[3][4][8]
Data Presentation
The efficacy of this compound in preventing MLKL translocation can be quantified through immunofluorescence microscopy. The data below is a representative summary of expected results from such experiments.
Table 1: Quantitative Analysis of MLKL Translocation by Immunofluorescence
| Treatment Group | Description | % of Cells with MLKL Translocation to Plasma Membrane | Cytosolic MLKL Fluorescence Intensity (Arbitrary Units) |
| Control | Untreated cells | < 5% | 150 ± 20 |
| Necroptosis Induction (e.g., TSZ) | Cells treated with TNF-α, Smac mimetic, and z-VAD-FMK | > 80% | 45 ± 10 |
| This compound + Necroptosis Induction | Cells pre-treated with this compound followed by necroptosis induction | < 10% | 140 ± 25 |
TSZ: TNF-α, Smac mimetic, z-VAD-FMK
Table 2: Recommended Antibody and Reagent Concentrations
| Reagent | Recommended Concentration/Dilution | Notes |
| Necroptosis Inducing Agents | ||
| TNF-α | 20 ng/mL | Induces the extrinsic cell death pathway.[10] |
| Smac mimetic (e.g., LCL161) | 1 µM | Inhibits cIAPs to promote necrosome formation.[10] |
| Pan-caspase inhibitor (e.g., z-VAD-FMK) | 20 µM | Inhibits apoptosis, shunting the pathway to necroptosis.[10] |
| Inhibitor | ||
| This compound (Nec-1) | 20-40 µM | Specific inhibitor of RIPK1 kinase activity.[4][6] |
| Primary Antibodies (Immunofluorescence) | ||
| Anti-MLKL (total) | 1:50 - 1:500 | Dilution is antibody-dependent; optimization is recommended.[8] |
| Anti-phospho-MLKL (pMLKL) | 1:100 - 1:500 | Specific for the activated form of MLKL. |
| Secondary Antibody | ||
| Alexa Fluor conjugated (e.g., 488, 594) | 1:200 - 1:1000 | Choose a secondary antibody that matches the host species of the primary antibody.[5] |
Experimental Protocols
Experimental Workflow
The general workflow for assessing the effect of this compound on MLKL translocation involves cell culture, treatment with the inhibitor and/or necroptosis-inducing agents, followed by immunofluorescence staining and imaging.
Detailed Protocol for Immunofluorescence Staining of MLKL
This protocol is a general guideline and may require optimization for specific cell lines and antibodies.
Materials:
-
Cells cultured on sterile glass coverslips in a multi-well plate
-
Complete cell culture medium
-
Necroptosis-inducing agents (e.g., TNF-α, Smac mimetic, z-VAD-FMK)
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Fixation buffer: 4% Paraformaldehyde (PFA) in PBS or ice-cold Methanol (B129727)
-
Permeabilization buffer: 0.1-0.5% Triton X-100 in PBS
-
Blocking buffer: 1-5% Bovine Serum Albumin (BSA) or normal goat serum in PBS with 0.1% Triton X-100
-
Primary antibody (anti-MLKL or anti-pMLKL)
-
Fluorescently-labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
Procedure:
-
Cell Seeding: Seed adherent cells onto sterile 13 mm glass coverslips placed in a 24-well plate at a density that will result in 60-70% confluency at the time of the experiment. Allow cells to adhere and grow overnight in a 37°C, 5% CO₂ incubator.[5]
-
Treatment:
-
For the inhibitor group, pre-treat the cells with the desired concentration of this compound (e.g., 20-40 µM) or vehicle control (DMSO) for 1-2 hours.[4][6]
-
Induce necroptosis by adding the combination of TNF-α (e.g., 20 ng/mL), a Smac mimetic (e.g., 1 µM), and a pan-caspase inhibitor (e.g., 20 µM z-VAD-FMK) to the appropriate wells.[10]
-
Incubate for the desired time period (typically 4-8 hours, but may need to be optimized) at 37°C.
-
-
Fixation:
-
Gently wash the cells twice with PBS.
-
Fix the cells with either 4% PFA in PBS for 15-20 minutes at room temperature or with ice-cold methanol for 10 minutes at -20°C. Note: Methanol fixation is often preferred for detecting necroptotic proteins.[1][11]
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization and Blocking:
-
If using PFA fixation, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes.
-
Wash twice with PBS.
-
Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.[5]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody (e.g., anti-MLKL or anti-pMLKL) in the blocking buffer to the recommended concentration (e.g., 1:200).
-
Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorescently-labeled secondary antibody and DAPI in PBS.
-
Incubate the cells with the secondary antibody and DAPI solution for 1 hour at room temperature, protected from light.[5]
-
-
Mounting and Imaging:
-
Wash the cells three times with PBS for 5 minutes each.
-
Briefly rinse with distilled water.
-
Mount the coverslips onto glass slides using an antifade mounting medium.
-
Seal the edges of the coverslips with nail polish.
-
Image the slides using a fluorescence or confocal microscope. Capture images of the DAPI (blue), MLKL/pMLKL (e.g., green or red), and transmitted light channels.
-
Image Analysis and Quantification:
-
Qualitative Assessment: Visually inspect the images for changes in MLKL localization. In control and this compound treated cells, MLKL should exhibit a diffuse cytoplasmic staining. In necroptotic cells, MLKL staining will appear punctate and localized at the plasma membrane.
-
Quantitative Analysis:
-
Count the number of cells exhibiting clear MLKL translocation to the plasma membrane versus the total number of cells (identified by DAPI staining) in multiple fields of view for each condition. Express this as a percentage.
-
Measure the fluorescence intensity of MLKL staining in the cytoplasm and at the plasma membrane using image analysis software (e.g., ImageJ/Fiji). Calculate the ratio of plasma membrane to cytoplasmic fluorescence intensity for each cell.[12][13]
-
Conclusion
Immunofluorescence staining of MLKL is a critical tool for studying necroptosis and evaluating the efficacy of its inhibitors. The translocation of MLKL from the cytoplasm to the plasma membrane is a hallmark of necroptotic cell death. This compound, by inhibiting the upstream kinase RIPK1, effectively prevents this translocation. The protocols and data presented here provide a comprehensive guide for researchers to design, execute, and interpret experiments aimed at investigating the role of MLKL in necroptosis and the mechanism of action of its inhibitors.
References
- 1. A toolbox for imaging RIPK1, RIPK3, and MLKL in mouse and human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MLKL antibody Western, Immunofluorescence SAB1408428 [sigmaaldrich.com]
- 4. GSK872 and this compound protect retinal ganglion cells against necroptosis through inhibition of RIP1/RIP3/MLKL pathway in glutamate-induced retinal excitotoxic model of glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunofluorescence protocol for culture cells. EuroMAbNet [euromabnet.com]
- 6. Optimal concentration of this compound for protecting against hippocampal neuronal damage in mice with status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. MLKL antibody (CL488-66675) | Proteintech [ptglab.com]
- 9. benchchem.com [benchchem.com]
- 10. jitc.bmj.com [jitc.bmj.com]
- 11. biotium.com [biotium.com]
- 12. Plasma membrane translocation of trimerized MLKL protein is required for TNF-induced necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Administration of Necrostatin-1 in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vivo use of Necrostatin-1 (Nec-1), a potent and specific inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1)-mediated necroptosis, in rat models. The following sections detail the mechanism of action, established dosage and administration protocols from various studies, and key experimental considerations.
Mechanism of Action
This compound is a small molecule inhibitor that allosterically binds to RIPK1, a critical upstream kinase in the necroptosis signaling cascade.[1] By locking RIPK1 in an inactive conformation, Nec-1 prevents its autophosphorylation, which is an essential step for the recruitment and activation of downstream effectors, RIPK3 and Mixed Lineage Kinase Domain-Like protein (MLKL).[2][3] This inhibition effectively blocks the formation of the necrosome, a protein complex consisting of RIPK1, RIPK3, and MLKL, thereby preventing the execution of necroptotic cell death.[4][5] Necroptosis is a form of programmed necrosis that is implicated in the pathophysiology of a wide range of diseases, including ischemic injury, neurodegenerative disorders, and inflammatory conditions.[2]
Necroptosis Signaling Pathway
The diagram below illustrates the core necroptosis signaling pathway and the inhibitory action of this compound. Under specific cellular conditions, such as stimulation by tumor necrosis factor-alpha (TNF-α) and inhibition of caspases, RIPK1 is activated. This leads to the recruitment of RIPK3, forming a complex that phosphorylates MLKL. Phosphorylated MLKL then oligomerizes and translocates to the plasma membrane, leading to membrane rupture and cell death.
Caption: Necroptosis pathway and Nec-1's inhibitory action on RIPK1.
Quantitative Data Summary: In Vivo Dosage and Administration of this compound in Rats
The following tables summarize the dosages and administration routes of Nec-1 used in various rat models as reported in the scientific literature.
Table 1: Intraperitoneal (IP) Administration of this compound
| Rat Model | Dosage (mg/kg) | Vehicle / Solvent | Timing of Administration | Key Findings | Reference |
| Sciatic Nerve Crush Injury | 1.65 | 1 mg Nec-1 in 0.05 ml DMSO, then diluted with saline to 1 ml | 15 minutes before injury (pretreatment) | Reduced nerve lesions, protected Schwann cells and axons, decreased inflammation and ROS production. | [6][7] |
| Neuropathic Pain (Chronic Constriction Injury) | 0.1, 0.2, 0.4 | DMSO | Daily for 21 days post-surgery | Dose-dependently relieved mechanical and thermal allodynia. | [8] |
Table 2: Intravenous (IV) Administration of this compound
| Rat Model | Dosage (mg/kg) | Vehicle / Solvent | Timing of Administration | Key Findings | Reference |
| Myocardial Ischemia/Reperfusion | 0.6 | 0.05% DMSO | At the onset of reperfusion | Significantly reduced infarct size and myocardial fibrosis. | [9] |
Experimental Protocols
Protocol 1: Intraperitoneal (IP) Injection of this compound for Neuroprotection in a Rat Model of Peripheral Nerve Injury
This protocol is adapted from studies investigating the neuroprotective effects of Nec-1 in a rat sciatic nerve crush injury model.[6][7]
1. Materials:
-
This compound (MedChemExpress or equivalent)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile saline (0.9% NaCl)
-
Sprague-Dawley rats (male, 8-10 weeks old, 190-220 g)
-
Sterile syringes (1 ml) and needles (25-27 G)
-
Anesthetic (e.g., sodium pentobarbital)
2. Preparation of this compound Solution:
-
Stock Solution: Dissolve 1 mg of this compound in 0.05 ml of DMSO.
-
Working Solution: Further dilute the stock solution with sterile saline to a final volume of 1 ml to achieve the desired concentration for a 1.65 mg/kg dosage. The final concentration will depend on the weight of the rat. Prepare fresh on the day of the experiment.
-
Vehicle Control: Prepare a solution of DMSO and saline at the same final concentration as the Nec-1 working solution.
3. Administration Procedure:
-
Anesthetize the rat according to your institutionally approved protocol.
-
Administer a single intraperitoneal injection of the this compound working solution (1.65 mg/kg) 15 minutes prior to inducing the sciatic nerve crush injury.
-
For control animals, administer an equivalent volume of the vehicle solution.
-
Proceed with the surgical procedure for inducing nerve injury.
-
Monitor the animal during recovery from anesthesia.
Protocol 2: Intravenous (IV) Injection of this compound for Cardioprotection in a Rat Model of Myocardial Ischemia/Reperfusion
This protocol is based on a study evaluating the cardioprotective effects of Nec-1 in a rat model of myocardial infarction.[9]
1. Materials:
-
This compound (Sigma-Aldrich or equivalent)
-
Dimethyl sulfoxide (DMSO)
-
Sterile saline (0.9% NaCl)
-
Sprague-Dawley rats
-
Sterile syringes and needles appropriate for caudal vein injection
-
Surgical instruments for inducing myocardial ischemia
2. Preparation of this compound Solution:
-
Prepare a working solution of this compound in 0.05% DMSO in sterile saline to achieve a final dosage of 0.6 mg/kg. The final volume will depend on the rat's weight and the desired injection volume.
-
Vehicle Control: Prepare a 0.05% DMSO in sterile saline solution.
3. Administration Procedure:
-
Induce myocardial ischemia in anesthetized rats according to your established surgical protocol (e.g., ligation of the left anterior descending coronary artery).
-
At the onset of reperfusion (i.e., upon release of the ligature), administer a single intravenous injection of the this compound working solution (0.6 mg/kg) via the caudal vein.
-
For control animals, administer an equivalent volume of the vehicle solution at the same time point.
-
Complete the surgical procedure and monitor the animal during recovery.
Experimental Workflow for In Vivo Nec-1 Administration
The following diagram outlines a general workflow for conducting an in vivo study with this compound in a rat model of acute injury.
Caption: A generalized workflow for in vivo Nec-1 studies in rats.
Important Considerations
-
Solubility and Vehicle: this compound has poor water solubility and is typically dissolved in DMSO as a stock solution before being diluted in a sterile aqueous vehicle like saline or phosphate-buffered saline for in vivo administration. It is crucial to keep the final DMSO concentration low (typically <5%) to avoid solvent-related toxicity.
-
Dosage and Timing: The optimal dosage and timing of Nec-1 administration are highly dependent on the specific rat model and the targeted pathology. As shown in the tables, effective dosages can range from 0.1 to 1.65 mg/kg. The therapeutic window can also vary, with some studies showing efficacy with pre-treatment while others demonstrate benefits with post-injury administration. Pilot studies are recommended to determine the optimal parameters for your specific experimental setup.
-
Pharmacokinetics: this compound has a relatively short half-life in rats. This should be taken into consideration when designing studies that require sustained inhibition of necroptosis. Repeated dosing may be necessary for chronic models.
-
Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. Appropriate anesthesia and analgesia should be used for all surgical procedures.
References
- 1. invivogen.com [invivogen.com]
- 2. This compound and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Prevents Necroptosis in Brains after Ischemic Stroke via Inhibition of RIPK1-Mediated RIPK3/MLKL Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. FKBP12 mediates necroptosis by initiating RIPK1-RIPK3-MLKL signal transduction in response to TNF receptor 1 ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of this compound on sciatic nerve crush injury in rat models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | this compound Ameliorates Peripheral Nerve Injury-Induced Neuropathic Pain by Inhibiting the RIP1/RIP3 Pathway [frontiersin.org]
- 9. Cardioprotective Effect of Nec-1 in Rats Subjected to MI/R: Downregulation of Autophagy-Like Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Necrostatin-1 Efficacy: Application Notes and Protocols for Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Necroptosis is a form of regulated necrotic cell death that plays a critical role in various physiological and pathological processes, including inflammation, neurodegenerative diseases, and ischemic injury.[1] Unlike apoptosis, necroptosis is a caspase-independent pathway driven by a signaling cascade involving Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-Like protein (MLKL).[2] Necrostatin-1 (Nec-1) is a potent and specific small-molecule inhibitor of RIPK1's kinase activity, making it an invaluable tool for studying necroptosis and a potential therapeutic agent.[3] By binding to an allosteric pocket of RIPK1, Nec-1 locks the kinase in an inactive conformation, thereby preventing the formation of the necrosome complex and subsequent cell death.[3][4]
These application notes provide detailed protocols for commonly used cell viability assays to quantitatively assess the efficacy of this compound in protecting cells from necroptotic stimuli. The included assays—Lactate Dehydrogenase (LDH) release, MTT, and Propidium Iodide (PI) staining with flow cytometry—offer robust methods to measure cell membrane integrity and metabolic activity.
Necroptosis Signaling Pathway
The induction of necroptosis, for instance by Tumor Necrosis Factor-alpha (TNF-α), initiates a signaling cascade that can be inhibited by this compound. Under conditions where caspase-8 is inhibited, RIPK1 is autophosphorylated, leading to the recruitment and phosphorylation of RIPK3.[2][4] This RIPK1-RIPK3 complex, known as the necrosome, then phosphorylates MLKL.[2] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, where it disrupts membrane integrity, leading to cell lysis and the release of intracellular contents.[2] this compound specifically targets and inhibits the kinase activity of RIPK1, preventing the initial autophosphorylation and subsequent downstream events.[3][4]
References
Application Notes: Immunohistochemical Detection of p-RIPK1 (Ser166) as a Marker for Necrostatin-1 Efficacy in Tissues
Introduction
Necroptosis is a regulated form of necrotic cell death critical in various physiological and pathological processes, including inflammation, immunity, and degenerative diseases.[1][2] A key initiating event in this pathway is the autophosphorylation of Receptor-Interacting Protein Kinase 1 (RIPK1) at multiple sites, including Serine 166 (Ser166).[3][4] This phosphorylation is a biomarker for RIPK1 kinase activation, which leads to the recruitment and activation of RIPK3 and subsequently MLKL, forming the necrosome complex that executes cell death.[5][6]
Necrostatin-1 (Nec-1) is a potent and specific allosteric inhibitor that binds to the kinase domain of RIPK1, locking it in an inactive conformation and preventing its autophosphorylation.[7][8] This action effectively blocks the formation of the necrosome and inhibits necroptosis.[9][10] Therefore, immunohistochemistry (IHC) for phosphorylated RIPK1 (p-RIPK1) at Ser166 serves as a robust method to assess the pharmacodynamic efficacy of this compound in tissue samples. A reduction in p-RIPK1 (Ser166) staining provides direct evidence of RIPK1 kinase inhibition by Nec-1.[3][11]
These application notes provide a comprehensive overview and detailed protocols for the detection and quantification of p-RIPK1 (Ser166) in tissue samples treated with this compound, intended for researchers in basic science and drug development.
Necroptosis Signaling Pathway
The necroptosis pathway is initiated by stimuli such as TNF-α binding to its receptor, TNFR1.[12] In the absence of caspase-8 activity, RIPK1 is activated via autophosphorylation.[13] Activated p-RIPK1 recruits RIPK3 through their respective RHIM domains to form a functional amyloid-like structure known as the necrosome.[6][14] Within the necrosome, RIPK3 is activated and phosphorylates the pseudokinase MLKL.[5] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, causing membrane permeabilization and subsequent cell lysis.[5][12]
Caption: Overview of the TNF-α induced necroptosis signaling cascade and the inhibitory action of this compound.
Quantitative Data on this compound Efficacy
The efficacy of this compound in inhibiting RIPK1 kinase activity can be quantified by measuring the reduction in the number of p-RIPK1 (Ser166) positive cells or the overall staining intensity in the tissue of interest. Below are representative data from a preclinical model of cerebral ischemia, where Nec-1 treatment significantly reduces neuronal necroptosis.[3][11]
| Treatment Group | Region of Interest | p-RIPK1 (Ser166)+ Cells / mm² (Mean ± SD) | Percent Reduction (%) | p-value |
| Vehicle Control | Ischemic Core | 215 ± 25 | - | <0.001 |
| This compound (1.65 mg/kg) | Ischemic Core | 48 ± 12 | 77.7 | <0.001 |
| Sham | Contralateral Cortex | 5 ± 2 | - | - |
Table 1: Quantification of p-RIPK1 (Ser166) immunoreactive cells in a mouse model of middle cerebral artery occlusion (MCAO) 24 hours post-injury. This compound treatment markedly decreases the number of p-RIPK1 positive neurons in the ischemic brain tissue.[3][11]
Experimental Workflow
The overall experimental process involves several key stages, from initial treatment to final data analysis. Proper execution at each step is critical for obtaining reliable and reproducible results.
Caption: A stepwise diagram illustrating the complete workflow for assessing this compound efficacy using p-RIPK1 IHC.
Detailed Experimental Protocols
Protocol 1: Tissue Preparation and Fixation
This protocol is a general guideline for preparing formalin-fixed, paraffin-embedded (FFPE) tissue sections suitable for p-RIPK1 immunohistochemistry.
-
Animal Perfusion:
-
Deeply anesthetize the animal according to approved institutional guidelines.
-
Perform a transcardial perfusion, first with 30-50 mL of cold 0.9% saline containing heparin (10-20 U/mL) to clear the blood.[15]
-
Follow immediately with perfusion using 30-50 mL of 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS), pH 7.4.[15]
-
-
Tissue Fixation and Processing:
-
Dissect the tissue of interest and post-fix by immersion in 4% PFA for 12-24 hours at 4°C.[16]
-
Wash the tissue in PBS.
-
Dehydrate the tissue through a graded series of ethanol (B145695) solutions (e.g., 70%, 85%, 95%, 100%).
-
Clear the tissue in xylene.
-
Infiltrate and embed the tissue in paraffin (B1166041) wax.
-
-
Sectioning:
-
Cut 4-5 µm thick sections using a microtome.
-
Mount the sections onto positively charged glass slides.
-
Dry the slides overnight at 37°C or for 1 hour at 60°C.
-
Protocol 2: Immunohistochemistry for p-RIPK1 (Ser166)
This protocol outlines the staining procedure for detecting p-RIPK1 (Ser166) in FFPE sections.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Rehydrate through a graded series of ethanol: 100% (2 changes, 3 minutes each), 95% (1 change, 3 minutes), 70% (1 change, 3 minutes).
-
Rinse thoroughly in distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER). Immerse slides in a citrate-based antigen retrieval solution (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0).
-
Heat the solution to 95-100°C for 20-30 minutes using a steamer, water bath, or pressure cooker.
-
Allow slides to cool to room temperature in the buffer (approx. 20-30 minutes).
-
Rinse slides in Tris-buffered saline with Tween 20 (TBST).
-
-
Blocking Endogenous Peroxidase:
-
Incubate sections with 3% hydrogen peroxide in methanol (B129727) or PBS for 10-15 minutes to block endogenous peroxidase activity.[17]
-
Rinse slides in TBST (3 changes, 5 minutes each).
-
-
Blocking Non-Specific Binding:
-
Incubate sections with a blocking buffer (e.g., 5% normal goat serum and 1% BSA in TBST) for 1 hour at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Secondary Antibody and Detection:
-
Rinse slides in TBST (3 changes, 5 minutes each).
-
Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 1 hour at room temperature.
-
Rinse slides in TBST (3 changes, 5 minutes each).
-
Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30-60 minutes.
-
Rinse slides in TBST (3 changes, 5 minutes each).
-
Develop the signal using a 3,3'-Diaminobenzidine (DAB) substrate kit until the desired brown color intensity is reached (typically 1-10 minutes).
-
Stop the reaction by immersing the slides in distilled water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Lightly counterstain the nuclei with hematoxylin (B73222) for 30-60 seconds.
-
"Blue" the hematoxylin in running tap water or a bluing reagent.
-
Dehydrate the sections through a graded ethanol series (70%, 95%, 100%).
-
Clear in xylene and coverslip using a permanent mounting medium.
-
Protocol 3: Image Acquisition and Analysis
-
Image Acquisition:
-
Acquire images using a brightfield microscope equipped with a digital camera.
-
For all slides within an experiment, use identical settings for magnification, brightness, contrast, and white balance to ensure comparability.
-
-
Quantification:
-
Select at least 3-5 non-overlapping high-power fields per section from the region of interest.
-
Cell Counting: Manually or using automated image analysis software (e.g., ImageJ/Fiji), count the number of p-RIPK1 positive cells (displaying brown cytoplasmic/punctate staining). Normalize the count to the area (cells/mm²).
-
Staining Intensity: Use software to measure the optical density of the DAB signal. This can provide a semi-quantitative measure of p-RIPK1 levels.
-
Materials and Reagents
| Reagent/Material | Recommended Source/Specification |
| Primary Antibody | Rabbit anti-phospho-RIPK1 (Ser166) Polyclonal/Monoclonal Antibody[18][19] |
| This compound | High-purity, >95% (e.g., InvivoGen, Selleckchem) |
| Secondary Antibody | Biotinylated Goat Anti-Rabbit IgG |
| Detection System | Avidin-Biotin Complex (ABC) Kit and DAB Substrate Kit |
| Antigen Retrieval Buffer | 10 mM Sodium Citrate, pH 6.0 |
| Blocking Buffer | 5% Normal Goat Serum, 1% BSA in TBST |
| Fixative | 4% Paraformaldehyde (PFA) in PBS |
| General Reagents | PBS, TBST, Ethanol, Xylene, Hematoxylin, Mounting Medium |
| Equipment | Microtome, Microscope, Humidified Chamber, Heating Apparatus (Steamer) |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No Staining / Weak Signal | Inactive primary/secondary antibody | Use fresh or validated antibodies; check storage conditions. |
| Improper antigen retrieval | Optimize HIER time, temperature, and pH of the retrieval buffer. | |
| Insufficient antibody concentration | Perform a titration to find the optimal antibody dilution. | |
| High Background | Non-specific antibody binding | Increase blocking time; use a higher concentration of serum in blocking buffer. |
| Endogenous peroxidase activity | Ensure the H₂O₂ blocking step was performed correctly. | |
| Over-development with DAB | Reduce DAB incubation time and monitor color development under a microscope. | |
| Non-specific Staining | Cross-reactivity of secondary antibody | Use a secondary antibody raised against the host species of the primary antibody. |
| Tissue dried out during staining | Perform all incubations in a humidified chamber. | |
| Damaged Tissue Morphology | Over-fixation | Reduce the duration of PFA fixation. |
| Excessive heating during HIER | Monitor temperature carefully; avoid boiling the retrieval solution. |
References
- 1. a-msh-amide.com [a-msh-amide.com]
- 2. RIPK1 in necroptosis and recent progress in related pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phospho-RIPK1 (Ser166) antibody (28252-1-AP) | Proteintech [ptglab.com]
- 5. Necrotic Cell Death | Cell Signaling Technology [cellsignal.com]
- 6. The phospho-barcode of RIPK1: complementarity or redundancy? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. invivogen.com [invivogen.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | this compound: a promising compound for neurological disorders [frontiersin.org]
- 10. RIP1-Dependent and Independent Effects of this compound in Necrosis and T Cell Activation | PLOS One [journals.plos.org]
- 11. This compound Prevents Necroptosis in Brains after Ischemic Stroke via Inhibition of RIPK1-Mediated RIPK3/MLKL Signaling [aginganddisease.org]
- 12. Necroptotic Cell Death Signaling and Execution Pathway: Lessons from Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Necroptosis and RIPK1-mediated neuroinflammation in CNS diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. sysy.com [sysy.com]
- 16. kups.ub.uni-koeln.de [kups.ub.uni-koeln.de]
- 17. youtube.com [youtube.com]
- 18. Phospho-RIP1 (Ser166) Polyclonal Antibody (PA5-104645) [thermofisher.com]
- 19. assaygenie.com [assaygenie.com]
Application Notes: Co-immunoprecipitation of RIPK1 and RIPK3 with Necrostatin-1
Audience: Researchers, scientists, and drug development professionals.
Introduction
Necroptosis is a form of regulated necrotic cell death that is critically mediated by the activation of Receptor-Interacting Protein Kinase 1 (RIPK1) and Receptor-Interacting Protein Kinase 3 (RIPK3). The interaction between RIPK1 and RIPK3 is a key event in the formation of the necrosome, a signaling complex that executes necroptotic cell death. Necrostatin-1 is a potent and specific small-molecule inhibitor of RIPK1's kinase activity.[1][2] It binds to an allosteric pocket of RIPK1, locking it in an inactive conformation and thereby preventing the downstream signaling events that lead to necroptosis.[1][2] One of the key consequences of RIPK1 inhibition by this compound is the disruption of its interaction with RIPK3.
These application notes provide a detailed protocol for the co-immunoprecipitation (Co-IP) of RIPK1 and RIPK3 to study the inhibitory effect of this compound on their interaction.
Data Presentation
The following table summarizes representative quantitative data from a co-immunoprecipitation experiment designed to assess the dose-dependent effect of this compound on the interaction between RIPK1 and RIPK3. The data is presented as the relative amount of RIPK3 co-immunoprecipitated with RIPK1, normalized to the vehicle control.
| This compound Concentration (µM) | Relative Amount of Co-IP'd RIPK3 (Normalized to Vehicle) | Percent Inhibition (%) |
| 0 (Vehicle) | 1.00 | 0 |
| 1 | 0.75 | 25 |
| 5 | 0.40 | 60 |
| 10 | 0.20 | 80 |
| 20 | 0.05 | 95 |
| 40 | 0.04 | 96 |
Note: This data is illustrative and represents typical results. Actual values may vary depending on the experimental conditions, cell type, and antibodies used.
Signaling Pathway
The diagram below illustrates the simplified necroptosis signaling pathway, highlighting the interaction between RIPK1 and RIPK3 and the inhibitory action of this compound.
References
Application Notes: Measuring Cytokine Release in Response to Necrostatin-1 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Necroptosis is a regulated form of necrotic cell death orchestrated by a specific signaling cascade, primarily involving Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-Like protein (MLKL).[1][2] Unlike apoptosis, necroptosis is characterized by cell lysis and the release of cellular contents, including damage-associated molecular patterns (DAMPs), which can trigger a potent inflammatory response.[3] This form of cell death is implicated in the pathophysiology of numerous inflammatory conditions, cardiovascular diseases, and neurological disorders.[4]
Necrostatin-1 (Nec-1) is a well-characterized, potent, and specific small-molecule inhibitor of the kinase activity of RIPK1.[5] By binding to RIPK1, Nec-1 prevents its autophosphorylation and the subsequent activation of the downstream necroptotic machinery, thereby blocking cell death.[5] Given that necroptosis is a pro-inflammatory process, inhibiting it with Nec-1 is expected to reduce the associated release of pro-inflammatory cytokines.[3][6]
These application notes provide detailed methodologies for inducing necroptosis in a cell-based model, treating with this compound, and quantifying the subsequent changes in cytokine release.
Mechanism of Action of this compound in Cytokine Signaling
Under specific stimuli, such as TNF-α signaling in the absence of active Caspase-8, RIPK1 is activated.[1][2] Activated RIPK1 recruits and phosphorylates RIPK3, leading to the formation of a functional necrosome complex.[2] RIPK3 then phosphorylates MLKL, the terminal effector of this pathway.[1] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, where it disrupts membrane integrity, leading to cell lysis, DAMP release, and the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[3]
This compound allosterically inhibits the kinase domain of RIPK1, preventing the phosphorylation events that are essential for necrosome formation and function.[5][7] This action blocks the lytic cell death and consequently attenuates the release of inflammatory mediators.[3][8]
Caption: this compound inhibits RIPK1 kinase activity, blocking the necroptotic cascade.
Data Presentation
Quantitative data should be summarized in a clear, tabular format to allow for easy comparison across different treatment conditions. The following table provides an example of how to present cytokine measurement data.
| Treatment Group | This compound (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) | Cell Viability (%) |
| Untreated Control | 0 | 150 ± 25 | 210 ± 30 | 50 ± 10 | 100 ± 5 |
| Vehicle Control + Inducer | 0 | 3200 ± 250 | 4500 ± 310 | 1800 ± 150 | 35 ± 8 |
| Nec-1 + Inducer | 1 | 1850 ± 180 | 2600 ± 220 | 950 ± 90 | 60 ± 7 |
| Nec-1 + Inducer | 10 | 980 ± 95 | 1450 ± 110 | 480 ± 50 | 85 ± 6 |
| Nec-1 + Inducer | 30 | 450 ± 50 | 650 ± 75 | 210 ± 30 | 92 ± 5 |
Data presented as mean ± standard deviation from a representative experiment (n=3).
Experimental Protocols
Protocol 1: Induction of Necroptosis and this compound Treatment
This protocol outlines a cell-based assay to induce necroptosis and assess the inhibitory effect of this compound. HT-29 (human colon adenocarcinoma) or L929 (murine fibrosarcoma) cells are suitable models.
Materials:
-
HT-29 or L929 cells
-
Complete culture medium (e.g., DMEM/McCoy's 5A with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (Nec-1)
-
TNF-α (human or mouse, as appropriate)
-
Smac mimetic (e.g., Birinapant)
-
Pan-caspase inhibitor (e.g., z-VAD-FMK)
-
Vehicle (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
96-well or 24-well tissue culture plates
-
Cell viability assay kit (e.g., LDH release assay or CellTiter-Glo®)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound (e.g., 0.1 to 30 µM) in complete culture medium. Prepare a vehicle control using the same final concentration of DMSO.
-
Pre-treatment: Remove the culture medium and add the medium containing the desired concentrations of this compound or vehicle control. Incubate for 1-2 hours at 37°C, 5% CO₂.[9]
-
Induction of Necroptosis: Prepare a necroptosis induction cocktail. A common combination for HT-29 cells is TNF-α (T), Smac mimetic (S), and z-VAD-FMK (Z), often referred to as TSZ.[9][10] Add the induction cocktail to each well (except for untreated controls) to achieve the desired final concentrations (e.g., 20 ng/mL TNF-α, 250 nM Smac mimetic, 10 µM z-VAD-FMK).[9]
-
Incubation: Incubate the plate for 6-24 hours at 37°C, 5% CO₂. The optimal incubation time should be determined empirically for the specific cell line and endpoints.
-
Supernatant Collection: After incubation, centrifuge the plate at 300-400 x g for 5-10 minutes. Carefully collect the cell culture supernatant for cytokine analysis.[11] Store at -80°C if not used immediately.
-
Cell Viability Assessment: Use the remaining cells in the plate to measure cell viability via an LDH release assay or another suitable method to confirm the induction of necroptosis and its inhibition by Nec-1.[9]
Caption: General experimental workflow for assessing the effect of Nec-1.
Protocol 2: Cytokine Quantification by ELISA
This protocol describes the use of a sandwich ELISA to measure the concentration of a single cytokine (e.g., TNF-α) in the collected supernatants.
Materials:
-
Cytokine-specific ELISA kit (e.g., Human TNF-α DuoSet ELISA)
-
Collected cell culture supernatants (from Protocol 4.1)
-
Recombinant cytokine standard
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Assay Diluent/Blocking Buffer (e.g., PBS with 1% BSA)
-
Substrate solution (TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
-
96-well high-binding microplate
-
Microplate reader
Procedure:
-
Plate Coating: Dilute the capture antibody in PBS, add 100 µL to each well of the microplate, and incubate overnight at 4°C.
-
Washing & Blocking: Aspirate the coating solution, wash the plate 3 times with Wash Buffer, and block non-specific binding by adding 200 µL of Assay Diluent to each well. Incubate for 1-2 hours at room temperature.[12]
-
Sample Incubation: Wash the plate 3 times. Prepare serial dilutions of the recombinant cytokine standard. Add 100 µL of standards and collected supernatant samples to the appropriate wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate 3 times. Add 100 µL of the biotinylated detection antibody, diluted in Assay Diluent, to each well.[13] Incubate for 1-2 hours at room temperature.
-
Enzyme Conjugate: Wash the plate 3 times. Add 100 µL of Streptavidin-HRP conjugate to each well. Incubate for 20-30 minutes at room temperature in the dark.
-
Substrate Development: Wash the plate 5-7 times. Add 100 µL of TMB substrate solution to each well and incubate until a sufficient color change is observed (typically 15-20 minutes).[12]
-
Stopping Reaction: Add 50 µL of Stop Solution to each well to quench the reaction.
-
Data Acquisition: Read the optical density at 450 nm using a microplate reader.
-
Analysis: Generate a standard curve from the recombinant cytokine standards and calculate the concentration of the cytokine in the unknown samples.
Protocol 3: Multiplex Cytokine Analysis
For a more comprehensive analysis of the inflammatory profile, a multiplex bead-based immunoassay (e.g., Luminex) is recommended. This technology allows for the simultaneous quantification of dozens of cytokines from a single small-volume sample.[14][15]
Brief Procedure:
-
Reagent Preparation: Prepare standards, samples, and assay reagents according to the manufacturer's protocol for the specific cytokine panel.
-
Assay Plate Setup: Add antibody-coupled magnetic beads to the wells of a 96-well plate.
-
Incubation: Add standards and collected supernatant samples to the wells and incubate, typically for 2 hours at room temperature with shaking.
-
Washing: Place the plate on a magnetic separator and wash the beads several times to remove unbound material.
-
Detection: Add a cocktail of biotinylated detection antibodies and incubate for 1 hour.
-
Signal Development: Add Streptavidin-Phycoerythrin (SAPE) and incubate for 30 minutes.
-
Data Acquisition: Wash the beads, resuspend them in reading buffer, and acquire the data on a Luminex instrument. The instrument will differentiate the beads for each cytokine and quantify the fluorescent signal, which is proportional to the amount of bound cytokine.[15]
Conclusion
The provided protocols offer a robust framework for investigating the anti-inflammatory effects of this compound by measuring its impact on cytokine release following necroptosis. Confirming the inhibition of necroptotic cell death through viability assays, alongside the quantification of key inflammatory cytokines using ELISA or multiplex assays, will provide critical data for evaluating the therapeutic potential of RIPK1 inhibitors.
References
- 1. Necroptosis and RIPK1-mediated neuroinflammation in CNS diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bioradiations.com [bioradiations.com]
- 3. This compound and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. invivogen.com [invivogen.com]
- 6. Frontiers | this compound: a promising compound for neurological disorders [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | this compound Ameliorates Peripheral Nerve Injury-Induced Neuropathic Pain by Inhibiting the RIP1/RIP3 Pathway [frontiersin.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Cytokine Elisa [bdbiosciences.com]
- 14. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]
- 15. Necroptosis Pathway Luminex Multiplex Assay - Creative Proteomics [cytokine.creative-proteomics.com]
Troubleshooting & Optimization
Technical Support Center: Off-Target Effects of Necrostatin-1 on IDO Inhibition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of Necrostatin-1 (Nec-1) on Indoleamine 2,3-dioxygenase (IDO) inhibition.
Frequently Asked Questions (FAQs)
Q1: What is the primary off-target effect of this compound that researchers should be aware of?
A1: The most significant off-target effect of this compound (Nec-1) is the inhibition of Indoleamine 2,3-dioxygenase (IDO).[1][2] Nec-1 is chemically identical to methyl-thiohydantoin-tryptophan (MTH-Trp), a known inhibitor of IDO, an enzyme that plays a crucial role in immune regulation by catabolizing tryptophan.[3][4][5] This dual inhibitory activity can complicate the interpretation of experimental results, as observed effects may be due to RIPK1 inhibition, IDO inhibition, or a combination of both.[6]
Q2: How do the different Necrostatin analogs (Nec-1, Nec-1i, Nec-1s) differ in their effects on RIPK1 and IDO?
A2: The Necrostatin analogs have distinct inhibitory profiles for RIPK1 and IDO:
-
This compound (Nec-1): Inhibits both RIPK1, its intended target to block necroptosis, and IDO.[2][7][8]
-
This compound inactive (Nec-1i): This analog is significantly less potent in inhibiting RIPK1 (approximately 100-fold less effective in vitro) but retains its ability to inhibit IDO.[2][9] However, at higher concentrations, it can still inhibit necroptosis, making its use as a negative control problematic.[9]
-
This compound stable (Nec-1s): This analog is a more specific inhibitor of RIPK1 and does not inhibit IDO.[1][2][10] It also exhibits greater metabolic stability, making it a more suitable tool for in vivo studies targeting RIPK1 specifically.[10]
Q3: When should I use Necrostatin-1s instead of this compound?
A3: You should use Necrostatin-1s (Nec-1s) whenever you want to specifically investigate the role of RIPK1-mediated necroptosis without the confounding off-target inhibition of IDO.[2][10] Nec-1s is the preferred compound for attributing an observed effect solely to the inhibition of RIPK1.
Q4: Can this compound have effects independent of both RIPK1 and IDO inhibition?
A4: Yes, studies have shown that this compound can prevent ferroptosis, a form of iron-dependent cell death, through a mechanism that is independent of both RIPK1 and IDO inhibition.[3][5] This protective effect is thought to be related to its antioxidant activity.[3] When using Nec-1, it is important to consider this additional off-target effect, especially in experimental systems where ferroptosis may be a contributing factor.
Troubleshooting Guides
Problem 1: My experimental results with this compound are difficult to interpret. How can I dissect the on-target (RIPK1) vs. off-target (IDO) effects?
Solution:
To differentiate between the effects of RIPK1 and IDO inhibition, a well-designed set of control experiments is crucial.
-
Use the right controls:
-
Vehicle Control: To control for the effects of the solvent (e.g., DMSO).
-
Necrostatin-1s: To assess the effects of specific RIPK1 inhibition without IDO inhibition.[10]
-
A specific IDO inhibitor (e.g., 1-methyl-tryptophan): To evaluate the effects of IDO inhibition alone.
-
Necrostatin-1i: Can be used cautiously to demonstrate IDO inhibition in the absence of potent RIPK1 inhibition, but be mindful of its residual activity on RIPK1 at higher concentrations.[9]
-
-
Experimental approach:
-
Run your experiment with your compound of interest alongside the full panel of controls (Vehicle, Nec-1, Nec-1s, and a specific IDO inhibitor).
-
Compare the results:
-
If the effect of Nec-1 is mimicked by Nec-1s but not the IDO inhibitor, the effect is likely mediated by RIPK1.
-
If the effect of Nec-1 is mimicked by the IDO inhibitor but not Nec-1s, the effect is likely mediated by IDO.
-
If the effect of Nec-1 is greater than that of either Nec-1s or the IDO inhibitor alone, there may be an additive or synergistic effect.
-
-
Problem 2: I'm observing a paradoxical pro-death effect at low concentrations of this compound.
Solution:
Low doses of Nec-1 and Nec-1i have been reported to sensitize mice to TNF-induced mortality, a paradoxical effect not observed with Nec-1s.[2] This highlights a critical issue with dose-response experiments using these compounds.
-
Recommendation:
-
Perform a careful dose-response analysis for Nec-1 and Nec-1i to identify the optimal inhibitory concentration for your specific cell type and experimental conditions.
-
Whenever possible, use Nec-1s, as it does not appear to exhibit this low-dose toxicity.[2]
-
Data Presentation
Table 1: Comparative Inhibitory Activity of Necrostatin Analogs on RIPK1 and IDO
| Compound | Target | Potency (EC50/IC50) | Notes |
| This compound | RIPK1 (in vitro kinase assay) | EC50 = 182 nM[7][11] | Dual inhibitor. |
| Necroptosis (Jurkat cells) | EC50 = 490 nM[7][8] | ||
| IDO | Inhibition comparable to 1-MT | Potent off-target effect. | |
| Necrostatin-1i | RIPK1 (in vitro kinase assay) | ~100-fold less effective than Nec-1[2][9] | Often used as an "inactive" control, but retains significant IDO activity and some RIPK1 activity at higher concentrations. |
| IDO | Inhibition comparable to 1-MT[2] | ||
| Necrostatin-1s | RIPK1 (in vitro kinase assay) | IC50 = 210 nM[10] | Specific RIPK1 inhibitor with no significant IDO inhibition. More stable than Nec-1. |
| IDO | No significant inhibition[1][2][10] |
Experimental Protocols
Protocol 1: Measuring IDO Enzyme Activity via Kynurenine (B1673888) Detection (Spectrophotometric)
This protocol is adapted from methods used to measure the product of the IDO-catalyzed reaction, kynurenine.
Materials:
-
Cell lysate or recombinant IDO1 enzyme
-
IDO Assay Buffer (50 mM potassium phosphate (B84403) buffer, pH 6.5)
-
L-tryptophan solution
-
Ascorbic acid
-
Methylene (B1212753) blue
-
Catalase
-
30% (w/v) Trichloroacetic acid (TCA)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reaction Setup: In a 96-well plate, prepare the reaction mixture containing IDO Assay Buffer, 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase.
-
Inhibitor Addition: Add this compound, Necrostatin-1s, or a control IDO inhibitor at desired concentrations to the appropriate wells. Include a vehicle control (DMSO).
-
Enzyme Addition: Add the cell lysate or recombinant IDO1 enzyme to all wells except the no-enzyme control.
-
Initiate Reaction: Start the reaction by adding L-tryptophan to a final concentration of 400 µM.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Terminate Reaction: Stop the reaction by adding 20 µL of 30% TCA.
-
Hydrolysis: Incubate the plate at 50°C for 30 minutes to hydrolyze the N-formylkynurenine intermediate to kynurenine.
-
Detection: The concentration of kynurenine can be measured spectrophotometrically. After centrifugation to remove precipitated protein, the supernatant is mixed with Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid), and the absorbance is read at 480-490 nm.
Protocol 2: Cellular Necroptosis Assay in Jurkat Cells
This protocol describes the induction and assessment of necroptosis in the human Jurkat T-cell line.
Materials:
-
Jurkat cells (FADD-deficient for TNF-α induced necroptosis)
-
RPMI-1640 medium with 10% FBS
-
TNF-α (Tumor Necrosis Factor-alpha)
-
z-VAD-fmk (pan-caspase inhibitor)
-
This compound or Necrostatin-1s
-
Propidium Iodide (PI) or similar cell viability dye
-
Flow cytometer
Procedure:
-
Cell Culture: Culture Jurkat cells in RPMI-1640 supplemented with 10% FBS.
-
Inhibitor Pre-treatment: Seed cells in a multi-well plate and pre-treat with various concentrations of this compound or Necrostatin-1s for 1-2 hours.
-
Induction of Necroptosis: Induce necroptosis by adding TNF-α and the pan-caspase inhibitor z-VAD-fmk. The caspase inhibitor is necessary to shift the cell death pathway from apoptosis to necroptosis.
-
Incubation: Incubate the cells for a predetermined time (e.g., 6-24 hours).
-
Assessment of Cell Death:
-
Harvest the cells.
-
Stain with a viability dye such as Propidium Iodide (PI).
-
Analyze the percentage of PI-positive (necrotic) cells by flow cytometry.
-
A reduction in the percentage of PI-positive cells in the presence of a necrostatin compound indicates inhibition of necroptosis.
-
Visualizations
Caption: Necroptosis signaling pathway and point of inhibition by Necrostatins.
Caption: Experimental workflow for dissecting Nec-1's effects on RIPK1 vs. IDO.
Caption: Decision flowchart for selecting the appropriate Necrostatin analog.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Prevents Ferroptosis in a RIPK1- and IDO-Independent Manner in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. This compound blocks both RIPK1 and IDO: consequences for the study of cell death in experimental disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. benchchem.com [benchchem.com]
- 10. cellsignal.jp [cellsignal.jp]
- 11. This compound | Receptor Interacting Protein Kinases | Tocris Bioscience [tocris.com]
Technical Support Center: Overcoming Necrostatin-1 Solubility and Stability Issues
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Necrostatin-1. Our aim is to help you overcome common challenges related to its solubility and stability to ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (Nec-1) is a potent and selective small-molecule inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a key enzyme in the necroptosis signaling pathway.[1][2] Necroptosis is a form of regulated necrotic cell death. Nec-1 allosterically inhibits the kinase activity of RIPK1, thereby preventing the formation of the necrosome complex and subsequent cell death.[1][2]
Q2: I'm having trouble dissolving this compound. What are the recommended solvents?
This compound has poor solubility in aqueous solutions but is soluble in several organic solvents.[3][4] Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing stock solutions.[3][4][5] For detailed solubility data, please refer to the data table below.
Q3: My this compound solution appears to lose activity over time in my cell culture experiments. Why is this happening?
This compound exhibits limited stability in aqueous solutions, including cell culture media.[3][6] This instability can lead to a decrease in the effective concentration of the inhibitor over the course of an experiment, particularly in long-term studies (e.g., >24 hours).[6] It is recommended to prepare fresh working solutions from a frozen DMSO stock for each experiment.[6] For longer experiments, consider replenishing the media with fresh this compound every 24 hours or using the more stable analog, Necrostatin-1s.[6]
Q4: What is Necrostatin-1s and how does it differ from this compound?
Necrostatin-1s (Nec-1s) is an analog of this compound that was developed to have improved metabolic stability.[7] It is also a potent inhibitor of RIPK1.[7] A key advantage of Nec-1s is that it does not inhibit indoleamine 2,3-dioxygenase (IDO), a known off-target of this compound. This makes Nec-1s a more specific inhibitor of RIPK1-mediated necroptosis.[8]
Q5: What are the recommended storage conditions for this compound?
Lyophilized this compound powder should be stored at -20°C and desiccated.[7][9] Stock solutions prepared in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[4][5][6] Under these conditions, DMSO stock solutions are generally stable for at least 3 to 6 months.[5][6]
Troubleshooting Guides
Issue 1: Difficulty Dissolving this compound
-
Problem: this compound powder is not fully dissolving in the chosen solvent.
-
Possible Cause: Use of an inappropriate solvent or insufficient mixing.
-
Solution:
-
Ensure you are using a recommended organic solvent such as DMSO, DMF, or ethanol.[3] DMSO is generally the preferred solvent for achieving high concentration stock solutions.[4][5]
-
Use fresh, anhydrous DMSO as moisture can reduce solubility.[4]
-
Gentle warming and vortexing or sonication can aid in dissolution.[10]
-
For aqueous buffers, first dissolve this compound in a small amount of DMSO or DMF and then dilute it dropwise into the aqueous solution while vortexing to prevent precipitation.[3]
-
Issue 2: Inconsistent or No Inhibition of Necroptosis
-
Problem: this compound is not inhibiting necroptosis as expected in your experimental model.
-
Possible Causes:
-
Degradation of this compound in the working solution.
-
Suboptimal concentration of this compound.
-
The cell death mechanism in your model is not RIPK1-dependent necroptosis.
-
-
Solutions:
-
Address Compound Stability: Prepare fresh working solutions of this compound from a frozen DMSO stock immediately before each experiment. For experiments lasting longer than 24 hours, replenish the cell culture medium with freshly diluted this compound every 24 hours.[6] Alternatively, consider using the more stable analog, Necrostatin-1s.[6]
-
Optimize Concentration: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental conditions. Effective concentrations can vary between cell types.[6]
-
Confirm Necroptosis Pathway: Verify that the cell death in your model is indeed necroptosis. This can be done by co-treatment with a pan-caspase inhibitor (e.g., z-VAD-FMK) to block apoptosis. If cell death is rescued by this compound but not by the caspase inhibitor, it is likely necroptosis.[11] You can also use other necroptosis inhibitors targeting downstream components like RIPK3 or MLKL as positive controls.[12]
-
Issue 3: Unexpected or Off-Target Effects
-
Problem: Observing cellular effects that are not consistent with the known function of RIPK1 inhibition.
-
Possible Cause: Inhibition of the off-target enzyme, indoleamine 2,3-dioxygenase (IDO), by this compound.
-
Solutions:
-
Use a More Specific Inhibitor: To confirm that the observed effects are due to RIPK1 inhibition, use the more specific analog, Necrostatin-1s, which does not inhibit IDO.
-
Include proper controls: Use the inactive analog, Necrostatin-1i, as a negative control to rule out non-specific effects of the chemical scaffold.[13]
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Source |
| DMSO | ~10 - 125 | ~38.6 - 482 | [1][3][4][5][14] |
| DMF | ~20 | ~77.1 | [3] |
| Ethanol | ~3 - 5 | ~11.6 - 19.3 | [3][14] |
| Methanol | ~5 | ~19.3 | [14] |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 | ~1.9 | [3] |
| Water | Insoluble | Insoluble | [4] |
Note: Solubility can vary between batches and with the purity of the compound and solvent.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Preparation of a 10 mM DMSO Stock Solution:
-
Weigh out 2.59 mg of lyophilized this compound powder (MW: 259.33 g/mol ).
-
Add 1 mL of anhydrous DMSO to the powder.
-
Vortex or sonicate until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
-
Preparation of a Working Solution for Cell Culture:
-
Thaw a single aliquot of the 10 mM DMSO stock solution.
-
Dilute the stock solution to the desired final concentration in your cell culture medium. For example, to make a 10 µM working solution, add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium.
-
Mix thoroughly by gentle inversion or pipetting.
-
Add the working solution to your cells immediately after preparation.
-
Protocol 2: In Vitro Necroptosis Inhibition Assay
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Pre-treatment with this compound: The following day, pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 30 µM) for 1-2 hours. Include a vehicle control (DMSO) group.
-
Induction of Necroptosis: Induce necroptosis using an appropriate stimulus for your cell line (e.g., TNF-α in combination with a SMAC mimetic and a pan-caspase inhibitor like z-VAD-FMK).
-
Incubation: Incubate the cells for the desired period (e.g., 6-24 hours).
-
Assessment of Cell Viability: Measure cell viability using a suitable assay, such as the MTT assay, LDH release assay, or a live/dead cell staining kit.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the EC50 of this compound.
Mandatory Visualization
Caption: Necroptosis signaling pathway and the inhibitory action of this compound.
Caption: Recommended experimental workflow for using this compound.
References
- 1. invivogen.com [invivogen.com]
- 2. rndsystems.com [rndsystems.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Necrostatin-1s | Cell Signaling Technology [cellsignal.com]
- 8. This compound analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ubpbio.com [ubpbio.com]
- 10. This compound | Nec-1 | necrotic apoptosis inhibitor | TargetMol [targetmol.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. caymanchem.com [caymanchem.com]
- 14. This compound [sigmaaldrich.com]
Technical Support Center: Utilizing Necrostatin-1i in Experimental Research
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the proper use of Necrostatin-1i as an inactive control in experiments investigating necroptosis. This resource offers troubleshooting advice and frequently asked questions to ensure the generation of reliable and interpretable data.
Frequently Asked Questions (FAQs)
Q1: What is Necrostatin-1i and why is it used as an inactive control?
Necrostatin-1 (Nec-1) is a potent allosteric inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of the necroptotic cell death pathway.[1][2] To ensure that the observed experimental effects are due to the specific inhibition of RIPK1 and not off-target effects of the chemical compound, a reliable negative control is crucial. Necrostatin-1i (Nec-1i) is a demethylated analog of Nec-1 that demonstrates significantly reduced inhibitory activity against RIPK1, making it a commonly used inactive control.[3] In vitro studies have shown that Nec-1i is over 100-fold less effective at inhibiting human RIPK1 kinase activity compared to Nec-1.[3][4]
Q2: What are the known off-target effects of this compound and Necrostatin-1i?
A primary off-target effect for both this compound and Necrostatin-1i is the inhibition of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan metabolism and immune regulation.[2][4] It is important to note that both compounds inhibit IDO with similar potency.[3] Therefore, if the experimental system is sensitive to changes in IDO activity, any observed effects could be independent of RIPK1 inhibition. For studies where IDO inhibition is a concern, the use of Necrostatin-1s (Nec-1s), a more stable and specific RIPK1 inhibitor that does not inhibit IDO, is recommended.[4][5]
Q3: Is Necrostatin-1i always an effective inactive control?
While Nec-1i is significantly less potent against RIPK1 in vitro, its effectiveness as an inactive control can be context-dependent. In some mouse cell lines and in vivo models, Nec-1i has been shown to inhibit necroptosis, particularly at higher concentrations, with only a 10-fold lower potency than Nec-1.[3][4] At high doses, Nec-1, Nec-1i, and Nec-1s have demonstrated equal effectiveness in preventing TNF-induced mortality in mice, rendering Nec-1i unsuitable as an inactive control in such scenarios.[4][5] Therefore, it is critical to validate the inactivity of Nec-1i within the specific experimental model and concentration range being used.
Q4: How should I prepare and store Necrostatin-1i?
Necrostatin-1i is typically supplied as a lyophilized powder. For experimental use, it is recommended to prepare a concentrated stock solution in anhydrous DMSO.[6] Stock solutions in DMSO can be stored at -20°C for several months.[6] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles. Necrostatin-1i has limited stability in aqueous solutions and it is not recommended to store aqueous working solutions for more than a day.[7]
Data Presentation
Table 1: Comparative Inhibitory Activity of Necrostatin Analogs
| Compound | Target | In Vitro RIPK1 Inhibition | In Mouse Necroptosis Assay | IDO Inhibition | Reference |
| This compound (Nec-1) | RIPK1 | EC50 = 182 nM | Potent Inhibitor | Yes | [4] |
| Necrostatin-1i (Nec-1i) | (Inactive Control) | >100-fold less active than Nec-1 | ~10-fold less potent than Nec-1 | Yes | [3][4] |
| Necrostatin-1s (Nec-1s) | RIPK1 | Equipotent to Nec-1 | Potent Inhibitor | No | [3][4] |
Mandatory Visualization
Caption: Overview of the TNF-α induced necroptosis signaling pathway.
Caption: A typical experimental workflow for using Necrostatin-1i as a control.
Experimental Protocols
Protocol 1: Cell Viability Assay to Assess Necroptosis Inhibition
This protocol describes how to measure cell viability to determine the protective effects of this compound against induced necroptosis, using Necrostatin-1i as a negative control.
Materials:
-
Cells susceptible to necroptosis (e.g., L929, HT-29, Jurkat)
-
Complete cell culture medium
-
96-well clear-bottom cell culture plates
-
This compound (Nec-1)
-
Necrostatin-1i (inactive control)
-
DMSO (vehicle control)
-
Necroptosis-inducing agents (e.g., TNF-α, SMAC mimetic, z-VAD-FMK)
-
Cell viability reagent (e.g., CellTiter-Glo®, LDH cytotoxicity assay kit)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay. Allow cells to adhere overnight.
-
Pre-treatment:
-
Prepare working solutions of Nec-1 and Nec-1i in complete culture medium from DMSO stock solutions. Ensure the final DMSO concentration is consistent across all wells and is typically below 0.5%.
-
A typical working concentration for Nec-1 is 10-30 µM, and an equivalent concentration should be used for Nec-1i.[8][9]
-
Remove the old medium and add the medium containing the vehicle (DMSO), Nec-1, or Nec-1i to the respective wells.
-
Incubate for 1-2 hours.
-
-
Induction of Necroptosis:
-
Add the necroptosis-inducing agents to the appropriate wells. A common combination for inducing necroptosis is TNF-α (10-100 ng/mL) in combination with a pan-caspase inhibitor like z-VAD-FMK (20-50 µM) and a SMAC mimetic (e.g., 100 nM SM-164).[8][10]
-
Include a control group of cells that are not treated with the necroptosis-inducing agents.
-
-
Incubation: Incubate the plate for a duration sufficient to induce cell death (typically 6-24 hours), depending on the cell line and stimuli.
-
Cell Viability Measurement:
-
Follow the manufacturer's instructions for the chosen cell viability assay.
-
For CellTiter-Glo®, add the reagent to each well, incubate, and measure luminescence.
-
For LDH assays, collect the supernatant to measure released LDH and lyse the remaining cells to measure total LDH.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle-treated, non-induced control cells.
-
Compare the viability of cells treated with Nec-1 and Nec-1i in the presence of the necroptotic stimulus. A successful experiment will show a significant increase in viability with Nec-1 treatment, while Nec-1i should show little to no protective effect.
-
Protocol 2: Western Blotting for Phosphorylated RIPK1 and MLKL
This protocol is for detecting the phosphorylation of key necroptosis signaling proteins, RIPK1 and MLKL, to confirm the mechanism of action of this compound.
Materials:
-
Cells and treatment reagents as in Protocol 1, but scaled up for larger culture dishes (e.g., 6-well plates).
-
Phosphate-buffered saline (PBS), ice-cold.
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-RIPK1 (Ser166), anti-RIPK1, anti-phospho-MLKL (Ser358), anti-MLKL, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Cell Treatment: Follow steps 1-4 from Protocol 1 using 6-well plates.
-
Cell Lysis:
-
After incubation, wash the cells with ice-cold PBS.
-
Add ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations with lysis buffer and add Laemmli sample buffer. Boil the samples for 5-10 minutes.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-RIPK1 or p-MLKL overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed for total RIPK1, total MLKL, and a loading control.
-
Data Analysis: Quantify the band intensities using densitometry software. The levels of phosphorylated proteins should be normalized to their respective total protein levels. A successful experiment will show a marked decrease in p-RIPK1 and p-MLKL in the Nec-1 treated samples compared to the vehicle-treated, induced samples, while the Nec-1i treated samples should show minimal to no reduction in phosphorylation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Necrostatin-1i shows significant inhibition of necroptosis. | The concentration of Nec-1i is too high. | Perform a dose-response curve for both Nec-1 and Nec-1i to determine a concentration where Nec-1 is effective and Nec-1i is inactive. |
| The cell line is particularly sensitive to Nec-1i. | Consider using an alternative negative control, such as a structurally unrelated compound with no known activity on RIPK1. | |
| The observed cell death is not RIPK1-dependent necroptosis. | Confirm the necroptosis pathway in your cell line using genetic approaches (e.g., RIPK1 or MLKL knockout/knockdown). | |
| This compound does not inhibit necroptosis. | The compound has degraded. | Prepare fresh working solutions from a new aliquot of DMSO stock. Ensure proper storage of the stock solution. |
| The concentration is too low. | Perform a dose-response experiment to determine the optimal inhibitory concentration for your cell line. | |
| The induced cell death is not necroptosis. | Verify the mode of cell death using multiple assays (e.g., Annexin V/PI staining, western blot for cleaved caspases and p-MLKL). | |
| High background or off-target effects are observed with both Nec-1 and Nec-1i. | The phenotype may be due to IDO inhibition. | Use Necrostatin-1s, which specifically inhibits RIPK1 without affecting IDO, to confirm that the effect is RIPK1-dependent.[4][5] |
| The chemical scaffold itself is causing non-specific effects. | Test a structurally different RIPK1 inhibitor to validate the findings. | |
| Difficulty dissolving Necrostatin-1i. | Low solubility in aqueous media. | Prepare a high-concentration stock solution in anhydrous DMSO. When preparing working solutions, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent toxicity.[6] |
References
- 1. invivogen.com [invivogen.com]
- 2. This compound and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. jitc.bmj.com [jitc.bmj.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Why is Necrostatin-1s a more specific alternative to Necrostatin-1?
Welcome to the Technical Support Center for Necrostatin inhibitors. This guide is intended for researchers, scientists, and drug development professionals to provide in-depth information and address common issues encountered during experiments with Necrostatin-1 and its analogs.
Frequently Asked Questions (FAQs)
Q1: What is the primary reason Necrostatin-1s is considered a more specific inhibitor of RIPK1-mediated necroptosis than this compound?
Necrostatin-1s (Nec-1s) is a more specific alternative to this compound (Nec-1) because it does not significantly inhibit the enzyme indoleamine 2,3-dioxygenase (IDO).[1][2][3][4] Nec-1, on the other hand, has been shown to inhibit both its intended target, Receptor-Interacting Protein Kinase 1 (RIPK1), and IDO, which is an enzyme involved in immune regulation.[1][3][4][5] This off-target inhibition of IDO by Nec-1 can lead to confounding experimental results, particularly in studies related to immunology and inflammation.[5][6] Therefore, the lack of IDO-targeting activity makes Nec-1s a more precise tool for investigating RIPK1-mediated signaling pathways.[1][3][6]
Q2: Besides specificity, what are the other advantages of using Necrostatin-1s over this compound?
In addition to its enhanced specificity, Necrostatin-1s offers other advantages over this compound:
-
Greater Potency: Nec-1s demonstrates more potent inhibition of RIPK1 compared to Nec-1.[2]
-
Improved Metabolic Stability: Nec-1s is metabolically more stable than Nec-1, making it a more reliable inhibitor for in vivo studies where sustained target engagement is crucial.[2][6]
-
Reduced Off-Target Toxicity: At low doses, Nec-1 and its inactive analog Nec-1i have been observed to paradoxically sensitize mice to TNF-induced mortality, a toxicity not observed with Nec-1s.[1][3][4]
Q3: What is Necrostatin-1i and what is its role in experiments?
Necrostatin-1i (Nec-1i) is an inactive analog of this compound.[1][7][8][9] It is often used as a negative control in experiments to help differentiate the specific effects of RIPK1 inhibition from any non-specific or off-target effects of the necrostatin compounds.[7][8] While Nec-1i is significantly less effective at inhibiting RIPK1 in vitro compared to Nec-1, it can show some activity at high concentrations in cellular assays.[1][3][8] It is important to note that both Nec-1 and Nec-1i inhibit IDO.[1][3]
Troubleshooting Guide
Issue 1: Inconsistent or unexpected results when using this compound.
-
Potential Cause: Off-target effects of this compound, primarily the inhibition of IDO, may be influencing the experimental outcome.[1][3][5] Nec-1 has also been reported to have RIPK1-independent effects on ferroptosis.[10][11][12]
-
Troubleshooting Steps:
-
Switch to a more specific inhibitor: Use Necrostatin-1s, which does not inhibit IDO, to confirm that the observed effects are due to RIPK1 inhibition.[1][3][6]
-
Include proper controls: Always run parallel experiments with the inactive control, Necrostatin-1i, to account for potential off-target effects.[7][8]
-
Validate with genetic approaches: To definitively attribute a phenotype to RIPK1, consider using siRNA or CRISPR/Cas9 to knockdown or knockout RIPK1 expression as an independent validation method.[13]
-
Issue 2: Lack of necroptosis inhibition in my cellular assay.
-
Potential Cause: The cell death mechanism in your specific experimental model may not be necroptosis.
-
Troubleshooting Steps:
-
Confirm the cell death pathway: Ensure that the stimulus you are using induces necroptosis in your cell line. This can be verified by co-treatment with a pan-caspase inhibitor (e.g., z-VAD-FMK). If the caspase inhibitor does not rescue cell death, it is more likely to be necroptosis.[14]
-
Use positive controls: Employ other necroptosis inhibitors that target different components of the pathway, such as inhibitors of RIPK3 or MLKL, to confirm that the pathway is active in your system.[14]
-
Optimize inhibitor concentration: Perform a dose-response curve to determine the optimal concentration of your necrostatin compound for your specific cell line and stimulus.
-
Quantitative Data Summary
The following table summarizes the key quantitative differences between this compound and Necrostatin-1s.
| Parameter | This compound | Necrostatin-1s | Reference(s) |
| RIPK1 IC50 | ~494 nM | ~210 nM | [2] |
| IDO Inhibition | Yes | No | [1][3] |
Signaling Pathway Diagram
This diagram illustrates the necroptosis signaling pathway and the points of inhibition by Necrostatins.
Caption: Necroptosis pathway showing RIPK1 activation and inhibition by Necrostatins.
Experimental Protocols
Cell-Based Necroptosis Inhibition Assay
This protocol describes a general method to assess the inhibitory effect of Necrostatin-1s on necroptosis in a cell-based assay.
1. Materials:
-
Cell line susceptible to necroptosis (e.g., HT-29, L929)
-
Cell culture medium and supplements
-
Necroptotic stimulus (e.g., TNF-α, SMAC mimetic, z-VAD-FMK)
-
Necrostatin-1s (and this compound, Necrostatin-1i for comparison)
-
DMSO (for compound dilution)
-
Cell viability assay reagent (e.g., CellTiter-Glo®, LDH cytotoxicity assay kit)
-
96-well cell culture plates
2. Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay. Incubate overnight at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a stock solution of Necrostatin-1s (e.g., 10 mM in DMSO). Create serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.
-
Pre-incubation with Inhibitor: Remove the culture medium from the cells and add the medium containing the different concentrations of Necrostatin-1s (or control compounds). Incubate for 1-2 hours at 37°C.
-
Necroptosis Induction: Add the necroptotic stimulus to the wells. The specific stimulus and concentration will depend on the cell line and should be optimized beforehand.
-
Incubation: Incubate the plate for a predetermined amount of time (e.g., 6-24 hours), sufficient to induce significant cell death in the control wells.
-
Cell Viability Measurement: Measure cell viability using your chosen assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability for each condition relative to the untreated control. Plot the results as a dose-response curve and determine the IC50 value for Necrostatin-1s.
Western Blot for Phosphorylated RIPK1
This protocol is to confirm the on-target effect of Necrostatin-1s by assessing the phosphorylation of RIPK1.
1. Materials:
-
Cell line and culture reagents
-
Necroptotic stimulus
-
Necrostatin-1s
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffers
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-RIPK1, anti-total-RIPK1, anti-loading control like β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
2. Procedure:
-
Cell Treatment: Seed cells in a larger format (e.g., 6-well plate) and treat with the necroptotic stimulus in the presence or absence of Necrostatin-1s as described in the cell-based assay.
-
Cell Lysis: After the treatment period, wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blot: a. Load equal amounts of protein per lane onto an SDS-PAGE gel. b. Separate the proteins by electrophoresis. c. Transfer the proteins to a PVDF or nitrocellulose membrane. d. Block the membrane for 1 hour at room temperature. e. Incubate the membrane with the primary antibody against phospho-RIPK1 overnight at 4°C. f. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. g. Detect the signal using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies against total RIPK1 and a loading control to ensure equal protein loading.
Caption: Workflow for a cell-based necroptosis inhibition assay.
References
- 1. "this compound analogues: critical issues on the specificity, activity " by N Takahashi, L Duprez et al. [jdc.jefferson.edu]
- 2. Necrostatin-1s | Cell Signaling Technology [cellsignal.com]
- 3. This compound analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Effects of this compound, an inhibitor of necroptosis, and its inactive analogue Nec-1i on basal cardiovascular function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. This compound, Inactive Control [sigmaaldrich.com]
- 10. This compound Prevents Ferroptosis in a RIPK1- and IDO-Independent Manner in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. RIP1-Dependent and Independent Effects of this compound in Necrosis and T Cell Activation | PLOS One [journals.plos.org]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Paradoxical Effects of Low-Dose Necrostatin-1 In Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering paradoxical effects of low-dose Necrostatin-1 (Nec-1) in vivo.
Troubleshooting Guides
Issue 1: Increased Mortality or Exacerbated Phenotype Observed with Low-Dose this compound
Q: We administered a low dose of this compound to our animal model, expecting to see a protective effect by inhibiting necroptosis. However, we observed increased mortality and a worsening of the disease phenotype. What could be the cause of this paradoxical effect?
A: This is a documented paradoxical effect of this compound. The primary reason for this observation is likely due to the off-target effects of Nec-1, particularly its inhibition of indoleamine 2,3-dioxygenase (IDO).[1][2][3]
-
Off-Target IDO Inhibition: this compound is identical to methyl-thiohydantoin-tryptophan, an inhibitor of the immunomodulatory enzyme IDO.[1][3] Both Nec-1 and its inactive analog, Nec-1i, inhibit IDO, whereas the more specific analog, Necrostatin-1s (Nec-1s), does not.[1][2] At low doses, the IDO-inhibitory effect of Nec-1 may predominate over its RIPK1 inhibitory activity, leading to a sensitization of mice to TNF-induced mortality.[1][2]
-
Dose-Dependent Effects: Studies have shown that while high doses of Nec-1 can be protective in models like TNF-induced systemic inflammatory response syndrome (SIRS), low doses can have the opposite effect.[1][2]
Troubleshooting Steps:
-
Switch to a More Specific Inhibitor: The most effective solution is to use Necrostatin-1s (7-Cl-O-Nec-1), a more stable and specific inhibitor of RIPK1 that lacks IDO-inhibitory activity.[1][2] Nec-1s has been shown not to exhibit the low-dose toxicity observed with Nec-1.[1][2]
-
Perform a Dose-Response Study: If you must use Nec-1, it is crucial to perform a thorough dose-response experiment to determine the optimal therapeutic window in your specific model. Start with a range of doses to identify the concentration at which the protective effects outweigh any paradoxical toxicity.
-
Include Proper Controls: When using Nec-1, it is advisable to include Nec-1s as a control to differentiate between RIPK1-mediated effects and off-target effects. The inactive analog, Nec-1i, is not a reliable negative control for in vivo studies as it also inhibits IDO and can show similar paradoxical effects at low doses.[1][2]
Issue 2: Inconsistent or Unexplained Results with this compound Treatment
Q: We are observing high variability and inconsistent results in our in vivo experiments with this compound. How can we improve the reproducibility of our findings?
A: Inconsistent results with Nec-1 can stem from its off-target effects, its inherent instability, and variations in experimental protocols.
Troubleshooting Steps:
-
Evaluate Off-Target Effects: Besides IDO, Nec-1 has been reported to potentially influence other cell death pathways like apoptosis and ferroptosis, which can contribute to variability depending on the specific cellular context of your model.[4][5][6] Consider assessing markers for these pathways in your experimental samples.
-
Use a More Stable Analog: this compound has a short half-life.[7] Necrostatin-1s is a more stable analog and is preferred for in vivo use to ensure consistent target engagement.[1][2][7]
-
Standardize Experimental Protocol: Ensure strict adherence to a detailed experimental protocol. Pay close attention to the formulation and administration of Nec-1, the timing of induction and treatment, and the health and genetic background of the animals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind the paradoxical sensitizing effect of low-dose this compound?
A1: The leading hypothesis is the off-target inhibition of indoleamine 2,3-dioxygenase (IDO).[1][3] IDO is an immunomodulatory enzyme, and its inhibition can alter the immune response in a way that sensitizes the animal to inflammatory stimuli like TNF, particularly at Nec-1 concentrations that are too low to effectively inhibit RIPK1 kinase activity.[1][2]
Q2: Is the inactive form, Necrostatin-1i, a good negative control for in vivo experiments?
A2: No, Nec-1i is not a suitable inactive control for in vivo studies. Although it is significantly less potent at inhibiting RIPK1 in vitro, it still inhibits IDO.[1][2] Consequently, at low doses, Nec-1i can also cause a paradoxical sensitization to TNF-induced mortality, similar to Nec-1.[1][2]
Q3: What are the advantages of using Necrostatin-1s over this compound?
A3: Necrostatin-1s offers several key advantages:
-
Specificity: It is a more specific inhibitor of RIPK1 and does not inhibit IDO.[1][2]
-
No Paradoxical Low-Dose Toxicity: Nec-1s does not exhibit the sensitizing effect seen with low doses of Nec-1 and Nec-1i.[1][2]
-
Stability: It is a more stable compound, making it better suited for in vivo applications.[7]
Q4: Can this compound affect other cell death pathways?
A4: Yes, there is evidence that Nec-1 can influence other cell death pathways beyond necroptosis. It has been shown to block ferroptosis independently of RIPK1 and IDO inhibition in some cell lines.[6] The interplay between necroptosis and apoptosis is complex, and inhibiting one pathway can sometimes shift the balance towards the other.[4][5]
Q5: What are the recommended doses for in vivo studies with this compound and its analogs?
A5: Dosing is highly dependent on the animal model, disease context, and route of administration. However, based on published literature:
-
High (Protective) Doses: Doses around 1.65 mg/kg to 6 mg/kg of Nec-1 have been reported to be protective in some models.[8]
-
Low (Paradoxical) Doses: A dose as low as 0.6 mg/kg of Nec-1 has been shown to sensitize mice to TNF-induced mortality.[8] It is imperative to perform a dose-response study to determine the optimal concentration for your specific experimental setup.
Data Presentation
Table 1: In Vivo Effects of this compound and its Analogs in TNF-Induced Mortality Models
| Compound | Dose | Animal Model | Observed Effect | Proposed Mechanism | Reference |
| This compound | High (e.g., 6 mg/kg) | Mouse | Protection against TNF-induced mortality | RIPK1 Inhibition | [1][2] |
| This compound | Low (e.g., 0.6 mg/kg) | Mouse | Sensitization to TNF-induced mortality | IDO Inhibition | [1][2][8] |
| Necrostatin-1i | High (e.g., 6 mg/kg) | Mouse | Protection against TNF-induced mortality | RIPK1 Inhibition (at high concentrations) | [1][2] |
| Necrostatin-1i | Low (e.g., 0.6 mg/kg) | Mouse | Sensitization to TNF-induced mortality | IDO Inhibition | [1][2] |
| Necrostatin-1s | High and Low | Mouse | Protection against TNF-induced mortality | Specific RIPK1 Inhibition | [1][2] |
Experimental Protocols
Protocol: In Vivo Model of TNF-Induced Systemic Inflammatory Response Syndrome (SIRS) to Test this compound Effects
1. Materials:
-
This compound, Necrostatin-1i, Necrostatin-1s
-
Vehicle (e.g., DMSO, saline)
-
Recombinant murine TNF-α
-
8-10 week old C57BL/6 mice
-
Sterile saline
-
Rectal thermometer
-
Syringes and needles for intravenous injection
2. Compound Preparation:
-
Dissolve Necrostatin compounds in a suitable vehicle (e.g., DMSO) and then dilute in sterile saline to the final desired concentration. Ensure the final concentration of the vehicle is consistent across all groups and is non-toxic.
3. Experimental Procedure:
-
Acclimatize mice for at least one week before the experiment.
-
Randomly assign mice to different treatment groups (Vehicle, Nec-1 low dose, Nec-1 high dose, Nec-1s).
-
Administer the prepared compounds or vehicle via intravenous (i.v.) injection.
-
Approximately 15-30 minutes after compound administration, challenge the mice with an i.v. injection of a lethal or sub-lethal dose of murine TNF-α (e.g., 10-20 µg per mouse).
-
Monitor the mice for signs of distress and record rectal temperature at regular intervals (e.g., every 30-60 minutes for the first few hours).
-
Record survival rates over a period of 24-48 hours.
4. Endpoint Analysis:
-
Primary endpoints are survival and changes in body temperature.
-
Optional secondary endpoints can include collecting blood at specific time points for analysis of inflammatory cytokines (e.g., IL-6, IL-1β) and markers of cell damage (e.g., LDH, HMGB1).
Mandatory Visualizations
Caption: Canonical Necroptosis Signaling Pathway and the inhibitory action of this compound on RIPK1.
Caption: A generalized experimental workflow for in vivo studies of this compound.
Caption: A logical workflow for troubleshooting paradoxical effects observed with low-dose this compound.
References
- 1. This compound analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RIP1-Dependent and Independent Effects of this compound in Necrosis and T Cell Activation | PLOS One [journals.plos.org]
- 4. This compound analogues: critical issues on the specificity, activity and in vivo use in experimental disease models [biblio.ugent.be]
- 5. This compound blocks both RIPK1 and IDO: consequences for the study of cell death in experimental disease models [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Differentiating Necrostatin-1's Effects from its Impact on Ferroptosis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in distinguishing the specific inhibitory effects of Necrostatin-1 on necroptosis from its off-target impact on ferroptosis.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound (Nec-1) is a well-characterized small molecule inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1][2][3] It binds to a hydrophobic pocket in the kinase domain of RIPK1, locking it in an inactive conformation.[2] This inhibition of RIPK1's kinase activity is essential for blocking the formation of the necrosome, a protein complex consisting of RIPK1, RIPK3, and Mixed Lineage Kinase Domain-Like Pseudokinase (MLKL), which is the key initiator of the necroptotic cell death pathway.[2][4]
Q2: What are the known off-target effects of this compound?
The primary off-target effect of this compound is the inhibition of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan metabolism and immune regulation.[1][5] More recently, studies have revealed that this compound can also inhibit ferroptosis, a form of iron-dependent regulated cell death.[6][7][8][9][10] This anti-ferroptotic effect is independent of its action on RIPK1 and IDO and is likely attributed to its antioxidant properties.[6][7][8][9][10]
Q3: How can I be sure that the cell death I am observing is necroptosis and not another form of cell death?
To confirm that the observed cell death is necroptosis, it is crucial to use a combination of specific inhibitors and molecular markers. The gold standard is to demonstrate that cell death is rescued by this compound (or a more specific RIPK1 inhibitor like Necrostatin-1s) and is dependent on the core necroptosis machinery (RIPK1, RIPK3, and MLKL). Additionally, demonstrating the phosphorylation of MLKL (p-MLKL), the final executioner of necroptosis, is a highly specific indicator.[11]
Q4: What are the key differences between the signaling pathways of necroptosis and ferroptosis?
Necroptosis and ferroptosis are distinct regulated cell death pathways with different molecular mechanisms.
-
Necroptosis is initiated by death receptor signaling and is mediated by the sequential phosphorylation of RIPK1 and RIPK3, leading to the phosphorylation and oligomerization of MLKL.[12][13] Oligomerized p-MLKL translocates to the plasma membrane, forming pores that lead to cell lysis.
-
Ferroptosis is characterized by the iron-dependent accumulation of lipid peroxides.[14][15][16] It is typically triggered by the inhibition of the cystine/glutamate antiporter (System Xc-) or the inactivation of Glutathione (B108866) Peroxidase 4 (GPX4), leading to the depletion of glutathione (GSH) and the inability to detoxify lipid reactive oxygen species (ROS).[17]
Troubleshooting Guides
Issue 1: this compound is inhibiting cell death, but I am not sure if it is necroptosis or ferroptosis.
Troubleshooting Steps:
-
Use specific inhibitors for both pathways: Run parallel experiments with inhibitors specific to each pathway.
-
For Necroptosis: Use a more specific RIPK1 inhibitor such as Necrostatin-1s (Nec-1s), which does not inhibit IDO.[18]
-
For Ferroptosis: Use specific ferroptosis inhibitors like Ferrostatin-1 (Fer-1) or Liproxstatin-1 (Lip-1), which are radical-trapping antioxidants, or an iron chelator like Deferoxamine (DFO).[14][15]
-
-
Analyze specific molecular markers:
-
Necroptosis Markers: Probe for the phosphorylation of RIPK1, RIPK3, and MLKL by Western blot. An increase in p-MLKL is a definitive marker of necroptosis.[4][11]
-
Ferroptosis Markers: Measure lipid peroxidation using fluorescent probes like C11-BODIPY 581/591 or LiperFluo.[19] Also, measure intracellular iron levels and glutathione depletion.[19]
-
-
Genetic knockdown/knockout: If possible, use siRNA or CRISPR/Cas9 to deplete key proteins in each pathway (e.g., RIPK3 or MLKL for necroptosis; GPX4 or ACSL4 for ferroptosis) to confirm their involvement.
Experimental Workflow for Differentiating Necroptosis and Ferroptosis
Caption: Experimental workflow for dissecting Nec-1's effects.
Issue 2: My results are inconsistent when using this compound.
Troubleshooting Steps:
-
Check the stability and quality of this compound: Nec-1 has a short half-life.[1] Ensure it is stored correctly and use freshly prepared solutions. Consider using the more stable analog, Necrostatin-1s.[18]
-
Optimize the concentration: The effective concentration of Nec-1 can vary between cell types and stimuli. Perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
-
Consider the cellular context: The expression levels of RIPK1, RIPK3, and MLKL can vary significantly between cell lines. Confirm the presence of these key necroptotic proteins in your cells. Some cancer cell lines have been shown to be resistant to necroptosis due to the loss of RIPK3 expression.[10]
-
Rule out apoptosis: Necroptosis and apoptosis can have overlapping upstream signaling. Co-treatment with a pan-caspase inhibitor, such as z-VAD-fmk, can help to shift the balance towards necroptosis and clarify the results.[1]
Quantitative Data Summary
Table 1: Inhibitor Concentrations for Cell Culture Experiments
| Inhibitor | Target | Typical Working Concentration | EC50 | Reference(s) |
| This compound (Nec-1) | RIPK1, IDO, Ferroptosis | 1-100 µM | ~490 nM (in Jurkat cells for necroptosis) | [3][20] |
| Necrostatin-1s (Nec-1s) | RIPK1 | 1-30 µM | More specific for RIPK1 than Nec-1 | [18] |
| Ferrostatin-1 (Fer-1) | Ferroptosis (Radical trapping antioxidant) | 0.1-10 µM | N/A | [14][15] |
| Liproxstatin-1 (Lip-1) | Ferroptosis (Radical trapping antioxidant) | 0.02-1 µM | N/A | [14][15] |
| Deferoxamine (DFO) | Ferroptosis (Iron chelator) | 10-100 µM | N/A | [14][15] |
| z-VAD-fmk | Pan-caspase (Apoptosis) | 10-50 µM | N/A | [1] |
EC50 values can be highly cell-type and stimulus-dependent.
Key Experimental Protocols
Protocol 1: Western Blot for Phosphorylated MLKL (p-MLKL)
-
Cell Treatment: Seed cells and treat with your stimulus and inhibitors (e.g., Vehicle, this compound, Necrostatin-1s) for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against p-MLKL (and total MLKL as a loading control) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Protocol 2: Lipid Peroxidation Assay using C11-BODIPY 581/591
-
Cell Treatment: Seed cells in a format suitable for fluorescence microscopy or flow cytometry. Treat with your stimulus and inhibitors (e.g., Vehicle, this compound, Ferrostatin-1).
-
Probe Loading: In the last 30-60 minutes of treatment, add C11-BODIPY 581/591 probe to the media at a final concentration of 1-5 µM.
-
Cell Harvesting and Washing (for Flow Cytometry): Gently harvest the cells, wash with PBS, and resuspend in PBS.
-
Analysis:
-
Flow Cytometry: Analyze the cells on a flow cytometer. The oxidized probe will shift its fluorescence emission from red to green.
-
Fluorescence Microscopy: Wash the cells with PBS and image immediately using appropriate filter sets for the reduced (red) and oxidized (green) forms of the probe.
-
-
Quantification: Quantify the ratio of green to red fluorescence as an indicator of lipid peroxidation.
Signaling Pathway Diagrams
Necroptosis Signaling Pathway
Caption: Simplified necroptosis signaling cascade.
Ferroptosis Signaling Pathway
Caption: Core mechanisms of the ferroptosis pathway.
References
- 1. This compound and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. invivogen.com [invivogen.com]
- 3. selleckchem.com [selleckchem.com]
- 4. aginganddisease.org [aginganddisease.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound Prevents Ferroptosis in a RIPK1- and IDO-Independent Manner in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. This compound Prevents Ferroptosis in a RIPK1- and IDO-Independent Manner in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Insight into Crosstalk between Ferroptosis and Necroptosis: Novel Therapeutics in Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Ferroptosis inhibitors: past, present and future [frontiersin.org]
- 15. Ferroptosis inhibitors: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Necroptosis and ferroptosis are alternative cell death pathways that operate in acute kidney failure - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mechanisms and pharmacological applications of ferroptosis: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Frontiers | Characteristics and Biomarkers of Ferroptosis [frontiersin.org]
- 20. medchemexpress.com [medchemexpress.com]
Technical Support Center: Necrostatin-1 & RIPK1 Target Engagement
This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for confirming the target engagement of Necrostatin-1 (Nec-1) with its primary target, Receptor-Interacting Protein Kinase 1 (RIPK1).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound?
This compound (Nec-1) is a well-characterized small molecule inhibitor of necroptosis, a form of regulated cell death.[1][2] Its primary mechanism is the allosteric inhibition of the kinase activity of RIPK1.[3][4] By binding to a hydrophobic pocket near the ATP-binding site of the RIPK1 kinase domain, Nec-1 stabilizes the kinase in an inactive conformation, which prevents its autophosphorylation—a critical step for the induction of necroptosis.[1] This action blocks the formation of the necrosome, a signaling complex involving RIPK1 and RIPK3 that executes necroptotic cell death.[5]
Q2: How can I confirm that this compound is engaging RIPK1 in my cellular experiments?
Confirming target engagement is crucial. Several methods can be employed, ranging from direct binding assays to downstream functional readouts:
-
Direct Binding Confirmation: The Cellular Thermal Shift Assay (CETSA) is the gold standard for verifying direct binding of a compound to its target protein within a cell.[6]
-
Target Activity Modulation: Western blotting to detect a decrease in RIPK1 autophosphorylation (e.g., at Serine 166) provides strong evidence of target inhibition.[7][8]
-
Biochemical Assays: In vitro kinase assays using recombinant RIPK1 can directly measure the inhibitory effect of Nec-1 on RIPK1's enzymatic activity.[9]
-
Downstream Pathway Analysis: Co-immunoprecipitation can be used to show that Nec-1 disrupts the interaction between RIPK1 and RIPK3, preventing necrosome formation.[2]
Q3: Are there known off-target effects of this compound that I should consider?
Yes, Nec-1 has known off-target effects that can complicate data interpretation. The most notable is the inhibition of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan metabolism and immune modulation.[1][9][10] This off-target activity means that some biological effects observed with Nec-1 may be independent of RIPK1 inhibition.[1][11] Additionally, at high concentrations, Nec-1 can inhibit T cell proliferation independent of RIPK1.[11][12] To mitigate these issues, it is recommended to use the lowest effective concentration and include proper controls.
Q4: Which negative control should I use for my this compound experiments?
-
Necrostatin-1s (Nec-1s): For confirming that the observed effect is due to RIPK1 inhibition and not IDO, the more specific analog Necrostatin-1s (7-Cl-O-Nec-1) is the preferred tool.[13] Nec-1s is a potent RIPK1 inhibitor but does not inhibit IDO.[10]
-
Necrostatin-1i (Nec-1i): This compound is often described as the "inactive" analog of Nec-1.[13] While it is significantly less potent at inhibiting human RIPK1 in biochemical assays (over 100-fold less active than Nec-1), it can retain partial activity in cellular assays, particularly in mouse cells and at higher concentrations.[9][13][14] Therefore, while it can be used, results should be interpreted with caution, and its use as a completely inert control is not always appropriate.[9][13]
Troubleshooting Guide
Issue 1: I'm not seeing inhibition of cell death with this compound.
-
Possible Cause 1: Cell death is not necroptotic. The protective effects of Nec-1 are specific to RIPK1 kinase-dependent necroptosis.[12] The cell death in your model might be apoptotic or another form of cell death.
-
Possible Cause 2: Compound instability. Nec-1 has a short half-life in vivo and can be unstable in certain media conditions.[15]
-
Troubleshooting Step: Prepare fresh solutions of Nec-1 from a DMSO stock for each experiment. Minimize the time the compound spends in aqueous media before being added to cells.[5]
-
-
Possible Cause 3: Suboptimal concentration. The effective concentration of Nec-1 can vary between cell lines and stimuli.
-
Troubleshooting Step: Perform a dose-response curve to determine the optimal concentration of Nec-1 for your specific experimental setup.[12]
-
Issue 2: My Western blot does not show a decrease in p-RIPK1.
-
Possible Cause 1: Antibody quality. The phospho-specific antibody for RIPK1 may not be sensitive or specific enough.
-
Troubleshooting Step: Validate your p-RIPK1 antibody using positive and negative controls. Ensure you are using an antibody specific to a known autophosphorylation site, such as Ser166, which is a biomarker for RIPK1 activation.[7]
-
-
Possible Cause 2: Timing of analysis. The kinetics of RIPK1 phosphorylation can be transient.
-
Troubleshooting Step: Perform a time-course experiment to identify the peak of RIPK1 phosphorylation in your model. Harvest cell lysates at several time points after stimulation to ensure you are not missing the window of activation.
-
-
Possible Cause 3: Low levels of necroptosis. If only a small fraction of cells is undergoing necroptosis, the change in p-RIPK1 levels may be below the detection limit of a standard Western blot.
-
Troubleshooting Step: Enrich for the necrosome complex using immunoprecipitation for RIPK1 or RIPK3 before performing the Western blot to increase the sensitivity of p-RIPK1 detection.
-
Quantitative Data Summary
The potency of this compound and its analogs can vary depending on the assay format and cell type. The table below summarizes reported potency values.
| Compound | Target(s) | Assay Type | Cell Line / Enzyme | IC50 / EC50 | Reference |
| This compound (Nec-1) | RIPK1, IDO | Necroptosis Inhibition | HT-29 | 200-500 nM | [16] |
| Necroptosis Inhibition | L929 | ~500 nM | [16] | ||
| In Vitro Kinase Assay | Recombinant hRIPK1 | Potent Inhibition | [9] | ||
| CETSA (ITDRF) | HT-29 | 1100 nM | [6] | ||
| Necrostatin-1s (Nec-1s) | RIPK1 (specific) | In Vitro Kinase Assay | Recombinant hRIPK1 | Equipotent to Nec-1 | [9] |
| Necrostatin-1i (Nec-1i) | Weak RIPK1, IDO | In Vitro Kinase Assay | Recombinant hRIPK1 | >100x less active than Nec-1 | [9][13] |
| Necroptosis Inhibition | L929 (mouse) | ~10x less potent than Nec-1 | [9] |
IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration. CETSA: Cellular Thermal Shift Assay. ITDRF: Isothermal Dose-Response Fingerprint.
Experimental Protocols & Visualizations
Necroptosis Signaling Pathway
This compound acts by inhibiting the kinase activity of RIPK1, preventing the subsequent phosphorylation of RIPK3 and MLKL, which is required for plasma membrane rupture.
References
- 1. This compound and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of RIP1 kinase as a specific cellular target of necrostatins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound Prevents Necroptosis in Brains after Ischemic Stroke via Inhibition of RIPK1-Mediated RIPK3/MLKL Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. RIP1-Dependent and Independent Effects of this compound in Necrosis and T Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. RIP1-Dependent and Independent Effects of this compound in Necrosis and T Cell Activation | PLOS One [journals.plos.org]
- 13. This compound analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of this compound, an inhibitor of necroptosis, and its inactive analogue Nec-1i on basal cardiovascular function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Analyzing Necroptosis Using an RIPK1 Kinase Inactive Mouse Model of TNF Shock - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Troubleshooting inconsistent results with Necrostatin-1 batches
Welcome to the technical support center for Necrostatin-1. This resource is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (Nec-1) is a potent and selective small-molecule inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1] RIPK1 is a crucial kinase involved in the regulation of necroptosis, a form of programmed necrotic cell death. Nec-1 binds to an allosteric pocket in the kinase domain of RIPK1, locking it in an inactive conformation.[1] This prevents the autophosphorylation of RIPK1, which is a critical step for the formation of the necrosome complex (composed of RIPK1, RIPK3, and MLKL) and the subsequent execution of necroptosis.[2]
Q2: What are the known off-target effects of this compound?
A2: The primary and most well-documented off-target of this compound is indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan metabolism and immune regulation.[3][4] This can be a significant confounding factor in immunological or cancer studies where IDO activity is relevant. To mitigate this, it is recommended to use Necrostatin-1s (Nec-1s), a more specific and stable analog of Nec-1 that does not inhibit IDO.[3][5]
Q3: What is the purpose of this compound inactive (Nec-1i) and when should I use it?
A3: this compound inactive (Nec-1i) is a close structural analog of this compound that is significantly less potent at inhibiting RIPK1 kinase.[3] It serves as an essential negative control in experiments to demonstrate that the observed effects are due to the specific inhibition of RIPK1 and not from off-target effects or the chemical scaffold of the molecule. It is important to note that Nec-1i can still inhibit IDO, similar to Nec-1.[3]
Q4: How should I properly store and handle this compound?
A4: Proper storage and handling are critical for maintaining the activity of this compound.
-
Lyophilized Powder: Store desiccated at -20°C.[3]
-
DMSO Stock Solutions: Prepare a concentrated stock solution (e.g., 10-25 mM) in anhydrous DMSO.[1][6] Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[3]
-
Working Solutions: Prepare fresh working solutions from the frozen DMSO stock for each experiment. Do not store diluted aqueous solutions for extended periods.
Troubleshooting Guide
Issue 1: Inconsistent or no inhibition of necroptosis observed between experiments or with new batches of this compound.
This is a common issue that can arise from multiple factors related to the compound, the experimental setup, or the cells themselves.
-
Possible Cause 1: Degradation of this compound. The compound may have degraded due to improper storage or instability in cell culture media during long-term experiments.
-
Recommended Solutions:
-
Always prepare fresh working solutions of this compound for each experiment from a frozen DMSO stock.[3]
-
For experiments lasting longer than 24 hours, consider replenishing the media with fresh this compound every 24 hours.[3]
-
If stability is a persistent issue, consider using the more stable analog, Necrostatin-1s.[3]
-
Verify the activity of your this compound batch using a positive control cell line known to undergo robust necroptosis (e.g., HT-29, L929).[3][7]
-
-
-
Possible Cause 2: Suboptimal Concentration. The concentration of this compound used may be too low to effectively inhibit RIPK1 in your specific cell type or under your experimental conditions.
-
Recommended Solution: Perform a dose-response curve to determine the optimal concentration of this compound for your system. Working concentrations can range from 0.15 to 40 µM.[1]
-
-
Possible Cause 3: Cell Health and Passage Number. High passage numbers can lead to genetic drift and altered signaling responses. Unhealthy cells may have compromised membranes, leading to higher background death.[7]
-
Recommended Solution: Use cells within a consistent and low passage range. Regularly check for mycoplasma contamination and ensure cells are in the logarithmic growth phase during the experiment.[7]
-
-
Possible Cause 4: The observed cell death is not necroptosis. The cell death you are observing may be occurring through a different pathway, such as apoptosis.
-
Recommended Solution: Confirm that your stimulus is inducing necroptosis by co-treating with a pan-caspase inhibitor like z-VAD-FMK. If z-VAD-FMK does not prevent cell death, it is more likely to be necroptosis.[8] Use other necroptosis inhibitors targeting different pathway components (e.g., a RIPK3 or MLKL inhibitor) as positive controls.
-
Quantitative Data Summary
The potency of this compound and its analogs can vary depending on the experimental system. The following tables summarize key quantitative data.
Table 1: this compound and Analogs - Comparative Efficacy
| Parameter | This compound | Necrostatin-1i (inactive) | Necrostatin-1s (stable) | Reference |
| RIPK1 Kinase Inhibition (in vitro) | EC50 = 182 nM | ~100-fold less effective than Nec-1 | Potent inhibitor | [9] |
| Necroptosis Inhibition (Jurkat cells) | EC50 = 494 nM | Not active | N/A | |
| Necroptosis Inhibition (mouse assay) | Potent inhibitor | ~10-fold less potent than Nec-1 | Potent inhibitor | [9] |
| IDO Inhibition | Yes | Yes | No | [3][10] |
Table 2: General Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 259.33 g/mol | [1] |
| Purity (typical) | ≥95% (UHPLC) | [1] |
| Solubility in DMSO | ≥10 mg/mL | [1] |
| Working Concentration | 0.15 - 40 µM | [1] |
Experimental Protocols
Protocol 1: Cellular Necroptosis Inhibition Assay
This protocol describes a general method to induce necroptosis and assess the inhibitory potential of a new batch of this compound.
Materials:
-
Necroptosis-sensitive cell line (e.g., HT-29, L929)
-
Complete cell culture medium
-
This compound, Necrostatin-1i (inactive control), and a validated this compound batch (positive control)
-
Necroptosis-inducing stimuli: TNF-α, SMAC mimetic (e.g., BV6), and a pan-caspase inhibitor (e.g., z-VAD-FMK)
-
96-well clear-bottom plates
-
Cell viability reagent (e.g., CellTiter-Glo®, LDH assay kit)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay. Allow cells to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of your test batch of this compound, the positive control this compound, and the inactive control Nec-1i in culture medium. A typical concentration range to test is 0.1 to 50 µM.
-
Pre-treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitors or vehicle control (DMSO). Incubate for 1-2 hours at 37°C.[11]
-
Induction of Necroptosis: Add the necroptosis-inducing cocktail (e.g., TNF-α, SMAC mimetic, and z-VAD-FMK at pre-optimized concentrations) to the wells.
-
Incubation: Incubate the plate for a predetermined time (typically 8-24 hours) at 37°C.[7]
-
Assessment of Cell Viability: Measure cell viability using your chosen method according to the manufacturer's instructions.
-
Data Analysis: Normalize the data to the vehicle-treated, non-induced control (100% viability) and the vehicle-treated, induced control (0% viability). Plot the percentage of cell death inhibition versus the inhibitor concentration and calculate the IC50 value for your test batch. Compare this to the IC50 of the validated positive control batch.
Protocol 2: In Vitro RIPK1 Kinase Assay
This protocol provides a framework for directly assessing the inhibitory activity of this compound on RIPK1 kinase activity. This example uses an ADP-Glo™ assay format.
Materials:
-
Active recombinant RIPK1 kinase
-
Kinase Assay Buffer (e.g., 200mM Tris-HCl, pH 7.4, 100mM MgCl2, 0.5mg/ml BSA, 250 µM DTT)[12]
-
Substrate (e.g., Myelin Basic Protein, MBP)[12]
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well opaque plates
Procedure:
-
Reagent Preparation: Thaw all reagents on ice. Prepare a dilution of active RIPK1 in Kinase Dilution Buffer. Prepare a substrate/ATP mix.
-
Inhibitor Addition: Add your diluted this compound test batch to the wells of a 384-well plate. Include a vehicle control (DMSO).
-
Enzyme Addition: Add the diluted active RIPK1 to the wells containing the inhibitor.
-
Reaction Initiation: Initiate the kinase reaction by adding the substrate/ATP mix to all wells.
-
Incubation: Incubate the plate at room temperature for 60-120 minutes.[13][14]
-
Reaction Termination: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[12]
-
Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[12]
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.
Visualizations
References
- 1. invivogen.com [invivogen.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. This compound and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. RIP1-Dependent and Independent Effects of this compound in Necrosis and T Cell Activation | PLOS One [journals.plos.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. This compound analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 13. researchgate.net [researchgate.net]
- 14. From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Necrostatin-1 concentration to avoid toxicity in long-term studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal use of Necrostatin-1 (Nec-1) in long-term studies, with a focus on avoiding toxicity while maintaining efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a well-characterized small molecule inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1][2][3] It functions as an allosteric inhibitor, binding to a hydrophobic pocket in the kinase domain of RIPK1 and locking it in an inactive conformation.[1] This inhibition of RIPK1's kinase activity is crucial for blocking the necroptosis signaling pathway.[1][4] Necroptosis is a form of programmed necrosis that is initiated under specific conditions, such as when apoptosis is inhibited. The core necroptotic pathway involves the activation of RIPK1, which then recruits and activates RIPK3, leading to the phosphorylation of Mixed Lineage Kinase Domain-Like protein (MLKL).[4][5] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, causing membrane disruption and cell death. By inhibiting RIPK1, Nec-1 effectively prevents the formation of the RIPK1-RIPK3 necrosome and subsequent MLKL-mediated cell death.[4]
Q2: What are the known off-target effects of this compound?
A significant off-target effect of this compound is the inhibition of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan metabolism and immune regulation.[4][6][7] This off-target activity can complicate the interpretation of data, especially in studies related to inflammation and immunology.[6] For researchers aiming for higher specificity, Necrostatin-1s (Nec-1s), a more stable and specific analog, is recommended as it does not inhibit IDO.[6][8] Additionally, some studies suggest that Nec-1 can have effects on other signaling pathways, such as T-cell receptor signaling at high concentrations, and may even influence other forms of cell death like apoptosis and ferroptosis under certain conditions.[9][10][11]
Q3: How does the optimal concentration of this compound vary between different cell types and experimental conditions?
The optimal concentration of this compound is highly dependent on the specific cell type, the stimulus used to induce necroptosis, and the duration of the experiment.[12] For instance, in some cell lines like FADD-deficient Jurkat T cells, low micromolar concentrations (e.g., 1 µM) can be sufficient to inhibit necroptosis.[9] In contrast, other cell lines, such as murine fibrosarcoma L929 cells, may require higher concentrations (e.g., 20-30 µM) for complete protection.[9] In long-term studies, it is crucial to determine the minimal effective concentration that does not induce toxicity over time.
Q4: What are the signs of this compound induced toxicity in long-term studies?
In long-term studies, this compound toxicity can manifest in several ways, including:
-
Reduced cell proliferation or viability: Even at concentrations that are not acutely toxic, prolonged exposure to Nec-1 can impair cell growth.
-
Altered cellular morphology: Changes in cell shape, detachment from the culture surface, or signs of cellular stress can indicate toxicity.
-
Mitochondrial dysfunction: Some studies have shown that Nec-1 can affect mitochondrial morphology and function, leading to increased reactive oxygen species (ROS) production.[13]
-
Off-target pathway modulation: As mentioned, high concentrations can lead to unintended effects on pathways unrelated to necroptosis.[9]
Q5: Are there more specific alternatives to this compound for inhibiting RIPK1?
Yes, for researchers requiring higher specificity, Necrostatin-1s (7-Cl-O-Nec-1) is a recommended alternative.[6][8] Nec-1s is a more stable analog of Nec-1 that potently inhibits RIPK1 without the off-target effect on IDO.[6][8] Additionally, for control experiments, Necrostatin-1i is available as an inactive analog, although it may retain some residual activity at high concentrations and also inhibits IDO.[6][14]
Troubleshooting Guides
Problem 1: this compound is not inhibiting necroptosis in my experiment.
| Possible Cause | Troubleshooting Step |
| Suboptimal Concentration | The effective concentration of Nec-1 can vary significantly. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and stimulus. Start with a broad range (e.g., 1-100 µM).[12] |
| Incorrect Timing of Treatment | For effective inhibition, Nec-1 should be added prior to or concurrently with the necroptotic stimulus. Pre-incubation for at least 30 minutes is often recommended. |
| Cell Death is Not Necroptosis | The observed cell death may be occurring through a different pathway (e.g., apoptosis, ferroptosis). Use additional inhibitors (e.g., a pan-caspase inhibitor like z-VAD-fmk for apoptosis, or Ferrostatin-1 for ferroptosis) to dissect the cell death mechanism.[7][15] |
| Degradation of this compound | This compound has a relatively short half-life.[4] For long-term experiments, consider replenishing the media with fresh Nec-1 periodically. Alternatively, use the more stable analog, Necrostatin-1s.[6] |
| Poor Compound Quality | Ensure the this compound used is of high purity. Purchase from a reputable supplier. |
Problem 2: I am observing toxicity with this compound in my long-term study.
| Possible Cause | Troubleshooting Step |
| Concentration is too high | High concentrations of Nec-1 can be toxic.[12] Determine the minimal effective concentration that inhibits necroptosis without affecting cell viability over the desired time course using a long-term cytotoxicity assay. |
| Solvent Toxicity | This compound is often dissolved in DMSO. Ensure the final concentration of the solvent in your culture media is non-toxic (typically <0.1%). Run a vehicle-only control. |
| Off-target Effects | The observed toxicity might be due to off-target effects.[9] Consider using the more specific inhibitor, Necrostatin-1s, to confirm that the desired effect is due to RIPK1 inhibition.[6] |
| Cell Line Sensitivity | Some cell lines may be inherently more sensitive to Nec-1. Carefully assess the baseline toxicity of a range of Nec-1 concentrations on your specific cell line before inducing necroptosis. |
| Accumulation of Toxic Metabolites | In very long-term cultures, the compound or its metabolites may accumulate. Consider performing partial media changes to reduce this risk. |
Data Presentation
Table 1: Recommended Concentration Ranges of this compound for In Vitro Studies
| Cell Type | Stimulus | Effective Nec-1 Concentration (µM) | Reference |
| Jurkat (FADD-deficient) | TNF-α | 0.5 - 5 | [9] |
| L929 (murine fibrosarcoma) | TNF-α | 10 - 30 | [9] |
| HT-29 (human colon adenocarcinoma) | TNFα + SMAC mimetic + z-VAD | 10 - 50 | [16] |
| Primary Neurons | Oxygen-glucose deprivation | 10 - 50 | |
| Porcine Islets | Culture Stress | 100 | [12] |
| Mouse Hippocampal Neurons | Kainic Acid | 40 | [17] |
| THP-1 derived macrophages | High Glucose | 5 | [18] |
Note: These are starting recommendations. The optimal concentration should be empirically determined for each specific experimental setup.
Table 2: Comparison of Necrostatin Analogs
| Compound | Primary Target | IDO Inhibition | Recommended Use |
| This compound | RIPK1 | Yes | General RIPK1 inhibition; be aware of off-target effects.[6] |
| Necrostatin-1s | RIPK1 | No | Specific RIPK1 inhibition, especially for immunology or long-term studies.[6][8] |
| Necrostatin-1i | (Inactive) | Yes | Inactive control for Nec-1, but retains IDO inhibition and may have residual activity at high concentrations.[6][14] |
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound for Long-Term In Vitro Studies
-
Cell Seeding: Plate cells at a low density to allow for proliferation over the intended experimental duration.
-
Dose-Response Setup: Prepare a serial dilution of this compound (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM) in your cell culture medium. Include a vehicle control (e.g., DMSO).
-
Treatment: Add the different concentrations of this compound to the cells.
-
Long-Term Incubation: Culture the cells for the intended duration of your experiment (e.g., 24, 48, 72 hours, or longer), replenishing the media with fresh Nec-1 if necessary.
-
Viability/Cytotoxicity Assessment: At each time point, assess cell viability and cytotoxicity using multiple assays:
-
Metabolic Activity Assay (e.g., MTT, MTS, or AlamarBlue): Measures the metabolic activity of viable cells.
-
Cell Counting: Use a hemocytometer or an automated cell counter with a viability dye (e.g., Trypan Blue) to determine the number of live and dead cells.
-
Membrane Integrity Assay (e.g., LDH release or Propidium Iodide/Sytox Green staining): Measures the release of lactate (B86563) dehydrogenase from damaged cells or the uptake of a fluorescent dye by dead cells.[2]
-
-
Data Analysis: Plot cell viability against this compound concentration for each time point. The optimal non-toxic concentration is the highest concentration that does not significantly reduce cell viability or increase cytotoxicity compared to the vehicle control over the entire experimental period.
-
Efficacy Confirmation: Once the maximum non-toxic concentration is determined, confirm its efficacy in inhibiting necroptosis in your model by co-treating with the necroptotic stimulus and assessing cell death.
Mandatory Visualization
Caption: Necroptosis signaling pathway and the inhibitory action of this compound on RIPK1.
Caption: Workflow for determining the optimal non-toxic concentration of this compound.
References
- 1. invivogen.com [invivogen.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aginganddisease.org [aginganddisease.org]
- 6. This compound analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. dash.harvard.edu [dash.harvard.edu]
- 9. RIP1-Dependent and Independent Effects of this compound in Necrosis and T Cell Activation | PLOS One [journals.plos.org]
- 10. This compound: a promising compound for neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Dose-dependent effects of this compound supplementation to tissue culture media of young porcine islets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Toxicity of this compound in Parkinson’s Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of this compound, an inhibitor of necroptosis, and its inactive analogue Nec-1i on basal cardiovascular function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound rescues mice from lethal irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Optimal concentration of this compound for protecting against hippocampal neuronal damage in mice with status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Nec-1 attenuates inflammation and cytotoxicity induced by high glucose on THP-1 derived macrophages through RIP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: The Metabolic Instability of Necrostatin-1 in In Vivo Models
Welcome to the technical support center for researchers utilizing Necrostatin-1 (Nec-1) in in vivo models. This resource provides troubleshooting guidance and frequently asked questions to address common challenges related to the metabolic instability of Nec-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (Nec-1) is a small molecule inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a key enzyme in the necroptosis signaling pathway.[1][2][3] Necroptosis is a form of programmed cell death that is implicated in various pathological conditions, including inflammatory diseases and ischemia-reperfusion injury. Nec-1 allosterically binds to RIPK1, preventing its autophosphorylation and the subsequent recruitment of RIPK3, thereby inhibiting the formation of the necrosome complex and blocking necroptotic cell death.[1][2]
Q2: I'm observing inconsistent or no effect of Nec-1 in my in vivo experiments. What could be the reason?
A2: The most common reason for inconsistent results with Nec-1 in vivo is its metabolic instability. Nec-1 has a very short half-life in rodents (approximately 1-2 hours in rats), which can lead to a rapid decrease in its effective concentration.[1] This necessitates a carefully planned dosing strategy to maintain therapeutic levels of the inhibitor. Other factors could include suboptimal dosage, incorrect formulation, or the involvement of alternative cell death pathways in your disease model.
Q3: What is the recommended dosage for Nec-1 in mice and rats?
A3: The optimal dosage of Nec-1 can vary significantly depending on the animal model, the disease being studied, and the route of administration. It is crucial to perform a dose-response study to determine the most effective concentration for your specific experimental setup. However, based on published studies, a general guideline for intraperitoneal (i.p.) administration in mice is in the range of 1.65 mg/kg to 4.5 mg/kg, administered once or twice daily.[4][5] For intravenous (i.v.) administration in mice, doses around 1.65 mg/kg have been used.[4] In rats, a single dose of 5 mg/kg has been used for pharmacokinetic studies.[6]
Q4: Are there more stable alternatives to Nec-1 for in vivo studies?
A4: Yes, due to the metabolic instability of Nec-1, a more stable analog, Necrostatin-1s (Nec-1s or 7-Cl-O-Nec-1), has been developed. Nec-1s exhibits improved metabolic stability and is a more specific inhibitor of RIPK1, as it does not have the off-target effect on indoleamine 2,3-dioxygenase (IDO) that is seen with Nec-1.[7]
Q5: What are the known off-target effects of this compound?
A5: The primary off-target of Nec-1 is the enzyme indoleamine 2,3-dioxygenase (IDO), which is involved in tryptophan metabolism and immune regulation.[7] This off-target activity can confound the interpretation of results, particularly in studies related to inflammation and immunology. Additionally, some studies suggest that Nec-1 may have effects on other cell death pathways like ferroptosis, independent of its action on RIPK1.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or lack of efficacy in vivo | Metabolic Instability: Nec-1 is rapidly cleared from circulation. | - Increase the dosing frequency (e.g., twice daily administration).- Consider using a continuous delivery method like osmotic pumps.- Switch to the more stable analog, Necrostatin-1s. |
| Suboptimal Dosage: The administered dose may be too low to achieve a therapeutic concentration at the target tissue. | - Perform a dose-response study to determine the optimal dose for your model.- Consult literature for dosages used in similar in vivo models. | |
| Poor Bioavailability: The formulation of Nec-1 may not be optimal for absorption. | - Ensure Nec-1 is fully dissolved in a suitable vehicle (e.g., DMSO followed by dilution in corn oil or a PEG/Tween/saline solution).[8][9] Prepare fresh formulations for each administration. | |
| Alternative Cell Death Pathways: The pathology in your model may be driven by apoptosis or other forms of cell death not inhibited by Nec-1. | - Use a pan-caspase inhibitor (e.g., z-VAD-FMK) in combination with Nec-1 to dissect the roles of apoptosis and necroptosis.- Investigate markers of other cell death pathways. | |
| Unexpected Phenotypes or Side Effects | Off-Target Effects: Inhibition of IDO by Nec-1 can modulate immune responses. | - Use Necrostatin-1s, which does not inhibit IDO, as a more specific control.- Include Necrostatin-1i (an inactive analog) as a negative control to account for non-specific effects. |
| Vehicle-Related Toxicity: The vehicle used to dissolve Nec-1 may have its own biological effects. | - Administer a vehicle-only control group in all experiments.- Minimize the concentration of DMSO in the final formulation. | |
| Difficulty in Detecting Target Engagement | Short Half-life: The time between Nec-1 administration and tissue collection may be too long. | - Collect tissues at earlier time points post-administration, guided by the known pharmacokinetic profile.- Analyze the phosphorylation status of RIPK1 in target tissues as a proximal marker of Nec-1 activity. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Intravenous (5 mg/kg) | Oral (5 mg/kg) |
| Cmax | 1733 µg/L | 648 µg/L |
| t½ (half-life) | 1.8 hours | 1.2 hours |
| Absolute Bioavailability | - | 54.8% |
Data from Geng et al., 2017.[6]
Table 2: Recommended In Vivo Dosages of this compound and Necrostatin-1s
| Compound | Animal Model | Route of Administration | Dosage | Reference |
| This compound | Mouse (colitis) | Intraperitoneal (i.p.) | 4.5 mg/kg (twice daily) | Liu et al., 2015 |
| This compound | Mouse (lethal irradiation) | Intravenous (i.v.) | 1.65 mg/kg (single dose) | [4] |
| This compound | Mouse (status epilepticus) | Intracerebroventricular | 40 µM | [3] |
| Necrostatin-1s | Mouse (aortic aneurysm) | Intraperitoneal (i.p.) | 1.6 mg/kg/day | [10] |
Signaling Pathways and Experimental Workflows
Caption: Necroptosis pathway initiated by TNF-α and inhibited by this compound.
Caption: A typical experimental workflow for evaluating this compound in vivo.
Experimental Protocols
Protocol 1: Preparation and Administration of this compound for In Vivo Use
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Corn oil or a mixture of PEG300, Tween 80, and saline
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles
Procedure:
-
Stock Solution Preparation:
-
Prepare a concentrated stock solution of this compound in anhydrous DMSO (e.g., 50 mg/mL).
-
Warm the tube at 37°C for 10 minutes and/or sonicate briefly to ensure complete dissolution.[5]
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
-
Working Solution for Intraperitoneal (i.p.) Injection:
-
Method A (Corn Oil):
-
On the day of injection, thaw an aliquot of the Nec-1 stock solution.
-
For a final dose of 1.65 mg/kg in a 25g mouse (assuming an injection volume of 100 µL), you will need a working solution of 0.4125 mg/mL.
-
Dilute the DMSO stock solution in corn oil to the final desired concentration. For example, to prepare 1 mL of working solution, add the appropriate volume of the DMSO stock to corn oil. Ensure the final concentration of DMSO is low (typically <5%) to minimize toxicity.
-
Vortex thoroughly to create a uniform suspension.
-
-
Method B (Aqueous Formulation):
-
-
Administration:
-
Administer the freshly prepared this compound formulation to the animals via the desired route (e.g., i.p. injection).
-
The volume of injection should be appropriate for the size of the animal (e.g., 100-200 µL for a mouse).
-
Protocol 2: Assessment of this compound Levels in Plasma by LC-MS/MS
Materials:
-
Plasma samples from Nec-1 treated animals
-
Internal standard (e.g., a structurally similar compound not present in the sample)
-
Acetonitrile (ACN), cold
-
Formic acid
-
Water, LC-MS grade
-
LC-MS/MS system with a C18 column
Procedure:
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
In a microcentrifuge tube, add 50 µL of plasma.
-
Add the internal standard.
-
Add 150 µL of cold ACN to precipitate the proteins.
-
Vortex vigorously for 1 minute.
-
Incubate at -20°C for at least 30 minutes (or 2 hours refrigerated) to enhance protein precipitation.[11]
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube for analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Use a C18 analytical column.
-
Employ a gradient elution with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in ACN).
-
The specific gradient will need to be optimized for separation of Nec-1 and the internal standard.
-
-
Mass Spectrometry (MS/MS):
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Optimize the MS parameters for this compound. The multiple reaction monitoring (MRM) transition for Nec-1 is typically m/z 260.1 → 131.[6]
-
Develop a standard curve using known concentrations of Nec-1 in control plasma to quantify the levels in the experimental samples.
-
-
Protocol 3: Western Blot Analysis of RIPK1 Phosphorylation in Tissues
Materials:
-
Tissue samples from treated and control animals
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-RIPK1 (Ser166), anti-total RIPK1
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Protein Extraction:
-
Homogenize tissue samples in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates at high speed to pellet cellular debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-RIPK1 overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total RIPK1 as a loading control.
-
Quantify the band intensities to determine the ratio of phosphorylated RIPK1 to total RIPK1.
-
References
- 1. This compound and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optimal concentration of this compound for protecting against hippocampal neuronal damage in mice with status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound rescues mice from lethal irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. Quantitative analysis of this compound, a necroptosis inhibitor by LC-MS/MS and the study of its pharmacokinetics and bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. This compound | Nec-1 | necrotic apoptosis inhibitor | TargetMol [targetmol.com]
- 10. Inhibition of Receptor-Interacting Protein Kinase 1 with Necrostatin–1s ameliorates disease progression in elastase-induced mouse abdominal aortic aneurysm model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ionsource.com [ionsource.com]
Interpreting RIPK1-Independent Effects of Necrostatin-1: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers navigate the complexities of using Necrostatin-1 (Nec-1), particularly its off-target effects that are independent of Receptor-Interacting Protein Kinase 1 (RIPK1) inhibition. Understanding these nuances is critical for the accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
This compound is a widely used small molecule inhibitor of necroptosis, a form of regulated cell death.[1] Its primary mechanism of action is the allosteric inhibition of RIPK1 kinase activity, which is a crucial step in the formation of the necrosome complex and the execution of necroptosis.[1][2]
Q2: What are the known major RIPK1-independent effects of this compound?
Beyond its intended target, this compound has several well-documented off-target effects. The most significant of these are:
-
Inhibition of Indoleamine 2,3-dioxygenase (IDO1): this compound is chemically identical to methyl-thiohydantoin-tryptophan (MTH-Trp), a known inhibitor of IDO1, an enzyme involved in tryptophan catabolism and immune regulation.[3][4][5] This can lead to unexpected anti-inflammatory or immunomodulatory effects in experimental models.[3]
-
Inhibition of Ferroptosis: this compound can prevent ferroptosis, an iron-dependent form of regulated cell death characterized by lipid peroxidation.[6][7][8] This effect is independent of both RIPK1 and IDO1 inhibition.[6][7][9]
-
Inhibition of T-Cell Activation: At higher concentrations, this compound can inhibit T-cell proliferation in a RIPK1-independent manner.[10][11]
Q3: How can I be sure that the observed effects in my experiment are due to RIPK1 inhibition and not off-target effects?
This is a critical question for data interpretation. Here are some recommended experimental controls:
-
Use a more specific RIPK1 inhibitor: Necrostatin-1s (Nec-1s) is a close analog of Nec-1 that does not inhibit IDO1.[12][13] Comparing the effects of Nec-1 and Nec-1s can help to distinguish between RIPK1- and IDO1-mediated effects.[13]
-
Genetic knockdown or knockout of RIPK1: The most definitive way to confirm the role of RIPK1 is to use siRNA-mediated knockdown or a RIPK1-knockout cell line. If this compound still produces an effect in the absence of RIPK1, it is likely an off-target effect.[10]
-
Use specific inhibitors for off-target pathways: To investigate the potential involvement of ferroptosis, use established ferroptosis inhibitors like Ferrostatin-1 or Liproxstatin-1 as controls.[8][14]
Q4: My results with this compound are inconsistent. What are the common causes?
Inconsistent results with this compound can arise from several factors:
-
Reagent Stability: this compound can be unstable in solution. It is recommended to prepare fresh stock solutions in DMSO and store them in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[12][15]
-
Cell Line Variability: The expression levels of RIPK1, RIPK3, MLKL, and other signaling components can vary significantly between cell lines, affecting their susceptibility to necroptosis and the efficacy of this compound.[15]
-
Stimulus Potency: The concentration and activity of the necroptosis-inducing stimulus (e.g., TNF-α, SMAC mimetics) can influence the outcome. It is important to use a consistent and validated concentration of the stimulus.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Troubleshooting Steps |
| This compound inhibits cell death in a RIPK1-deficient cell line. | The observed cell death is not necroptosis, or Nec-1 is acting on an off-target pathway. | 1. Confirm the cell death mechanism. Is it sensitive to ferroptosis inhibitors (e.g., Ferrostatin-1)?2. Test if Necrostatin-1s has the same effect. If not, the effect may be related to IDO1 inhibition.3. Consider other potential off-target effects of this compound. |
| Unexpected anti-inflammatory effects are observed with this compound treatment. | This compound is inhibiting IDO1, which has immunomodulatory functions. | 1. Repeat the experiment using Necrostatin-1s, which does not inhibit IDO1.[13]2. Measure IDO1 activity in your experimental system in the presence and absence of this compound. |
| This compound fails to inhibit TNF-α induced cell death. | The cell death induced by TNF-α in your system may be apoptotic rather than necroptotic. | 1. Co-treat with a pan-caspase inhibitor (e.g., z-VAD-FMK). If cell death is still not inhibited by this compound, the mechanism is likely independent of both apoptosis and necroptosis.2. Confirm the expression of key necroptosis machinery components (RIPK1, RIPK3, MLKL) in your cell line via Western blot. |
| High concentrations of this compound are required to see an effect. | The cell line may have low sensitivity to necroptosis, or there might be issues with the compound's stability or the experimental setup. | 1. Perform a dose-response curve to determine the optimal concentration of Nec-1 for your cell line.2. Ensure the necroptosis stimulus is potent and used at an effective concentration.3. Prepare fresh dilutions of this compound for each experiment. |
Quantitative Data Summary
| Compound | Target | IC50 / EC50 | Cell Line / Assay Condition | Reference |
| This compound | RIPK1 | ~494 nM (EC50) | TNF-α-induced necroptosis in Jurkat cells | [12] |
| Necrostatin-1s | RIPK1 | ~210 nM (IC50) | In vitro RIPK1 kinase assay | [12] |
| This compound | IDO1 | Active Inhibition | Recombinant human IDO1 | [13] |
| Necrostatin-1s | IDO1 | No Inhibition | Recombinant human IDO1 | [13] |
| This compound | Ferroptosis | 10-20 µM | Erastin-induced ferroptosis in Huh7 cells | [6][8] |
Note: IC50 and EC50 values can vary depending on the cell line, assay conditions, and specific stimulus used.
Experimental Protocols
Protocol 1: Distinguishing between RIPK1- and IDO1-Mediated Effects
Objective: To determine if the observed effect of this compound is due to RIPK1 inhibition or off-target IDO1 inhibition.
Materials:
-
Cells of interest
-
This compound (Nec-1)
-
Necrostatin-1s (Nec-1s)
-
Appropriate stimulus (e.g., for inflammation or cell death)
-
Assay reagents to measure the desired endpoint (e.g., ELISA for cytokines, cell viability assay)
Procedure:
-
Seed cells at the desired density and allow them to adhere overnight.
-
Pre-treat cells with a dose range of Nec-1 or Nec-1s for 1-2 hours. Include a vehicle control (DMSO).
-
Add the stimulus to induce the biological response.
-
Incubate for the appropriate amount of time.
-
Measure the endpoint.
Interpretation:
-
If both Nec-1 and Nec-1s produce a similar effect, it is likely mediated by RIPK1 inhibition.
-
If Nec-1 produces an effect and Nec-1s does not, the effect is likely due to IDO1 inhibition.
Protocol 2: Assessing the Role of Ferroptosis in this compound-Mediated Cell Death Protection
Objective: To determine if this compound is protecting cells from ferroptosis.
Materials:
-
Cells of interest
-
This compound
-
Ferroptosis inducer (e.g., Erastin, RSL3)
-
Ferrostatin-1 (positive control for ferroptosis inhibition)
-
Cell viability assay reagent
-
Lipid peroxidation probe (e.g., C11-BODIPY 581/591)
Procedure:
-
Seed cells in a 96-well plate.
-
Pre-treat cells with this compound, Ferrostatin-1, or vehicle for 1 hour.
-
Add the ferroptosis inducer.
-
Incubate for 12-24 hours.
-
Measure cell viability.
-
(Optional) In a parallel experiment, treat cells as above and then stain with a lipid peroxidation probe to measure reactive oxygen species by flow cytometry or fluorescence microscopy.
Interpretation:
-
If this compound and Ferrostatin-1 both rescue cell death induced by the ferroptosis inducer, it indicates that Nec-1 is inhibiting ferroptosis in your system.
Visualizations
Caption: Overview of this compound's on-target and off-target effects.
Caption: Troubleshooting workflow to dissect this compound's mechanism of action.
References
- 1. invivogen.com [invivogen.com]
- 2. frontiersin.org [frontiersin.org]
- 3. This compound and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound blocks both RIPK1 and IDO: consequences for the study of cell death in experimental disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound blocks both RIPK1 and IDO: consequences for the study of cell death in experimental disease models [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Prevents Ferroptosis in a RIPK1- and IDO-Independent Manner in Hepatocellular Carcinoma | MDPI [mdpi.com]
- 7. This compound Prevents Ferroptosis in a RIPK1- and IDO-Independent Manner in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. citeab.com [citeab.com]
- 10. RIP1-Dependent and Independent Effects of this compound in Necrosis and T Cell Activation | PLOS One [journals.plos.org]
- 11. RIP1-dependent and independent effects of this compound in necrosis and T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Necrostatin-1s | Cell Signaling Technology [cellsignal.com]
- 13. researchgate.net [researchgate.net]
- 14. iovs.arvojournals.org [iovs.arvojournals.org]
- 15. benchchem.com [benchchem.com]
Navigating the Nuances of Necrostatin-1: A Guide to Controlling for Immunomodulatory Effects
Technical Support Center
Necrostatin-1 (Nec-1) is a widely utilized inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical mediator of necroptosis. However, its utility can be complicated by a range of off-target immunomodulatory effects. This guide provides researchers, scientists, and drug development professionals with essential troubleshooting strategies and frequently asked questions to ensure the accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects of this compound that can impact my immunology experiments?
A1: Beyond its intended inhibition of RIPK1-mediated necroptosis, this compound has several well-documented off-target effects that can significantly influence immunological readouts. The most critical of these is the inhibition of indoleamine 2,3-dioxygenase (IDO1), a key enzyme in tryptophan catabolism with potent immunomodulatory functions.[1][2][3][4][5][6] Additionally, Nec-1 can inhibit ferroptosis independently of both RIPK1 and IDO1, likely through its antioxidant properties.[1][5][7] It has also been shown to affect T-cell receptor signaling and proliferation at higher concentrations, independent of RIPK1.[8][9][10]
Q2: I'm observing RIPK1-independent effects in my cell culture. How can I confirm if this compound is the cause?
A2: It is crucial to employ rigorous controls to dissect the on-target versus off-target effects of Nec-1. The gold standard is to use a combination of chemical and genetic approaches.
-
Use a more specific inhibitor: Necrostatin-1s (Nec-1s) is a valuable alternative as it inhibits RIPK1 without affecting IDO1.[4][6]
-
Genetic knockdown/knockout: The most definitive method is to use siRNA or CRISPR/Cas9 to silence or knock out RIPK1. If the observed phenotype persists in RIPK1-deficient cells upon treatment with Nec-1, it is likely an off-target effect.[8][9]
-
Inactive control: Necrostatin-1i is often used as an inactive control. However, it can still inhibit IDO1 and may exhibit some RIPK1-independent activity at high concentrations, so it should be used with caution.[6][11]
Q3: How can I specifically control for the IDO1-inhibitory effect of this compound?
A3: To isolate the effects of IDO1 inhibition from RIPK1 inhibition, you can incorporate the following controls into your experimental design:
-
Use Necrostatin-1s: As mentioned, Nec-1s does not inhibit IDO1.[4][6] Comparing the effects of Nec-1 and Nec-1s can help differentiate between RIPK1 and IDO1-mediated effects.
-
Use a specific IDO1 inhibitor: Employ a dedicated IDO1 inhibitor, such as 1-methyl-D-tryptophan (1-MT), as a positive control for IDO1 inhibition.[1][5][7] This allows you to assess the contribution of the IDO1 pathway to your observed phenotype.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected changes in T-cell proliferation or cytokine production. | Nec-1 may be inhibiting T-cell receptor (TCR) signaling or IDO1, independently of RIPK1.[4][8][9] | 1. Use the lowest effective concentration of Nec-1. 2. Compare results with Nec-1s (lacks IDO1 inhibition). 3. Validate findings in RIPK1 knockdown/knockout T-cells. |
| Cell death is inhibited by Nec-1, but not by RIPK1 siRNA. | Nec-1 may be inhibiting other cell death pathways, such as ferroptosis, through its antioxidant activity.[1][5][7] | 1. Test for markers of ferroptosis (e.g., lipid peroxidation). 2. Use specific inhibitors of other cell death pathways as controls. |
| Nec-1 induces apoptosis instead of inhibiting cell death. | In some cell types, particularly neutrophils, Nec-1 can promote apoptosis, which can contribute to the resolution of inflammation.[12][13] | 1. Assess markers of apoptosis (e.g., caspase-3 cleavage, Annexin V staining). 2. Use a pan-caspase inhibitor (e.g., z-VAD-fmk) to determine if the effect is caspase-dependent. |
| Inconsistent results between in vitro and in vivo experiments. | Nec-1 and its inactive form, Nec-1i, can have paradoxical dose-dependent effects in vivo, with low doses sometimes sensitizing mice to TNF-induced mortality. Nec-1s does not appear to have this effect.[6] | 1. Perform careful dose-response studies in vivo. 2. Consider using Nec-1s for in vivo experiments due to its improved specificity and lack of low-dose toxicity.[6] |
Experimental Protocols
Protocol 1: Validating On-Target RIPK1 Inhibition using siRNA
-
Cell Culture: Plate your cells of interest (e.g., L929 fibrosarcoma cells) at a density that will allow for optimal transfection and subsequent treatment.
-
siRNA Transfection: Transfect cells with either a non-targeting control siRNA or a validated siRNA targeting RIPK1. Follow the manufacturer's protocol for the transfection reagent.
-
Incubation: Allow cells to incubate for 48-72 hours post-transfection to ensure efficient knockdown of the target protein.
-
Treatment: Treat the transfected cells with your stimulus to induce necroptosis (e.g., TNF-α + z-VAD-fmk) in the presence or absence of this compound.
-
Cell Viability Assay: Assess cell viability using a suitable method, such as an MTS or LDH release assay.
-
Western Blot Analysis: Lyse a parallel set of cells to confirm RIPK1 knockdown by Western blotting.
Protocol 2: Assessing Off-Target Effects on T-Cell Proliferation
-
T-Cell Isolation: Isolate primary T-cells from your model system (e.g., mouse splenocytes) using a standard protocol such as magnetic-activated cell sorting (MACS).
-
Stimulation: Plate the isolated T-cells in a 96-well plate coated with anti-CD3 and anti-CD28 antibodies to stimulate T-cell receptor signaling.
-
Inhibitor Treatment: Add increasing concentrations of this compound, Necrostatin-1s, or a vehicle control to the wells.
-
Proliferation Assay: Add a proliferation marker such as BrdU or CFSE to the cells and incubate for 48-72 hours.
-
Flow Cytometry Analysis: Harvest the cells and analyze proliferation by flow cytometry.
Signaling Pathways and Experimental Workflows
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | this compound: a promising compound for neurological disorders [frontiersin.org]
- 4. This compound blocks both RIPK1 and IDO: consequences for the study of cell death in experimental disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Prevents Ferroptosis in a RIPK1- and IDO-Independent Manner in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Prevents Ferroptosis in a RIPK1- and IDO-Independent Manner in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. RIP1-dependent and independent effects of this compound in necrosis and T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] RIP1-Dependent and Independent Effects of this compound in Necrosis and T Cell Activation | Semantic Scholar [semanticscholar.org]
- 10. RIP1-Dependent and Independent Effects of this compound in Necrosis and T Cell Activation | PLOS One [journals.plos.org]
- 11. benchchem.com [benchchem.com]
- 12. This compound and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound enhances the resolution of inflammation by specifically inducing neutrophil apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating In Vivo Studies with Necrostatin-1
This technical support center is designed for researchers, scientists, and drug development professionals to address the challenges associated with the limited in vivo half-life of Necrostatin-1 (Nec-1), a critical inhibitor of RIPK1-mediated necroptosis. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to enhance the efficacy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the typical in vivo half-life of this compound?
A1: this compound has a very short in vivo half-life. In rats, it is approximately 1.2 to 1.8 hours.[1][2] This rapid clearance is a significant challenge for in vivo studies that require sustained target engagement.
Q2: Why is the in vivo half-life of Nec-1 so short?
A2: The short half-life of Nec-1 is primarily due to its poor metabolic stability.[1][3] The thiohydantoin moiety in its structure is particularly susceptible to metabolic degradation in vivo.[3]
Q3: What are the main implications of Nec-1's short half-life for my in vivo experiments?
Q4: Are there any off-target effects of this compound that I should be aware of?
A4: Yes, a significant off-target effect of this compound is the inhibition of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan metabolism and immune modulation.[1][5][6][7] This can be a confounding factor in studies where immunomodulatory effects are not the intended outcome.
Q5: Is there a more stable alternative to this compound for in vivo use?
A5: Yes, an analog called Necrostatin-1s (Nec-1s) or 7-Cl-O-Nec-1 was developed to have improved metabolic stability and specificity.[1][5][6] Nec-1s does not inhibit IDO and has a longer half-life, making it a superior choice for many in vivo applications.[3][5][6][7]
Troubleshooting Guide
This guide addresses common problems encountered during in vivo experiments with this compound.
Problem 1: I am not observing the expected therapeutic effect of Nec-1 in my animal model.
-
Potential Cause 1: Insufficient Target Engagement due to Short Half-Life.
-
Troubleshooting Steps:
-
Review Dosing Regimen: A single dose may be insufficient. Consider multiple administrations per day or continuous delivery via osmotic pumps to maintain therapeutic concentrations.
-
Increase the Dose: Perform a dose-response study to determine the optimal concentration in your model. However, be aware that higher doses of Nec-1 can sometimes lead to paradoxical effects or toxicity.[6][8][9][10][11]
-
Switch to Necrostatin-1s: Nec-1s has a longer half-life and greater potency, which may provide the sustained target inhibition needed to observe an effect.[6][12]
-
-
-
Potential Cause 2: Off-Target Effects.
-
Troubleshooting Steps:
-
Consider IDO Inhibition: If your model is sensitive to immunomodulation, the off-target inhibition of IDO by Nec-1 could be masking or altering the expected outcome.
-
Use Necrostatin-1s: As Nec-1s does not inhibit IDO, it is a more specific tool to probe the role of RIPK1 kinase activity.[5][6][7]
-
Include Proper Controls: Use the inactive analog, Necrostatin-1i, as a negative control. However, be aware that at high doses, Nec-1i can also show some in vivo activity.[6][7][9]
-
-
Problem 2: I am observing high variability in my results between animals.
-
Potential Cause: Rapid and Variable Metabolism.
-
Troubleshooting Steps:
-
Standardize Administration: Ensure consistent timing and route of administration for all animals.
-
Consider a Controlled-Release Formulation: Encapsulating Nec-1 in nanoparticles can provide a more sustained and uniform release, reducing inter-individual variability.
-
Switch to Necrostatin-1s: The improved metabolic stability of Nec-1s can lead to more consistent pharmacokinetic profiles across subjects.
-
-
Problem 3: My long-term study (>24 hours) with Nec-1 is yielding inconsistent or negative results.
-
Potential Cause: Degradation of Nec-1 in the experimental system.
-
Troubleshooting Steps:
-
Frequent Dosing: For multi-day studies, a dosing schedule of at least twice daily is often necessary to maintain adequate drug levels.
-
Utilize Necrostatin-1s: Its enhanced stability makes it much more suitable for longer-term in vivo experiments.
-
Consider Nanoformulations: A controlled-release nanoparticle formulation can extend the in vivo half-life of Nec-1, making it more amenable to long-term studies.
-
-
Strategies to Extend In Vivo Half-Life
Addressing the short half-life of this compound is crucial for successful in vivo research. The following strategies can be employed:
Chemical Modification: The Use of Necrostatin-1s
The most straightforward approach is to use the metabolically stable analog, Necrostatin-1s (7-Cl-O-Nec-1).
-
Advantages of Nec-1s over Nec-1:
Data Presentation: Comparison of this compound and Necrostatin-1s
| Parameter | This compound (Nec-1) | Necrostatin-1s (7-Cl-O-Nec-1) | References |
| Target | RIPK1 Kinase | RIPK1 Kinase | [1][5] |
| Off-Target | Indoleamine 2,3-dioxygenase (IDO) | None reported | [5][6][7] |
| In Vivo Half-Life (rats) | ~1.2-1.8 hours | Longer than Nec-1 | [1][2] |
| Metabolic Stability | Poor | Improved | [3] |
| Potency (EC50) | ~490 nM (Jurkat cells) | ~210 nM (Jurkat cells) | [13] |
Formulation Strategy: Nanoparticle Encapsulation
Encapsulating this compound in biodegradable polymers like Poly(lactic-co-glycolic acid) (PLGA) can protect it from rapid metabolism and provide a sustained release profile.[14]
-
Advantages of Nanoformulation:
-
Extended Half-Life: Provides a controlled and sustained release of the drug.[14]
-
Reduced Dosing Frequency: May allow for less frequent administration.
-
Improved Bioavailability: Can enhance the delivery of the drug to the target site.
-
Experimental Protocols
Protocol 1: Preparation of this compound Loaded PLGA Nanoparticles
This protocol is adapted from a single emulsion-solvent evaporation method, suitable for hydrophobic drugs like this compound.
Materials:
-
This compound
-
PLGA (Poly(lactic-co-glycolic acid))
-
Polyvinyl alcohol (PVA)
-
Distilled water
-
Sonicator
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Preparation of the Organic Phase:
-
Dissolve 250 mg of PLGA and an appropriate amount of this compound in 5 ml of dichloromethane.
-
-
Preparation of the Aqueous Phase:
-
Prepare a 1% (w/v) PVA solution by dissolving 1 g of PVA in 100 ml of distilled water. Heat to approximately 85°C with stirring until the PVA is fully dissolved, then cool to room temperature.
-
-
Emulsification:
-
Add the organic phase to the aqueous phase while stirring.
-
Sonicate the mixture on an ice bath. The sonication time and power should be optimized to achieve the desired particle size. A typical routine is 1 second on, 3 seconds off for a total of 3-5 minutes.
-
-
Solvent Evaporation:
-
Immediately after sonication, stir the emulsion at room temperature for several hours to allow the dichloromethane to evaporate, leading to the formation of solid nanoparticles.
-
-
Nanoparticle Collection:
-
Centrifuge the nanoparticle suspension to pellet any large aggregates (e.g., 8,000 rpm for 3 minutes).
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 12,000 rpm for 5 minutes) to pellet the nanoparticles.
-
Wash the nanoparticle pellet with distilled water to remove excess PVA and unencapsulated drug.
-
Characterization:
-
Particle Size and Zeta Potential: Use Dynamic Light Scattering (DLS).
-
Morphology: Use Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).
-
Encapsulation Efficiency and Drug Loading: Quantify the amount of Nec-1 in the nanoparticles using a suitable analytical method like HPLC or LC-MS/MS after dissolving the nanoparticles in an appropriate solvent.
Protocol 2: In Vivo Pharmacokinetic Study in Mice
This protocol provides a general framework for assessing the pharmacokinetic profile of a this compound formulation.
Materials:
-
Test animals (e.g., C57BL/6 mice)
-
This compound formulation
-
Dosing equipment (e.g., oral gavage needles, syringes)
-
Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)
-
Anesthetic (e.g., isoflurane)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize animals for at least one week before the study.
-
Divide animals into groups for different time points.
-
-
Dosing:
-
Administer the this compound formulation via the desired route (e.g., oral gavage, intravenous injection). Record the exact time of dosing for each animal.
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 5, 15, 30 minutes, 1, 2, 4, 8, 24 hours post-dose).
-
Blood can be collected via submandibular or saphenous vein for serial sampling, or via cardiac puncture for a terminal sample.
-
Collect blood into heparinized tubes to prevent clotting.
-
-
Plasma Preparation:
-
Centrifuge the blood samples (e.g., 2,000 x g for 10 minutes at 4°C) to separate the plasma.
-
Transfer the plasma to a clean, labeled tube and store at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate an LC-MS/MS method for the quantification of this compound in plasma. This typically involves protein precipitation followed by chromatographic separation and mass spectrometric detection.[5][15]
-
Prepare a standard curve using known concentrations of this compound in blank plasma.
-
-
Data Analysis:
-
Plot the plasma concentration of this compound versus time.
-
Use pharmacokinetic software to calculate key parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).
-
Visualizations
Signaling Pathways and Experimental Logic
Below are diagrams created using Graphviz to illustrate key concepts.
References
- 1. static.igem.org [static.igem.org]
- 2. Introduction to PLGA Nanoparticles as a Drug Delivery System - Inside Therapeutics [insidetx.com]
- 3. Suggested Procedures for the Reproducible Synthesis of Poly(d,l-lactide-co-glycolide) Nanoparticles Using the Emulsification Solvent Diffusion Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Determination of Novel Highly Effective Necrostatin Nec-1s in Rat Plasma by High Performance Liquid Chromatography Hyphenated with Quadrupole-Time-of-Flight Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. RIP1-Dependent and Independent Effects of this compound in Necrosis and T Cell Activation | PLOS One [journals.plos.org]
- 11. Dose-dependent effects of this compound supplementation to tissue culture media of young porcine islets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound: a promising compound for neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dctd.cancer.gov [dctd.cancer.gov]
- 14. This compound releasing nanoparticles: In vitro and in vivo efficacy for supporting immunoisolated islet transplantation outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quantitative analysis of this compound, a necroptosis inhibitor by LC-MS/MS and the study of its pharmacokinetics and bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential for Necrostatin-1 to induce apoptosis at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Necrostatin-1. The following information addresses the potential for this compound to induce apoptosis, particularly at high concentrations, and offers guidance on experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a well-established and specific small-molecule inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1).[1] By binding to a hydrophobic pocket of the RIPK1 kinase domain, this compound locks it in an inactive conformation.[1] This inhibition of RIPK1 kinase activity is essential for blocking the formation of the RIPK1-RIPK3-MLKL necrosome, thereby inhibiting necroptotic cell death.[1][2]
Q2: Can this compound induce apoptosis?
Yes, under certain circumstances, this compound can induce or enhance apoptosis.[3][4] This is not a universal effect and is highly dependent on the cell type and experimental conditions. For instance, in neutrophils, this compound has been shown to concentration-dependently induce caspase-dependent apoptosis.[3] In other scenarios, the inhibition of necroptosis by this compound can cause a shift in the cell death pathway towards apoptosis.[5][6]
Q3: Why does this compound induce apoptosis in some cell types but not others?
The differential effect of this compound on apoptosis across various cell lines, such as inducing it in neutrophils but not in Jurkat cells, is due to the complex and cell-specific nature of cell death signaling pathways.[3] The balance between pro-apoptotic and pro-necroptotic signaling molecules, the expression levels of key proteins like caspases and RIPK1/RIPK3, and the cellular context all play a crucial role in determining the ultimate cell fate upon RIPK1 inhibition.
Q4: What are the known off-target effects of this compound at high concentrations?
At higher concentrations, this compound can exhibit off-target effects. A notable off-target is the inhibition of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan metabolism and immune regulation.[7] Some studies also suggest that high doses of this compound can inhibit other signal transduction pathways, such as T-cell receptor signaling, independent of RIPK1.[8] To mitigate the IDO off-target effect, the use of the more specific analog, Necrostatin-1s (Nec-1s), is recommended.[7][9] Additionally, this compound has been reported to possess antioxidant properties by acting as a direct radical scavenger, which is independent of its RIPK1 inhibitory function.[10]
Q5: What is a typical concentration range for this compound in cell culture experiments?
The effective concentration of this compound can vary significantly depending on the cell type and the specific experimental goals. For necroptosis inhibition, concentrations typically range from 10 to 100 µM. However, pro-apoptotic effects have been observed within this range. For example, in human neutrophils, apoptosis was induced at concentrations of 20 µM, 50 µM, and 100 µM.[3] In a mouse model of epilepsy, a concentration of 40 µM was found to be optimal for inhibiting both necroptosis and apoptosis.[2][11] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific model system.
Troubleshooting Guides
Problem 1: Increased cell death observed after this compound treatment, but the pathway is unclear.
-
Symptom: You are using this compound to inhibit necroptosis, but you observe an increase in cell death, or the level of cell death is not reduced as expected.
-
Possible Cause: The inhibition of necroptosis by this compound may be causing a switch to apoptotic cell death.[5][6] Alternatively, at high concentrations, off-target effects could be contributing to cytotoxicity.
-
Suggested Solution:
-
Perform a Caspase Activity Assay: Measure the activity of key executioner caspases like Caspase-3 or -7. A significant increase in caspase activity in the presence of this compound would indicate a shift to apoptosis.
-
Co-treatment with a Pan-Caspase Inhibitor: Use a pan-caspase inhibitor, such as Z-VAD-fmk, in conjunction with this compound. If Z-VAD-fmk rescues the cells from death, it confirms that the observed cell death is caspase-dependent apoptosis.[5][12]
-
Western Blot Analysis: Probe for markers of apoptosis, such as cleaved Caspase-3 and cleaved PARP. An increase in these markers will confirm the induction of apoptosis.[13]
-
Dose-Response Curve: Perform a concentration-response experiment with this compound to identify a window where necroptosis is inhibited without inducing apoptosis.
-
Use a More Specific Inhibitor: Consider using Necrostatin-1s (Nec-1s) to rule out off-target effects related to IDO inhibition.[9]
-
Problem 2: Ambiguous results with Annexin V/Propidium Iodide (PI) staining.
-
Symptom: A high percentage of cells are Annexin V positive and PI positive, making it difficult to distinguish between late apoptosis and necroptosis.
-
Possible Cause: Both late-stage apoptosis and necroptosis result in the loss of plasma membrane integrity, leading to PI uptake.[14]
-
Suggested Solution:
-
Time-Course Experiment: Analyze the cells at multiple, earlier time points. Apoptosis is often characterized by an initial Annexin V positive, PI negative population that transitions to double-positive over time. Necroptosis may lead more directly to a double-positive state.[12]
-
Combine with Functional Assays: Do not rely solely on Annexin V/PI staining. Complement this assay with a caspase activity assay or Western blotting for apoptotic and necroptotic markers as described in Problem 1.
-
Inhibitor Controls: Include the following controls in your experiment:
-
This compound: To inhibit necroptosis.
-
Z-VAD-fmk (pan-caspase inhibitor): To inhibit apoptosis.
-
Combination of this compound and Z-VAD-fmk: To inhibit both pathways.
-
-
Data Presentation
Table 1: Effect of this compound Concentration on Neutrophil Apoptosis
| This compound Concentration | Mean Apoptotic Rate (%) ± SEM | P-value vs. Control |
| 0 µM (Control) | 63.15 ± 5.15 | - |
| 20 µM | 70.44 ± 4.43 | < 0.05 |
| 50 µM | 75.19 ± 4.28 | < 0.05 |
| 100 µM | 84.78 ± 8.36 | < 0.05 |
Data adapted from a study on human neutrophils incubated for 20 hours. Apoptosis was assessed by PI/Annexin V staining and flow cytometry.[3]
Experimental Protocols
Key Experiment: Distinguishing between Apoptosis and Necroptosis using Inhibitors
This protocol outlines a general workflow to investigate whether this compound is inducing apoptosis in your experimental setup.
-
Cell Seeding: Plate your cells at an appropriate density in a multi-well plate to ensure they are in the logarithmic growth phase at the time of treatment.
-
Pre-treatment with Inhibitors:
-
Pre-incubate cells with your desired concentration of this compound (e.g., in a range of 10-100 µM) for 1-2 hours.
-
For control wells, pre-incubate with a pan-caspase inhibitor (e.g., Z-VAD-fmk, 20-50 µM) or a combination of this compound and Z-VAD-fmk. Include a vehicle-only control.
-
-
Induction of Cell Death: Add your stimulus of interest to induce necroptosis (e.g., TNF-α in combination with a SMAC mimetic and/or Z-VAD-fmk, depending on the cell line).
-
Incubation: Incubate for a predetermined time, which should be optimized for your specific cell line and stimulus (typically 6-24 hours).
-
Cell Viability and Death Pathway Analysis:
-
Annexin V/PI Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol. Analyze the cell populations (live, early apoptotic, late apoptotic/necroptotic) using a flow cytometer.
-
Caspase Activity Assay: Lyse a parallel set of treated cells and measure Caspase-3/7 activity using a colorimetric or fluorometric assay kit.
-
Western Blotting: Prepare cell lysates from another parallel set of treated cells. Perform SDS-PAGE and Western blotting to detect the levels of key proteins such as RIPK1, phospho-RIPK1, RIPK3, phospho-RIPK3, MLKL, phospho-MLKL, cleaved Caspase-3, and cleaved PARP.
-
Mandatory Visualization
Caption: Signaling pathway illustrating the dual role of this compound.
Caption: Experimental workflow to dissect this compound effects.
Caption: Troubleshooting logic for unexpected cell death with this compound.
References
- 1. invivogen.com [invivogen.com]
- 2. Frontiers | this compound: a promising compound for neurological disorders [frontiersin.org]
- 3. This compound enhances the resolution of inflammation by specifically inducing neutrophil apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Induction of Apoptosis in TNF-Treated L929 Cells in the Presence of this compound [mdpi.com]
- 6. bioradiations.com [bioradiations.com]
- 7. researchgate.net [researchgate.net]
- 8. RIP1-Dependent and Independent Effects of this compound in Necrosis and T Cell Activation | PLOS One [journals.plos.org]
- 9. benchchem.com [benchchem.com]
- 10. An in vitro evaluation of the antioxidant activities of necroptosis and apoptosis inhibitors: the potential of this compound and necrostatin-1i to have radical scavenging activities [pubmed.ncbi.nlm.nih.gov]
- 11. Optimal concentration of this compound for protecting against hippocampal neuronal damage in mice with status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Nec-1 Enhances Shikonin-Induced Apoptosis in Leukemia Cells by Inhibition of RIP-1 and ERK1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Navigating the Pitfalls of Necrostatin-1i as a Negative Control
Technical Support Center
For researchers, scientists, and drug development professionals, the accurate interpretation of experimental results is paramount. This guide addresses the potential complications arising from the use of Necrostatin-1i (Nec-1i) as a negative control in necroptosis studies and provides troubleshooting advice for more reliable experimental design.
Frequently Asked Questions (FAQs)
Q1: Why is Necrostatin-1i often used as a negative control for Necrostatin-1?
This compound (Nec-1) is a widely used inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptosis. Necrostatin-1i (Nec-1i) is a structural analog of Nec-1 that was initially designed to be an inactive control due to a demethylation in the thiohydantoin moiety, which significantly reduces its ability to inhibit RIPK1 kinase activity in biochemical assays.[1][2] The expectation is that any observed effects of Nec-1 that are not replicated by Nec-1i can be attributed to RIPK1 inhibition.
Q2: What are the primary concerns with using Nec-1i as a negative control?
The central issue is that Nec-1i is not truly "inactive," especially in a cellular or in vivo context.[2][3][4] Its use as a negative control can lead to misleading interpretations of experimental data. The main concerns are:
-
Residual RIPK1 Inhibitory Activity: While significantly less potent than Nec-1 in vitro, Nec-1i can still inhibit RIPK1 at higher concentrations in cellular assays.[2][3]
-
Off-Target Effects: Both Nec-1 and Nec-1i have been shown to inhibit Indoleamine 2,3-dioxygenase (IDO1), an enzyme involved in tryptophan metabolism and immune regulation.[1][3][5][6] This off-target activity is independent of RIPK1 and can confound results, particularly in studies related to inflammation and immunology.
-
RIPK1-Independent Effects: Studies have revealed that Nec-1 can exert effects that are independent of both RIPK1 and IDO1, such as the inhibition of ferroptosis.[7][8][9] It is plausible that Nec-1i shares some of these uncharacterized off-target activities.
-
Paradoxical In Vivo Effects: At low doses, both Nec-1 and Nec-1i have been observed to paradoxically increase sensitivity to TNF-induced mortality in mice, an effect not seen with the more specific RIPK1 inhibitor, Necrostatin-1s (Nec-1s).[2][3][4][10]
Troubleshooting Guide
Issue: I'm observing unexpected or inconsistent results when using Nec-1i as a negative control.
This is a common issue due to the aforementioned limitations of Nec-1i. Here’s a step-by-step guide to troubleshoot and refine your experimental design.
Step 1: Re-evaluate the "Inactive" Nature of Nec-1i in Your System.
The potency of Nec-1i can vary between cell types and experimental conditions. It's crucial to determine its actual effect in your specific model.
-
Recommendation: Perform a dose-response curve with both Nec-1 and Nec-1i in your necroptosis assay. This will establish the concentration at which Nec-1i begins to show inhibitory effects on necroptosis in your system.
Step 2: Consider the Off-Target Inhibition of IDO1.
If your research involves inflammatory or immune responses, the inhibition of IDO1 by Nec-1i could be a significant confounding factor.
-
Recommendation:
Step 3: Account for Potential RIPK1-Independent Effects.
Your observations may be due to off-target effects of Nec-1 and Nec-1i that are unrelated to RIPK1 or IDO1.
-
Recommendation:
-
Utilize genetic approaches, such as RIPK1 knockout or knockdown cells, as a more definitive control.
-
Consider using structurally and mechanistically different RIPK1 inhibitors to confirm that the observed phenotype is due to RIPK1 inhibition and not an artifact of the necrostatin chemical scaffold.
-
Data Presentation
Table 1: Comparative Inhibitory Activity of Necrostatin Analogs
| Compound | Target | In Vitro Potency (vs. RIPK1) | Cellular Potency (vs. Necroptosis) | IDO1 Inhibition |
| This compound (Nec-1) | RIPK1, IDO1 | High (EC50 ≈ 182-490 nM)[11] | High | Yes[1][5][6][12] |
| Necrostatin-1i (Nec-1i) | IDO1, RIPK1 (weak) | >100-fold less active than Nec-1[2][10] | Only ~10-fold less potent than Nec-1 in some mouse cells[2][3][4] | Yes[3][6][13] |
| Necrostatin-1s (Nec-1s) | RIPK1 | Equipotent to Nec-1[2] | Equipotent to Nec-1 | No[3][6][13] |
Experimental Protocols
Protocol 1: In Vitro RIPK1 Kinase Assay
This protocol is to determine the direct inhibitory effect of compounds on RIPK1 kinase activity.
-
Reagents: Recombinant human RIPK1, [γ-³²P]ATP, kinase buffer, test compounds (Nec-1, Nec-1i, Nec-1s), and a positive control inhibitor.
-
Procedure:
-
Pre-incubate recombinant RIPK1 with varying concentrations of the test compounds or vehicle control in kinase buffer for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction mixture for 30 minutes at 30°C.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Expose the gel to a phosphor screen and quantify the autophosphorylation of RIPK1 using a phosphorimager.
-
-
Analysis: Calculate the IC50 value for each compound by plotting the percentage of inhibition against the compound concentration.
Protocol 2: Cellular Necroptosis Assay (e.g., in L929 cells)
This protocol assesses the ability of compounds to inhibit necroptosis in a cellular context.
-
Cell Culture: Culture L929 cells in appropriate media.
-
Procedure:
-
Seed L929 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with a range of concentrations of Nec-1, Nec-1i, or Nec-1s for 1 hour.
-
Induce necroptosis by adding TNF-α (e.g., 10 ng/mL) and a pan-caspase inhibitor like zVAD-fmk (e.g., 20 µM).
-
Incubate for 12-24 hours.
-
Measure cell viability using a suitable assay (e.g., MTS or ATP-based assay).
-
-
Analysis: Normalize the viability data to the untreated control and calculate the EC50 for each compound.
Protocol 3: IDO1 Enzymatic Assay
This protocol measures the direct inhibition of IDO1 enzyme activity.
-
Reagents: Recombinant human IDO1, L-Tryptophan, Methylene Blue, Ascorbic Acid, Catalase, reaction buffer, and test compounds.
-
Procedure:
-
Prepare a reaction mixture containing reaction buffer, L-Tryptophan, Methylene Blue, Ascorbic Acid, and Catalase.
-
Add varying concentrations of the test compounds (Nec-1, Nec-1i, Nec-1s) or vehicle control to the reaction mixture.
-
Initiate the reaction by adding recombinant IDO1.
-
Incubate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the production of kynurenine, the product of IDO1 activity, by measuring absorbance at 321 nm or using HPLC.
-
-
Analysis: Determine the IC50 values by plotting the percentage of IDO1 inhibition against the compound concentrations.
Visualizations
Caption: Signaling pathway of TNF-α induced necroptosis and the inhibitory targets of this compound and Necrostatin-1i.
Caption: Off-target effects of Necrostatin-1i, illustrating its interaction with molecules other than RIPK1.
Caption: A troubleshooting workflow for researchers encountering issues with Necrostatin-1i as a negative control.
References
- 1. This compound blocks both RIPK1 and IDO: consequences for the study of cell death in experimental disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound Prevents Ferroptosis in a RIPK1- and IDO-Independent Manner in Hepatocellular Carcinoma [mdpi.com]
- 8. This compound Prevents Ferroptosis in a RIPK1- and IDO-Independent Manner in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. citeab.com [citeab.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. This compound | Nec-1 | necrotic apoptosis inhibitor | TargetMol [targetmol.com]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
Necrostatin-1 vs. Necrostatin-1s: A Comparative Guide to RIPK1 Inhibition
In the landscape of programmed cell death research, the study of necroptosis, a form of regulated necrosis, has gained significant traction. Central to this pathway is the Receptor-Interacting Protein Kinase 1 (RIPK1), making it a key therapeutic target. Necrostatin-1 (Nec-1) was the first-in-class small molecule inhibitor identified to block necroptosis by targeting RIPK1. However, subsequent research led to the development of a more stable and specific analog, Necrostatin-1s (Nec-1s). This guide provides an in-depth, objective comparison of this compound and Necrostatin-1s, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the appropriate tool for their studies.
Executive Summary
Necrostatin-1s emerges as the superior inhibitor of RIPK1 for both in vitro and in vivo applications due to its enhanced specificity and stability. While this compound is a potent inhibitor of RIPK1, it suffers from a significant off-target effect, namely the inhibition of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan metabolism and immune regulation.[1][2][3] This off-target activity can confound experimental results, particularly in studies related to immunology and cancer. Necrostatin-1s was specifically designed to abrogate this IDO-inhibitory activity, thus providing a more precise tool for dissecting the role of RIPK1 in necroptosis.[1][2] Furthermore, Necrostatin-1s exhibits improved stability, making it more suitable for in vivo studies.
Performance Comparison: this compound vs. Necrostatin-1s
The following tables summarize the quantitative data comparing the efficacy and specificity of this compound and Necrostatin-1s.
| Inhibitor | Target | IC50 (in vitro RIPK1 kinase assay) | EC50 (cellular necroptosis assay) | Off-Target IDO Inhibition | Reference |
| This compound | RIPK1 | Not consistently reported in comparative studies | ~200-500 nM | Yes | [4] |
| Necrostatin-1s | RIPK1 | Not consistently reported in comparative studies | ~50 nM | No | [1][4] |
Table 1: In Vitro and Cellular Potency of this compound and Necrostatin-1s. IC50 (half-maximal inhibitory concentration) values from in vitro kinase assays directly measure the potency of an inhibitor against the purified enzyme. EC50 (half-maximal effective concentration) values from cellular necroptosis assays reflect the inhibitor's potency in a biological context. A lower value indicates higher potency.
| Inhibitor | IDO Inhibition (EC50) | Reference |
| This compound | Comparable to 1-MT (a known IDO inhibitor) | [5] |
| Necrostatin-1s | No significant inhibition | [1][5] |
Table 2: Specificity Profile of this compound and Necrostatin-1s against IDO. This table highlights the key difference in specificity between the two inhibitors.
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and experimental evaluation of these inhibitors, the following diagrams illustrate the necroptosis signaling pathway and a general workflow for assessing RIPK1 inhibitors.
References
- 1. This compound analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. This compound analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Necrostatin-1 and GSK'872 in Blocking Necroptosis
For researchers, scientists, and drug development professionals investigating the intricate mechanisms of regulated cell death, the choice of inhibitory tool compounds is critical. Necroptosis, a form of programmed necrosis, is a key pathway implicated in a multitude of inflammatory diseases, neurodegeneration, and ischemia-reperfusion injury. Central to this pathway are the receptor-interacting protein kinases, RIPK1 and RIPK3. This guide provides an objective comparison of two widely used inhibitors, Necrostatin-1 and GSK'872, which target distinct nodes of the necroptosis signaling cascade.
This compound (Nec-1) is a well-established allosteric inhibitor of RIPK1 kinase activity, preventing the initial autophosphorylation required for its function in initiating necroptosis.[1] In contrast, GSK'872 is a potent and highly selective ATP-competitive inhibitor of RIPK3, acting further downstream to block the phosphorylation of the terminal executioner protein, MLKL.[2][3][4][5] Their distinct mechanisms of action make them invaluable tools for dissecting the necroptosis pathway, but also necessitate careful consideration for experimental design and data interpretation.
Mechanism of Action: Targeting Key Kinases in the Necrosome
Necroptosis is initiated by stimuli such as Tumor Necrosis Factor-alpha (TNF-α), which, in the absence of active Caspase-8, leads to the activation of RIPK1.[6][7] Activated RIPK1 recruits RIPK3 via their respective RIP Homotypic Interaction Motifs (RHIMs), forming a functional amyloid-like signaling complex known as the necrosome.[8][9] Within this complex, RIPK1 and RIPK3 undergo reciprocal phosphorylation, leading to the robust activation of RIPK3.[10] Activated RIPK3 then phosphorylates the pseudokinase Mixed Lineage Kinase Domain-Like protein (MLKL).[7][11] This phosphorylation event triggers the oligomerization of MLKL and its translocation to the plasma membrane, where it forms pores, leading to membrane rupture and lytic cell death.[7][8][10]
This compound intervenes at the apex of this kinase cascade by inhibiting RIPK1.[12] GSK'872 acts downstream, directly targeting the kinase activity of RIPK3, thereby preventing MLKL phosphorylation even if the necrosome has already formed.[2][4][5] This makes GSK'872 particularly useful for studying RIPK1-independent necroptosis pathways, such as those induced by TLR3 activation.[3]
Data Presentation: Quantitative Comparison
The efficacy of a kinase inhibitor is primarily defined by its potency (IC50/EC50) and selectivity. The table below summarizes key quantitative data for this compound and GSK'872 based on published literature. It is important to note that cellular potency values can vary depending on the cell line, stimulus, and assay conditions used.
| Parameter | This compound (Nec-1) | GSK'872 | Reference(s) |
| Target | RIPK1 | RIPK3 | [13] |
| Mechanism | Allosteric, ATP-competitive | ATP-competitive | [14] |
| Biochemical IC50 | ~90 nM (for PK68, an optimized derivative) | 1.3 nM (Kinase Activity) | [2][3][4][12][15] |
| 1.8 nM (Binding Affinity) | [2][3][15] | ||
| Cellular EC50 | 182 - 494 nM | Not explicitly stated, but potent in nM range | [16] |
| Selectivity | Selective for RIPK1.[17] Off-target: IDO.[14][17] | >1000-fold selective for RIPK3 over 300 kinases.[4][5] | [4][5][14][17] |
| Effective Conc. | 10 - 30 µM | 1 - 10 µM | [2][18][19] |
| Considerations | Modest potency, suboptimal PK profile.[12][17] Nec-1s is a more potent/stable analog (EC50 = 50 nM).[14][17] | Can induce apoptosis at higher concentrations (3-10 µM).[4][5][13] | [4][5][12][13][14][17] |
Mandatory Visualization: Experimental Workflow
The following diagram outlines a typical experimental workflow for comparing the efficacy of this compound and GSK'872 in a cell-based necroptosis assay.
Experimental Protocols
Below are generalized protocols for key experiments used to assess and compare the inhibitory activities of this compound and GSK'872.
Cell Viability Assay (LDH Release)
This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from cells with compromised plasma membranes, a hallmark of necrotic cell death.
-
Materials:
-
Suitable cell line (e.g., HT-29, L929)
-
96-well cell culture plates
-
This compound and GSK'872 stock solutions (in DMSO)
-
Necroptosis-inducing agents (e.g., TNF-α, Smac mimetic, Z-VAD-FMK)
-
Commercially available LDH cytotoxicity assay kit
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate to achieve 70-80% confluency at the time of treatment. Incubate overnight.[6]
-
Inhibitor Pre-treatment: Pre-treat cells with various concentrations of this compound, GSK'872, or vehicle control (DMSO) for 1-2 hours.[6]
-
Induction: Add the necroptosis-inducing cocktail to the wells. Include controls: untreated cells, cells with inducer only, and cells with inhibitor only.[6]
-
Incubation: Incubate for a predetermined time (e.g., 6-24 hours), based on empirical determination for the specific cell line.[6]
-
LDH Measurement: Centrifuge the plate. Transfer supernatant to a new plate and measure LDH activity according to the manufacturer's protocol using a plate reader.
-
Analysis: Calculate the percentage of cytotoxicity relative to control wells and plot dose-response curves to determine EC50 values.
-
Western Blotting for Necroptosis Markers
This method detects the phosphorylation status of key necroptosis signaling proteins (RIPK1, RIPK3, MLKL), providing direct evidence of pathway inhibition.[11][20]
-
Materials:
-
Cells cultured and treated as described above (in 6-well plates)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-RIPK1 (Ser166), anti-p-RIPK3 (Ser227), anti-p-MLKL (Ser358), and antibodies for total proteins and a loading control (e.g., β-actin).[7][10]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
-
-
Procedure:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse on ice. Collect lysates and clarify by centrifugation.
-
Protein Quantification: Determine protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.[21]
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.[21]
-
Washing and Secondary Antibody: Wash the membrane with TBST. Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[21]
-
Detection: Wash again, apply chemiluminescent substrate, and visualize bands using an imaging system.[21]
-
Analysis: Quantify band intensities to assess the level of protein phosphorylation in treated versus untreated samples.
-
Immunoprecipitation of the RIPK1-RIPK3 Complex
This technique is used to demonstrate that an inhibitor disrupts the core protein-protein interaction required for necrosome formation.
-
Materials:
-
Cells cultured and treated as described above
-
IP Lysis Buffer (e.g., Tris-based buffer with 0.2% NP-40 and protease/phosphatase inhibitors)[9]
-
Primary antibody for immunoprecipitation (e.g., anti-RIPK1)[9]
-
Protein A/G agarose (B213101) beads
-
Western blot reagents (as listed above)
-
-
Procedure:
-
Cell Lysis: Lyse cells in IP lysis buffer. This gentle lysis condition helps preserve protein complexes.[9]
-
Pre-clearing (Optional): Incubate lysate with beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the clarified lysate with the anti-RIPK1 antibody overnight at 4°C on a rotator.[9]
-
Complex Capture: Add Protein A/G beads and incubate for 1-4 hours to capture the antibody-protein complexes.[9]
-
Washing: Pellet the beads by centrifugation and wash several times with IP lysis buffer to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the immunoprecipitated samples by Western blotting using antibodies against RIPK3 and RIPK1.[8]
-
Interpretation: A reduction in the amount of co-immunoprecipitated RIPK3 in the presence of an inhibitor indicates disruption of the necrosome complex.
-
Conclusion
This compound and GSK'872 are both indispensable and powerful tools for the study of necroptosis. Their high specificity for their respective targets, RIPK1 and RIPK3, allows for the precise dissection of this critical cell death pathway.
-
This compound is the inhibitor of choice for investigating the role of RIPK1 kinase activity . However, researchers should be aware of its modest potency and potential off-target effects, considering the use of the more stable analog, Nec-1s, for in vitro studies.[13][17]
-
GSK'872 is the ideal tool for specifically probing the function of RIPK3 kinase activity , particularly in RIPK1-independent models of necroptosis.[3][13] Caution is advised when using higher concentrations, as it may induce apoptosis.[4][5]
Ultimately, the choice between this compound and GSK'872 depends on the specific scientific question being addressed. A thorough understanding of their distinct mechanisms of action is paramount for designing rigorous experiments and accurately interpreting results, paving the way for novel therapeutic strategies targeting necroptosis-driven diseases.
References
- 1. frontiersin.org [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. rndsystems.com [rndsystems.com]
- 5. GSK'872 | Receptor Interacting Protein Kinases | Tocris Bioscience [tocris.com]
- 6. benchchem.com [benchchem.com]
- 7. Apoptosis/Necroptosis Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 8. Immunoprecipitation strategies to isolate RIPK1/RIPK3 complexes in mouse macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Receptor-Interacting Protein Kinases 1 and 3, and Mixed Lineage Kinase Domain-Like Protein Are Activated by Sublytic Complement and Participate in Complement-Dependent Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Necroptosis Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 11. Induction and Detection of Necroptotic Cell Death in Mammalian Cell Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of potent necroptosis inhibitors targeting RIPK1 kinase activity for the treatment of inflammatory disorder and cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. medchemexpress.com [medchemexpress.com]
- 16. a-msh-amide.com [a-msh-amide.com]
- 17. From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. GSK872 and this compound protect retinal ganglion cells against necroptosis through inhibition of RIP1/RIP3/MLKL pathway in glutamate-induced retinal excitotoxic model of glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. bioradiations.com [bioradiations.com]
- 21. Apoptosis western blot guide | Abcam [abcam.com]
A Researcher's Guide to Validating Necrostatin-1 Specificity with Necrostatin-1i
The Necroptosis Signaling Pathway
Necroptosis is a form of regulated necrosis initiated by stimuli such as tumor necrosis factor-alpha (TNF-α), particularly when apoptosis is inhibited.[2] The pathway is orchestrated by a core signaling complex known as the necrosome.
-
Initiation: Upon TNF-α binding to its receptor (TNFR1) and in the absence of caspase-8 activity, RIPK1 is activated.[2][4]
-
Necrosome Formation: Activated RIPK1 recruits and phosphorylates RIPK3.
-
Execution: RIPK3 then phosphorylates the Mixed Lineage Kinase Domain-Like (MLKL) protein.
-
Membrane Disruption: Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, leading to membrane rupture and cell death.
Necrostatin-1 specifically inhibits the kinase activity of RIPK1, thereby preventing the formation of the necrosome and blocking the downstream necroptotic cascade.[1][5]
Figure 1. The Necroptosis Signaling Pathway.
The Critical Role of an Inactive Control
While Nec-1 is a potent RIPK1 inhibitor, it is not without off-target effects. Notably, Nec-1 is also known to inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan metabolism and immunomodulation.[3][6][7] This makes it difficult to attribute all observed effects of Nec-1 solely to RIPK1 inhibition.
Necrostatin-1i (Nec-1i) is an inactive analog of Nec-1 that is structurally similar but possesses significantly reduced activity against RIPK1 kinase.[6][7] However, it often retains off-target activities, such as IDO inhibition.[6][8] By comparing the effects of Nec-1 to Nec-1i, researchers can dissect the specific contributions of RIPK1 inhibition.
References
- 1. invivogen.com [invivogen.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Prevents Necroptosis in Brains after Ischemic Stroke via Inhibition of RIPK1-Mediated RIPK3/MLKL Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. "this compound analogues: critical issues on the specificity, activity " by N Takahashi, L Duprez et al. [jdc.jefferson.edu]
- 7. This compound analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
What is the difference between Necrostatin-1 and other RIPK1 inhibitors?
For Researchers, Scientists, and Drug Development Professionals
The study of regulated cell death has identified Receptor-Interacting Protein Kinase 1 (RIPK1) as a critical mediator of necroptosis, a form of programmed necrosis implicated in a host of inflammatory and neurodegenerative diseases. Necrostatin-1 (Nec-1), the first-in-class inhibitor of RIPK1, has been a cornerstone tool in elucidating the necroptotic pathway. However, the landscape of RIPK1 inhibitors has evolved significantly, with the development of next-generation compounds offering improved potency, selectivity, and pharmacokinetic profiles. This guide provides an objective comparison of this compound and other prominent RIPK1 inhibitors, supported by experimental data, to aid researchers in selecting the optimal tool for their investigations.
Mechanism of Action: A Tale of Two Pockets
The fundamental difference between this compound and many of its successors lies in their binding mechanism to the RIPK1 kinase domain.
This compound , and its more stable analog Nec-1s, are allosteric inhibitors (Type III) . They bind to a hydrophobic pocket adjacent to the ATP-binding site, locking the kinase in an inactive conformation.[1][2][3] This allosteric inhibition prevents the autophosphorylation of RIPK1, a crucial step in the formation of the necrosome, the signaling complex that executes necroptosis.[1]
In contrast, many newer inhibitors, such as GSK2982772 , are ATP-competitive inhibitors (Type II) .[4] These molecules directly compete with ATP for binding to the active site of the kinase, thereby preventing the transfer of phosphate (B84403) groups and inhibiting kinase activity.
At a Glance: Comparative Performance of RIPK1 Inhibitors
The following tables summarize the key quantitative data for this compound and a selection of next-generation RIPK1 inhibitors, providing a clear comparison of their in vitro and cellular potency, as well as their selectivity.
| Inhibitor | Type | Target | IC50 (nM) | Selectivity | Off-Target Effects |
| This compound | Allosteric (Type III) | RIPK1 | ~182-250 (in vitro kinase assay)[5] | Moderate | Inhibits Indoleamine 2,3-dioxygenase (IDO)[1][6] |
| GSK'963 | Allosteric (Type III) | RIPK1 | ~0.8 (biochemical) | >10,000-fold vs 339 other kinases | No significant IDO activity[7] |
| GSK2982772 | ATP-Competitive (Type II) | RIPK1 | 10.2 (10 µM ATP)[8] | High | Not reported to inhibit IDO[9][10] |
| RIPA-56 | Allosteric (Type III) | RIPK1 | 13[11] | High, no inhibition of RIPK3 | Not reported |
| Inhibitor | Cellular EC50 (nM) | Cell Line | Inducer |
| This compound | ~490-494[5] | Jurkat | TNF-α |
| GSK'963 | 1-4 | L929 (murine), U937 (human) | TNF-α + zVAD-fmk[7] |
| GSK2982772 | Potent inhibitor (specific values vary) | Various | TNF-dependent stimuli[4] |
| RIPA-56 | 27-28 | L929 (murine), HT-29 (human) | TNF-α + SMAC mimetic + zVAD-fmk[12] |
Beyond the Bench: Pharmacokinetics and Clinical Development
A significant limitation of this compound for in vivo studies and clinical translation is its poor pharmacokinetic profile, including a short half-life.[1] Newer inhibitors have been optimized for improved metabolic stability and oral bioavailability.
GSK2982772 , for example, was the first RIPK1 inhibitor to enter clinical trials.[13] While it demonstrated good safety and target engagement, it failed to show significant clinical benefit in a Phase 2a study for ulcerative colitis.[14][15] In a study on plaque psoriasis, GSK2982772 showed a decrease in plaque lesion severity at higher trough concentrations, but did not translate into meaningful clinical improvements in moderate to severe cases.[16][17]
RIPA-56 has shown promise in preclinical models, demonstrating metabolic stability and efficacy in a mouse model of systemic inflammatory response syndrome (SIRS).[12][18]
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and the methodologies used to evaluate these inhibitors, the following diagrams illustrate the necroptosis signaling pathway and a general experimental workflow for inhibitor testing.
Figure 1: Simplified RIPK1 signaling pathway in necroptosis.
Figure 2: General experimental workflow for RIPK1 inhibitor validation.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate assessment of inhibitor performance.
RIPK1 Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantitatively measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Recombinant human RIPK1 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test inhibitors
-
Opaque-walled 96- or 384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitors in the kinase assay buffer.
-
Kinase Reaction:
-
Add 5 µL of the test inhibitor or vehicle control to the wells of the assay plate.
-
Add 2.5 µL of a solution containing the RIPK1 enzyme and MBP substrate in kinase assay buffer.
-
Pre-incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase assay buffer. The final ATP concentration should be at or near the Km for RIPK1.
-
Incubate for 60 minutes at room temperature.[19]
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.[19]
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic curve.
TNF-α-Induced Necroptosis Cell Viability Assay
This assay assesses the ability of an inhibitor to protect cells from necroptotic cell death induced by TNF-α in the presence of a caspase inhibitor.
Materials:
-
Cell line susceptible to necroptosis (e.g., L929, HT-29)
-
Complete cell culture medium
-
Recombinant human or mouse TNF-α
-
Pan-caspase inhibitor (e.g., z-VAD-fmk)
-
SMAC mimetic (optional, to enhance necroptosis)
-
Test inhibitors
-
Cell viability reagent (e.g., CellTiter-Glo®, Promega)
-
96-well clear-bottom plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test inhibitors in cell culture medium. Pre-treat the cells with the test inhibitors or vehicle control for 1-2 hours.[19]
-
Induction of Necroptosis: Add TNF-α (e.g., 10-100 ng/mL) and a pan-caspase inhibitor (e.g., 20 µM z-VAD-fmk) to the wells to induce necroptosis.[20] A SMAC mimetic can be co-administered to enhance the necroptotic response.[19]
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.
-
Cell Viability Measurement:
-
Equilibrate the plate and the cell viability reagent to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[19]
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent cell viability for each inhibitor concentration relative to the vehicle-treated, necroptosis-induced control and determine the EC50 value by fitting the data to a four-parameter logistic curve.
Conclusion
While this compound remains a valuable tool for studying necroptosis, its limitations in terms of potency, selectivity, and pharmacokinetics have spurred the development of superior next-generation RIPK1 inhibitors. Compounds like GSK'963, GSK2982772, and RIPA-56 offer researchers more potent and specific probes to dissect the role of RIPK1 in health and disease. The progression of some of these inhibitors into clinical trials, despite mixed results, underscores the therapeutic potential of targeting this kinase. The choice of inhibitor will ultimately depend on the specific experimental context, with careful consideration of the compound's mechanism of action, potency, selectivity, and in vivo properties. This guide provides the foundational data and methodologies to empower researchers to make informed decisions in their pursuit of understanding and targeting RIPK1-mediated pathologies.
References
- 1. This compound and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. invivogen.com [invivogen.com]
- 3. This compound analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. rndsystems.com [rndsystems.com]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of GSK′963: a structurally distinct, potent and selective inhibitor of RIP1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. mdpi.com [mdpi.com]
- 10. This compound Prevents Ferroptosis in a RIPK1- and IDO-Independent Manner in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. immune-system-research.com [immune-system-research.com]
- 12. From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Randomized clinical study of safety, pharmacokinetics, and pharmacodynamics of RIPK1 inhibitor GSK2982772 in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bmjopengastro.bmj.com [bmjopengastro.bmj.com]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. Inhibition of Receptor-Interacting Protein Kinase 1 in Chronic Plaque Psoriasis: A Multicenter, Randomized, Double-Blind, Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Response to Inhibition of Receptor‐Interacting Protein Kinase 1 (RIPK1) in Active Plaque Psoriasis: A Randomized Placebo‐Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery of a Highly Potent, Selective, and Metabolically Stable Inhibitor of Receptor-Interacting Protein 1 (RIP1) for the Treatment of Systemic Inflammatory Response Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
Distinguishing Cell Death Pathways: A Comparative Guide to Co-treatment with Necrostatin-1 and Caspase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of cellular life and death, distinguishing the precise pathway leading to a cell's demise is paramount for understanding disease pathogenesis and developing targeted therapeutics. Apoptosis and necroptosis are two distinct forms of programmed cell death with different signaling cascades and physiological consequences. This guide provides a comparative analysis of the use of Necrostatin-1, a potent inhibitor of necroptosis, and pan-caspase inhibitors, which block the apoptotic cascade. Co-treatment with these inhibitors serves as a powerful tool to dissect the dominant cell death pathway in various experimental models.
Unraveling the Mechanisms: this compound and Caspase Inhibitors
This compound is a highly specific, allosteric inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1][2] RIPK1 is a critical upstream kinase in the necroptosis pathway.[1][3] By binding to RIPK1, this compound prevents its autophosphorylation and the subsequent recruitment and activation of RIPK3 and Mixed Lineage Kinase Domain-Like pseudokinase (MLKL), the executioner of necroptosis.[3][4]
Caspase inhibitors , such as the widely used pan-caspase inhibitor Z-VAD-FMK, function by irreversibly binding to the active site of caspases.[5] Caspases are a family of proteases that are the central executioners of apoptosis.[5][6] By inhibiting caspases, these compounds effectively halt the apoptotic signaling cascade.[5]
The strategic co-treatment with this compound and a pan-caspase inhibitor allows researchers to delineate the contribution of each pathway to cell death. If a stimulus induces apoptosis, a caspase inhibitor will rescue the cells. If the stimulus induces necroptosis, this compound will be protective. In instances where both pathways are engaged, or where the inhibition of one pathway shunts the cell towards the other, co-treatment is essential for a comprehensive understanding. For instance, in some cellular contexts, blocking apoptosis with a caspase inhibitor can paradoxically promote necroptosis.[3][7]
Comparative Analysis of Inhibitor Efficacy
The following tables summarize the expected outcomes on cell viability and specific cell death markers when using this compound and a pan-caspase inhibitor (e.g., Z-VAD-FMK) to treat cells undergoing apoptosis, necroptosis, or a combination of both.
Table 1: Expected Effects of Inhibitors on Cell Viability
| Treatment Group | Apoptosis-Inducing Stimulus | Necroptosis-Inducing Stimulus | Mixed Apoptosis/Necroptosis Stimulus |
| Vehicle Control | Decreased | Decreased | Decreased |
| This compound | No significant change | Increased | Partially Increased |
| Pan-Caspase Inhibitor | Increased | No significant change/Slight Decrease | Partially Increased |
| This compound + Pan-Caspase Inhibitor | Increased | Increased | Significantly Increased |
Table 2: Expected Effects of Inhibitors on Cell Death Markers
| Treatment Group | Apoptosis (Annexin V+/PI-) | Necroptosis (Annexin V+/PI+) | Cleaved Caspase-3 Levels | pMLKL Levels |
| Vehicle Control | Increased | Low/Baseline | Increased | Low/Baseline |
| This compound | Increased | Low/Baseline | Increased | Low/Baseline |
| Pan-Caspase Inhibitor | Decreased | Low/Baseline | Decreased | Low/Baseline |
| This compound + Pan-Caspase Inhibitor | Decreased | Low/Baseline | Decreased | Low/Baseline |
| Vehicle Control (Necroptosis Stimulus) | Low/Baseline | Increased | Low/Baseline | Increased |
| This compound (Necroptosis Stimulus) | Low/Baseline | Decreased | Low/Baseline | Decreased |
| Pan-Caspase Inhibitor (Necroptosis Stimulus) | Low/Baseline | Increased | Low/Baseline | Increased |
| This compound + Pan-Caspase Inhibitor (Necroptosis Stimulus) | Low/Baseline | Decreased | Low/Baseline | Decreased |
Signaling Pathways and Experimental Workflow
To visually represent the targeted pathways and the experimental logic, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for key experiments used to assess cell death pathways.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete culture medium
-
Cell death-inducing agent
-
This compound (stock solution in DMSO)
-
Pan-caspase inhibitor (e.g., Z-VAD-FMK; stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Pre-treat the cells with this compound (e.g., 10-50 µM), a pan-caspase inhibitor (e.g., 20-50 µM), the combination of both, or vehicle (DMSO) for 1-2 hours.
-
Introduce the cell death-inducing agent to the appropriate wells. Include untreated control wells.
-
Incubate the plate for the desired duration (e.g., 12, 24, or 48 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Add 100 µL of solubilization solution to each well and mix gently to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells.
Protocol 2: Assessment of Apoptosis and Necroptosis by Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated cells from the experimental setup
-
Annexin V-FITC (or another fluorophore)
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Procedure:
-
Harvest the cells (including floating cells in the supernatant) from each treatment group.
-
Wash the cells with cold PBS and centrifuge at a low speed.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Protocol 3: Western Blot Analysis of Key Cell Death Proteins
This technique is used to detect the levels of key proteins involved in apoptosis and necroptosis.
Materials:
-
Treated cells from the experimental setup
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-RIPK1, anti-pMLKL, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the treated cells in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
By employing these methodologies and understanding the mechanisms of action of this compound and caspase inhibitors, researchers can effectively dissect the complex interplay of cell death pathways, paving the way for novel therapeutic interventions.
References
- 1. Distinguishing Necroptosis from Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Synergistic Utilization of this compound and Z-VAD-FMK Efficiently Promotes the Survival of Compression-Induced Nucleus Pulposus Cells via Alleviating Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RIP1-Dependent and Independent Effects of this compound in Necrosis and T Cell Activation | PLOS One [journals.plos.org]
- 5. benchchem.com [benchchem.com]
- 6. Discrimination between primary necrosis and apoptosis by this compound in Annexin V-positive/propidium iodide-negative cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bioradiations.com [bioradiations.com]
Validating RIPK1 Autophosphorylation Inhibition: A Comparative Guide to Necrostatin-1 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Necrostatin-1 and other prominent inhibitors in validating the inhibition of Receptor-Interacting Protein Kinase 1 (RIPK1) autophosphorylation. We delve into their mechanisms of action, present supporting experimental data in a comparative format, and provide detailed experimental protocols for key validation assays. This analysis aims to equip researchers with the necessary information to select the most suitable tools for their specific research needs in the fields of necroptosis, inflammation, and neurodegeneration.
Introduction to RIPK1 and Necroptosis
Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical serine/threonine kinase that functions as a key regulator of cellular signaling pathways governing inflammation, apoptosis, and necroptosis.[1][2] Necroptosis is a form of regulated necrosis that is implicated in the pathology of various diseases, including inflammatory conditions, neurodegenerative disorders, and ischemia-reperfusion injury. The kinase activity of RIPK1 is essential for the initiation of necroptosis, primarily through its autophosphorylation, which leads to the recruitment and activation of downstream effectors like RIPK3 and Mixed Lineage Kinase Domain-Like pseudokinase (MLKL).[3][4] This activation cascade culminates in the formation of the "necrosome," a signaling complex that ultimately leads to cell membrane rupture.[3][5]
Mechanism of Action: Targeting the Gatekeeper of Necroptosis
This compound (Nec-1) is a well-characterized allosteric inhibitor of RIPK1.[3] It binds to a specific pocket in the kinase domain of RIPK1, locking it in an inactive conformation.[3] This prevents the autophosphorylation of RIPK1 at critical residues such as Serine 161 and Serine 166, a crucial step for its activation and the subsequent induction of necroptosis.[4][6][7] By inhibiting RIPK1 kinase activity, Nec-1 effectively blocks the necroptotic signaling cascade at an early stage.
Comparative Performance of RIPK1 Inhibitors
The landscape of RIPK1 inhibitors has expanded beyond this compound, with the development of more potent and specific compounds. The following tables summarize the available quantitative data on the inhibitory efficacy of this compound and its alternatives against RIPK1.
Table 1: In Vitro Potency of RIPK1 Inhibitors
| Inhibitor | Type | Target | IC50 (nM) | Assay Method | Reference |
| This compound (Nec-1) | Allosteric (Type III) | RIPK1 | 182 | In vitro kinase assay | [8] |
| Necrostatin-1s (Nec-1s) | Allosteric (Type III) | RIPK1 | - | Lacks IDO-targeting effect of Nec-1 | [9][10] |
| GSK'963 | Allosteric (Type III) | RIPK1 | 1.0 (mouse), 4.0 (human) | Cellular necroptosis assay | [11] |
| GSK2982772 | ATP Competitive (Type II) | RIPK1 | 16 (human) | In vitro kinase assay | [9] |
| RIPA-56 | Allosteric (Type III) | RIPK1 | 13 | In vitro kinase assay | [9] |
Table 2: Cellular Activity of RIPK1 Inhibitors
| Inhibitor | Cell Line | Assay | EC50 (nM) | Reference |
| This compound (Nec-1) | Jurkat | TNF-induced necroptosis | 490 | [8] |
| GSK'963 | L929 | Necroptosis | 1.0 | [11] |
| GSK'963 | U937 | Necroptosis | 4.0 | [11] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the accurate assessment of inhibitor performance. Below are methodologies for key assays cited in this guide.
In Vitro RIPK1 Kinase Assay
This assay quantifies the enzymatic activity of purified RIPK1 and the inhibitory effect of compounds.
Materials:
-
Recombinant active RIPK1 protein
-
Kinase Assay Buffer (e.g., 200mM Tris-HCl, pH 7.4, 100mM MgCl2, 0.5mg/ml BSA, 250µM DTT)
-
Substrate (e.g., Myelin Basic Protein (MBP))
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system
-
Test compounds (e.g., this compound) dissolved in DMSO
Procedure:
-
Prepare serial dilutions of the test compound in Kinase Assay Buffer.
-
In a 384-well plate, add the diluted test compound.
-
Add diluted active RIPK1 to the wells containing the test compound and incubate at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate (MBP) and ATP.
-
Incubate the reaction for a specified time (e.g., 60 minutes) at room temperature.
-
Terminate the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system, following the manufacturer's instructions.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.[1][12][13]
Western Blot Analysis of RIPK1 Autophosphorylation in Cells
This method is used to detect the phosphorylation status of RIPK1 within cells upon treatment with an inhibitor.
Materials:
-
Cell line of interest (e.g., HT-29, L929)
-
Cell culture medium and supplements
-
Inducer of necroptosis (e.g., TNFα, SMAC mimetic, z-VAD-FMK)
-
Test compounds (e.g., this compound)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-RIPK1 (e.g., Ser166), anti-total RIPK1
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Seed cells in multi-well plates and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Induce necroptosis by adding the appropriate stimuli (e.g., a combination of TNFα, SMAC mimetic, and z-VAD-FMK).
-
After the desired incubation time, wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the cell lysates.
-
Perform SDS-PAGE to separate the proteins and transfer them to a PVDF membrane.
-
Block the membrane and probe with the primary antibody against phosphorylated RIPK1.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against total RIPK1.[5][14]
Visualizing the Molecular Interactions and Experimental Design
To provide a clearer understanding of the underlying biology and the methods used to evaluate these inhibitors, the following diagrams illustrate the RIPK1 signaling pathway, a general experimental workflow, and the logical framework for comparing these inhibitors.
Caption: RIPK1 signaling pathways in cell survival and necroptosis.
Caption: General experimental workflow for validating RIPK1 inhibitors.
Caption: Logical framework for comparing RIPK1 inhibitors.
Conclusion
The validation of RIPK1 autophosphorylation inhibition is a critical step in the study of necroptosis and the development of therapeutics targeting this pathway. While this compound remains a valuable and widely used tool, researchers should be aware of its potential off-target effects, primarily its inhibition of indoleamine 2,3-dioxygenase (IDO).[10] For studies requiring higher specificity, Necrostatin-1s or other highly selective inhibitors such as GSK'963 and GSK2982772, which exhibit superior potency, should be considered.[9][11] The choice of inhibitor should be guided by the specific experimental context, balancing factors such as potency, specificity, and the desired mechanism of action. The experimental protocols and comparative data provided in this guide serve as a valuable resource for making informed decisions in the pursuit of novel discoveries in the field of programmed cell death.
References
- 1. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 2. RIP1 autophosphorylation is promoted by mitochondrial ROS and is essential for RIP3 recruitment into necrosome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Non-canonical autophosphorylation of RIPK1 drives timely pyroptosis to control Yersinia infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. bellbrooklabs.com [bellbrooklabs.com]
- 14. From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Genetic Validation of Necrostatin-1's Target: A Comparative Guide Using RIPK1 Knockout Models
For researchers, scientists, and drug development professionals, establishing the precise molecular target of a chemical inhibitor is paramount. This guide provides a comparative analysis of Necrostatin-1 (Nec-1), a widely used inhibitor of necroptosis, and its genetic validation through the use of Receptor-Interacting Protein Kinase 1 (RIPK1) knockout and kinase-dead mouse models. By juxtaposing the effects of Nec-1 with genetic ablation of its intended target, we can delineate its on-target specificity from potential off-target activities.
Necroptosis, a form of regulated necrosis, is critically dependent on the kinase activity of RIPK1.[1][2][3] this compound was identified as a small molecule inhibitor of this pathway and has been instrumental in elucidating the role of necroptosis in various physiological and pathological conditions.[4][5][6] However, the potential for off-target effects necessitates rigorous validation of its mechanism of action.[7][8][9] Genetic models, such as RIPK1 knockout (KO) and kinase-dead (D138N) mice, provide the gold standard for such validation.[1]
The Necroptosis Signaling Pathway
The binding of tumor necrosis factor (TNF) to its receptor (TNFR1) can trigger distinct cellular outcomes, including survival, apoptosis, and necroptosis. In the necroptotic pathway, RIPK1 plays a central role. Upon TNF stimulation and in the absence of caspase-8 activity, RIPK1 is autophosphorylated, leading to the recruitment and phosphorylation of RIPK3. This complex, known as the necrosome, then phosphorylates the mixed lineage kinase domain-like pseudokinase (MLKL), which oligomerizes and translocates to the plasma membrane, causing its rupture and subsequent cell death. This compound is designed to allosterically inhibit the kinase activity of RIPK1, thereby blocking the initiation of this cascade.[2][5]
Caption: Necroptosis signaling pathway initiated by TNFα.
Experimental Workflow for Validation
A typical workflow to validate the on-target effect of this compound involves comparing its efficacy in wild-type (WT) cells or animals with that in RIPK1 knockout or kinase-dead models. The key is to demonstrate that in the absence of the target (RIPK1) or its kinase activity, Nec-1 has no further effect on the necroptotic phenotype.
Caption: Experimental workflow for validating this compound's target.
Comparative Performance Data
The following tables summarize the expected outcomes from experiments designed to validate the on-target activity of this compound.
Table 1: Effect of this compound on TNF-induced Necroptosis in different genetic backgrounds.
| Genotype | Treatment | Necroptosis Induction (e.g., TNFα + zVAD) | Cell Viability (%) | p-RIPK1 Levels | p-MLKL Levels |
| Wild-Type | Vehicle | + | Low | High | High |
| Wild-Type | This compound | + | High | Low | Low |
| RIPK1 Knockout | Vehicle | + | High | Absent | Absent |
| RIPK1 Kinase-Dead (D138N) | Vehicle | + | High | Absent | Absent |
Data are representative and compiled from principles established in multiple studies.[1]
Table 2: In Vivo Effects of this compound in a TNF-induced Shock Model.
| Genotype | Treatment | TNFα Injection | Survival Rate (%) | Systemic Inflammation |
| Wild-Type | Vehicle | + | Low | High |
| Wild-Type | This compound | + | High | Low |
| RIPK1 Kinase-Dead (D138N) | Vehicle | + | High | Low |
| RIPK3 Knockout | Vehicle | + | High | Low |
This table illustrates the protective effect of both genetic inactivation of the necroptotic pathway and pharmacological inhibition by this compound.[1]
Off-Target Considerations
While genetic models strongly support RIPK1 as the primary target of this compound in necroptosis, several studies have identified off-target effects, which are crucial for interpreting experimental results.
-
Indoleamine 2,3-dioxygenase (IDO) Inhibition: this compound has been shown to be identical to methyl-thiohydantoin-tryptophan, an inhibitor of IDO, an enzyme involved in tryptophan metabolism and immune regulation.[9][10][11] This off-target effect may contribute to the anti-inflammatory properties of Nec-1 independent of necroptosis inhibition.[7] More specific versions of Necrostatin, such as Necrostatin-1s (Nec-1s), have been developed to lack IDO inhibitory activity.[10][11]
-
RIPK1-Independent Effects: Some studies have reported that Nec-1 can inhibit necrosis in a RIPK1-independent manner, particularly in certain cell lines and under specific stimuli.[4][6]
-
High-Dose Effects: At higher concentrations, Nec-1 has been observed to inhibit T-cell proliferation, an effect that is independent of RIPK1.[4][6]
-
Ferroptosis Inhibition: Recent evidence suggests that this compound can block ferroptosis, another form of regulated cell death, through a mechanism independent of both RIPK1 and IDO.[9]
Caption: On-target and off-target effects of this compound.
Detailed Experimental Protocols
Generation of RIPK1 Kinase-Dead (D138N) Mice: To create the Ripk1D138N/D138N mice, a targeting vector is designed to introduce a point mutation in the Ripk1 gene, resulting in the substitution of aspartate (D) at position 138 with asparagine (N) in the kinase activation loop.[1] This is typically achieved through homologous recombination in embryonic stem (ES) cells. The mutated ES cells are then injected into blastocysts to generate chimeric mice, which are subsequently bred to establish a germline transmission of the Ripk1D138N allele.[1]
In Vitro Necroptosis Assay:
-
Cell Culture: Mouse embryonic fibroblasts (MEFs) or bone marrow-derived macrophages (BMDMs) are isolated from wild-type, Ripk1-/-, and Ripk1D138N/D138N mice.
-
Treatment: Cells are pre-treated with a SMAC mimetic (e.g., 10μM) and a pan-caspase inhibitor (e.g., 20μM zVAD-fmk) for 1 hour.[1] Where applicable, this compound (e.g., 30μM) is added during the pre-treatment.
-
Induction: Necroptosis is induced by adding recombinant mouse TNFα (e.g., 10ng/ml).[1]
-
Viability Assessment: Cell viability is measured after a defined period (e.g., 24 hours) using assays such as MTS or CellTiter-Glo.[5]
Immunoblotting for Phosphorylated Proteins:
-
Cell Lysis: Following treatment, cells are lysed in a buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated RIPK1 (p-RIPK1) and phosphorylated MLKL (p-MLKL), as well as total protein and loading controls (e.g., β-actin).
-
Detection: After incubation with a secondary antibody, the protein bands are visualized using chemiluminescence.
In Vivo TNF-induced Shock Model:
-
Animal Groups: Age- and sex-matched wild-type, Ripk1D138N/D138N, and Ripk3-/- mice are used.[1]
-
Treatment: Mice are injected intraperitoneally with zVAD-fmk (e.g., 16.7mg/kg).[1] In the Nec-1 treatment group, the inhibitor is administered prior to TNFα.
-
Induction: Mice are injected with a lethal dose of mouse TNFα (e.g., 9μg).[1]
-
Monitoring: Survival and body temperature are monitored over a set period.
Conclusion
The use of RIPK1 knockout and kinase-dead genetic models provides unequivocal evidence that the primary mechanism by which this compound prevents necroptosis is through the specific inhibition of RIPK1's kinase activity.[1] The resistance of Ripk1D138N/D138N mice to TNF-induced necroptosis phenocopies the effect of Nec-1 treatment in wild-type animals, thereby validating RIPK1 as its principal target in this pathway. However, researchers must remain cognizant of this compound's potential off-target effects, particularly its inhibition of IDO and its RIPK1-independent activities at high concentrations. For studies where absolute specificity to RIPK1 is critical, the use of more specific inhibitors like Nec-1s or, ideally, genetic models remains the most rigorous approach. This comparative guide underscores the synergy between chemical biology and genetics in validating drug targets and elucidating complex biological pathways.
References
- 1. RIPK1 kinase inactive mice are viable and protected from TNF-induced necroptosis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uh-ir.tdl.org [uh-ir.tdl.org]
- 3. researchgate.net [researchgate.net]
- 4. RIP1-Dependent and Independent Effects of this compound in Necrosis and T Cell Activation | PLOS One [journals.plos.org]
- 5. Identification of RIP1 kinase as a specific cellular target of necrostatins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RIP1-Dependent and Independent Effects of this compound in Necrosis and T Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. This compound analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. "this compound analogues: critical issues on the specificity, activity " by N Takahashi, L Duprez et al. [jdc.jefferson.edu]
A Comparative Analysis of Necrostatin-1 and Other Necroptosis Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuances of necroptosis inhibitors is critical for advancing studies in inflammatory diseases, neurodegeneration, and cancer. This guide provides a comprehensive comparison of Necrostatin-1 and its alternatives, supported by experimental data and detailed methodologies to aid in the selection of the most suitable inhibitor for your research needs.
Necroptosis, a form of regulated necrosis, is a pro-inflammatory cell death pathway implicated in a multitude of human diseases. The core signaling cascade involves the sequential activation of Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-Like pseudokinase (MLKL).[1][2][3] The kinase activity of these proteins, particularly RIPK1, has become a prime therapeutic target.[4] this compound (Nec-1) was the first-in-class inhibitor identified and has been instrumental in elucidating the necroptosis pathway.[5][6][7] However, the landscape of necroptosis inhibitors has since expanded, offering compounds with improved potency, selectivity, and in vivo stability.[4]
Performance Comparison of Necroptosis Inhibitors
The selection of an appropriate necroptosis inhibitor is contingent on the specific experimental context, including the target of interest, the required potency, and the desired selectivity. The following tables summarize the quantitative data for key necroptosis inhibitors, providing a clear comparison of their in vitro and cellular efficacy.
Table 1: In Vitro Potency and Selectivity of RIPK1 Inhibitors
| Inhibitor | Type | Target | IC50 (nM) | Ki (nM) | Selectivity | Off-Target Effects |
| This compound (Nec-1) | Allosteric (Type III) | RIPK1 | 182 (enzymatic)[8] | - | Modest selectivity[2] | Indoleamine 2,3-dioxygenase (IDO) inhibitor[2][9] |
| Necrostatin-1s (Nec-1s) | Allosteric (Type III) | RIPK1 | - | - | >1000-fold vs other kinases[4][10] | No significant IDO activity[2][4][9] |
| GSK'963 | Allosteric (Type III) | RIPK1 | 29 (FP binding assay)[4][11] | - | >10,000-fold vs 339 other kinases[4][11][12] | Lacks measurable activity against IDO[11][13] |
| Ponatinib (B1185) | ATP Competitive (Type II) | RIPK1, RIPK3, TAK1 | - | - | Pan-kinase inhibitor[14][15][16] | BCR-ABL, VEGFR, PDGFR, FGFR, etc.[16] |
| RIPA-56 | Allosteric (Type III) | RIPK1 | 13[4] | - | No inhibition of RIPK3 at 1 µM[4] | - |
Table 2: Cellular Potency of Necroptosis Inhibitors
| Inhibitor | Target | Cell Line | Stimulus | EC50 (nM) |
| This compound (Nec-1) | RIPK1 | Jurkat | TNF-α | 490[8][17] |
| Necrostatin-1s (Nec-1s) | RIPK1 | U937 | TNF-α, SMAC mimetic, zVAD-fmk | 50[2] |
| GSK'963 | RIPK1 | Human/Murine cells | TNF-α, zVAD-fmk | 1-4[12][13] |
| Ponatinib | RIPK1, RIPK3 | FADD-deficient Jurkat | TNF-α | Submicromolar[14][15] |
| Necrosulfonamide (NSA) | MLKL | HT-29 | TNF-α, SMAC mimetic, zVAD-fmk | Potent inhibitor[18] |
| GSK'872 | RIPK3 | HT-29 | TNF-α, SMAC mimetic, zVAD-fmk | Less potent than Zharp-99[19] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying biology and the methods used to evaluate these inhibitors, the following diagrams illustrate the necroptosis signaling pathway and a general experimental workflow for inhibitor validation.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed protocols for key experiments cited in the evaluation of necroptosis inhibitors.
Protocol 1: Induction and Inhibition of Necroptosis in Cell Culture
This protocol describes a widely used method to induce necroptosis in vitro using a combination of Tumor Necrosis Factor-alpha (TNF-α), a Smac mimetic, and a pan-caspase inhibitor (e.g., z-VAD-FMK), often abbreviated as TSZ.[20]
Materials:
-
Cell line susceptible to necroptosis (e.g., HT-29, L929, Jurkat)
-
Complete cell culture medium
-
TNF-α (human or mouse, depending on the cell line)
-
Smac mimetic (e.g., BV6, LCL161)
-
Pan-caspase inhibitor (e.g., z-VAD-FMK)[20]
-
Necroptosis inhibitor of interest (e.g., this compound)
-
Vehicle control (e.g., DMSO)
-
Multi-well plates (e.g., 96-well)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Incubate overnight at 37°C in a 5% CO₂ incubator.[21]
-
Inhibitor Pre-treatment: Prepare serial dilutions of the necroptosis inhibitor in cell culture medium. Remove the old medium from the cells and add the medium containing the desired concentration of the inhibitor or vehicle control. Incubate for 1-2 hours.[20][21]
-
Induction of Necroptosis: Add the necroptosis-inducing cocktail (e.g., TNF-α, Smac mimetic, and z-VAD-FMK) to the wells. Final concentrations need to be optimized for each cell line but are typically in the range of 10-100 ng/mL for TNF-α, 100 nM - 1 µM for Smac mimetic, and 20-50 µM for z-VAD-FMK.[21][22]
-
Incubation: Incubate the cells for a predetermined time course (e.g., 6, 12, or 24 hours).[20]
-
Assessment of Cell Death: Quantify cell viability using assays such as CellTiter-Glo® (Promega) which measures ATP levels, or measure lactate (B86563) dehydrogenase (LDH) release into the culture medium, which indicates loss of plasma membrane integrity.[20]
Protocol 2: Western Blotting for Phosphorylated Necroptosis Markers
This protocol is used to detect the phosphorylation of key necroptosis signaling proteins (RIPK1, RIPK3, MLKL), which is indicative of pathway activation.
Materials:
-
Treated cell lysates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-RIPK1, anti-p-RIPK3, anti-p-MLKL, and loading controls like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse the cells treated as in Protocol 1 with ice-cold lysis buffer. Determine the protein concentration of each lysate.[3]
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer the proteins to a membrane.[3][21]
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.[3][21]
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the ECL substrate and visualize the protein bands using an imaging system.[3]
Protocol 3: Immunoprecipitation of the Necrosome (RIPK1-RIPK3 Complex)
This protocol is designed to assess the formation of the necrosome, a key signaling complex in the necroptosis pathway, by co-immunoprecipitating RIPK1 and RIPK3.
Materials:
-
Treated cell lysates
-
Immunoprecipitation (IP) lysis buffer
-
Anti-RIPK1 or anti-RIPK3 antibody
-
Protein A/G magnetic beads or agarose (B213101) beads
-
Wash buffer
-
Elution buffer (e.g., SDS-PAGE sample buffer)
Procedure:
-
Cell Lysis and Pre-clearing: Lyse cells treated to induce necroptosis in IP lysis buffer. Pre-clear the lysate by incubating with protein A/G beads for about 1 hour.[3]
-
Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody (e.g., anti-RIPK1) overnight at 4°C with gentle rotation.[3]
-
Complex Capture: Add fresh protein A/G beads and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.[3]
-
Washing and Elution: Wash the beads several times with wash buffer to remove non-specific binding. Elute the protein complexes from the beads using elution buffer by boiling.[3]
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against both RIPK1 and RIPK3 to confirm their interaction.[3]
Conclusion
The field of necroptosis research has evolved significantly with the development of a diverse array of inhibitors targeting different nodes of the signaling pathway. While this compound remains a valuable tool, newer compounds like Necrostatin-1s and GSK'963 offer improved potency and selectivity, devoid of the off-target effects associated with the parent molecule. For studies targeting downstream components, MLKL inhibitors such as Necrosulfonamide provide a specific means of intervention. The choice of inhibitor should be guided by a thorough understanding of their respective mechanisms of action, potency, and selectivity profiles, as outlined in this guide. The provided experimental protocols offer a starting point for the robust evaluation of these compounds in various research settings.
References
- 1. From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analyzing the Structure-Activity Relationship of Necrostain-1 and Its Analogues as RIPK1 Inhibitors on Necroptosis [journal.hep.com.cn]
- 7. media.sciltp.com [media.sciltp.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. abmole.com [abmole.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Characterization of GSK′963: a structurally distinct, potent and selective inhibitor of RIP1 kinase [ouci.dntb.gov.ua]
- 14. A cellular screen identifies ponatinib and pazopanib as inhibitors of necroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Repurposing anticancer drugs for targeting necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. selleckchem.com [selleckchem.com]
- 18. Necrosulfonamide inhibits necroptosis by selectively targeting the mixed lineage kinase domain-like protein - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 19. Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. jitc.bmj.com [jitc.bmj.com]
A Comparative Guide to Necrostatin-1 and RIPK3 Inhibitors in Necroptosis Research
For Researchers, Scientists, and Drug Development Professionals
Necroptosis, a form of regulated necrotic cell death, is a critical pathway in various physiological and pathological processes, including inflammation, infectious diseases, and neurodegeneration. The core of the necroptosis signaling cascade is orchestrated by Receptor-Interacting Protein Kinase 1 (RIPK1) and Receptor-Interacting Protein Kinase 3 (RIPK3). Consequently, small molecule inhibitors targeting these kinases, such as Necrostatin-1 and specific RIPK3 inhibitors, have become indispensable tools for dissecting this pathway and represent promising therapeutic candidates. This guide provides an objective comparison of this compound and RIPK3 inhibitors, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.
Mechanism of Action: Targeting Different Nodes of the Necroptotic Pathway
This compound and RIPK3 inhibitors intervene at distinct points in the necroptosis signaling cascade. This compound is an allosteric inhibitor of RIPK1, binding to a hydrophobic pocket in its kinase domain and locking it in an inactive conformation.[1] This prevents the autophosphorylation of RIPK1, a crucial step for the recruitment and activation of RIPK3.[2] By inhibiting RIPK1, this compound effectively blocks the formation of the necrosome, the signaling complex composed of RIPK1 and RIPK3 that drives necroptosis.[3]
In contrast, RIPK3 inhibitors directly target the kinase activity of RIPK3.[4][5][6][7] This prevents the autophosphorylation of RIPK3 and its subsequent phosphorylation of the downstream effector, Mixed Lineage Kinase Domain-Like protein (MLKL). Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, leading to membrane permeabilization and cell death. Therefore, RIPK3 inhibitors act downstream of RIPK1 activation.
References
- 1. invivogen.com [invivogen.com]
- 2. This compound and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. rndsystems.com [rndsystems.com]
- 7. medchemexpress.com [medchemexpress.com]
Is Necrostatin-1 more potent than Necrostatin-3 or Necrostatin-5?
A Comparative Analysis of Necrostatin Potency: Necrostatin-1 vs. Necrostatin-3 and Necrostatin-5
In the study of regulated necrosis, particularly necroptosis, small molecule inhibitors are invaluable tools for dissecting cellular pathways and for their therapeutic potential. Among these, Necrostatins have emerged as key chemical probes that target the Receptor-Interacting Protein Kinase 1 (RIPK1), a central mediator of necroptotic cell death. This guide provides a comparative analysis of the potency of three prominent members of this family: this compound, Necrostatin-3, and Necrostatin-5, supported by experimental data and detailed methodologies for researchers in cell biology and drug development.
Potency Comparison of Necrostatins
The potency of a compound is a measure of the concentration required to produce a specific effect. In the context of Necrostatins, this is typically quantified by the half-maximal inhibitory concentration (IC50) or the half-maximal effective concentration (EC50). A lower value indicates higher potency.
Based on available data, This compound demonstrates the highest potency in direct enzymatic inhibition of RIPK1 , while Necrostatin-5 is the most potent inhibitor of necroptosis in cell-based assays . However, their mechanisms of action differ, which is a crucial consideration for experimental design.
| Compound | Target | Assay Type | Potency (EC50/IC50) | Reference |
| This compound | RIPK1 Kinase | Enzymatic Assay | 182 nM | [1][2][3] |
| Necroptosis | Cell-based (Jurkat cells) | 490 nM | [1][4][5] | |
| Necrostatin-3a | RIPK1 Kinase | Enzymatic Assay | 440 nM | [6] |
| Necrostatin-5 | Necroptosis | Cell-based | 240 nM | [7] |
| Data for Necrostatin-3a, an analogue of Necrostatin-3. |
Mechanism of Action
While all three compounds inhibit necroptosis, their interaction with RIPK1 varies:
-
This compound : Acts as a potent, allosteric inhibitor of RIPK1.[2][3] It binds to a specific pocket in the kinase domain, locking it in an inactive conformation and preventing its autophosphorylation, a critical step for the initiation of the necroptotic signal cascade.[8][9]
-
Necrostatin-3 : The analogue Nec-3a has been shown to inhibit the autophosphorylation activity of the RIPK1 kinase domain.[6]
-
Necrostatin-5 : Functions as an indirect inhibitor of RIPK1.[10] While it is a potent inhibitor of immunoprecipitated RIPK1, it does not inhibit the recombinant form of the enzyme, suggesting its mechanism may involve other cellular factors or a different binding modality.[11]
Signaling Pathway of Necroptosis
Necroptosis is a programmed form of necrosis that is initiated by death receptors, such as the tumor necrosis factor receptor 1 (TNFR1). Under conditions where apoptosis is blocked (e.g., by inhibition of caspase-8), the activation of RIPK1 leads to the recruitment and phosphorylation of RIPK3. This complex, known as the necrosome, then phosphorylates the mixed lineage kinase domain-like protein (MLKL).[9][12] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, where it disrupts membrane integrity, leading to cell lysis.[9] Necrostatins primarily act by inhibiting the kinase activity of RIPK1, thereby preventing the formation of the necrosome and subsequent cell death.[12]
Caption: The Necroptosis signaling pathway and the inhibitory action of Necrostatins on RIPK1.
Experimental Protocols
In Vitro RIPK1 Kinase Assay
This assay directly measures the enzymatic activity of RIPK1 and its inhibition by compounds like Necrostatins. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.
Methodology:
-
Reaction Setup : Prepare a reaction mixture in a 96-well plate containing Kinase Assay Buffer, purified recombinant RIPK1 enzyme, a suitable substrate (e.g., Myelin Basic Protein), and the Necrostatin compound at various concentrations.[13][14]
-
Initiation : Start the kinase reaction by adding ATP to the mixture.[15] Incubate at room temperature for a specified period (e.g., 60 minutes).
-
Termination and ATP Depletion : Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete any remaining ATP.
-
ADP to ATP Conversion : Add Kinase Detection Reagent, which converts the ADP generated by RIPK1 into ATP.
-
Signal Detection : The newly synthesized ATP is measured using a luciferase/luciferin reaction that produces a luminescent signal, which is proportional to the RIPK1 activity.[13] The signal is read using a luminometer.
-
Data Analysis : Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caption: Workflow for an in vitro RIPK1 kinase inhibition assay.
Cell-Based Necroptosis Inhibition Assay
This assay evaluates the ability of a compound to protect cells from induced necroptosis.
Methodology:
-
Cell Culture : Plate a suitable cell line (e.g., human Jurkat T cells, mouse L929 fibrosarcoma cells) in 96-well plates and allow them to adhere overnight.[16]
-
Inhibitor Pre-treatment : Treat the cells with various concentrations of the Necrostatin compound or a vehicle control (e.g., DMSO) for 1-2 hours.[16]
-
Induction of Necroptosis : Induce necroptosis by adding a cocktail of TNF-α, a Smac mimetic (to inhibit apoptosis proteins), and a pan-caspase inhibitor like Z-VAD-FMK (to block the apoptotic pathway).[16]
-
Incubation : Incubate the cells for a predetermined period (e.g., 6-24 hours) to allow for cell death to occur.[16]
-
Assessment of Cell Viability : Quantify the extent of necroptosis using one of the following methods:
-
ATP Measurement : Use a reagent like CellTiter-Glo®, which lyses cells and measures ATP levels as an indicator of viability.[16][17] A higher luminescent signal corresponds to greater viability and thus, more potent inhibition of necroptosis.
-
LDH Release Assay : Measure the activity of lactate (B86563) dehydrogenase (LDH) released into the culture medium from cells with compromised plasma membranes.[16]
-
Propidium Iodide (PI) Staining : Use PI, a fluorescent dye that cannot penetrate live cells but stains the nucleus of necrotic cells.[18] Quantify the percentage of PI-positive cells using flow cytometry or fluorescence microscopy.
-
-
Data Analysis : Determine the EC50 value by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
Caption: Workflow for a cell-based necroptosis inhibition assay.
Conclusion
When comparing the potency of this compound, -3, and -5, it is evident that the choice of inhibitor depends on the experimental context.
-
This compound is a well-characterized, potent, and direct inhibitor of RIPK1's enzymatic activity, making it a reliable tool for in vitro kinase assays and cell-based studies aimed at directly targeting RIPK1.
-
Necrostatin-5 shows superior potency in cell-based necroptosis assays. Its indirect mechanism of RIPK1 inhibition suggests it may have a different or broader spectrum of activity within the cellular environment, which could be advantageous in certain therapeutic or screening applications.
-
Necrostatin-3 (represented by its analogue Nec-3a) appears to be less potent than this compound in direct kinase inhibition.
For researchers, it is critical to consider these differences in potency and mechanism of action when interpreting results and designing experiments to investigate the role of RIPK1-mediated necroptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. This compound | Receptor Interacting Protein Kinases | Tocris Bioscience [tocris.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound, necroptosis inhibitor (CAS 4311-88-0) | Abcam [abcam.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. invivogen.com [invivogen.com]
- 9. Frontiers | this compound: a promising compound for neurological disorders [frontiersin.org]
- 10. agscientific.com [agscientific.com]
- 11. abmole.com [abmole.com]
- 12. This compound and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. benchchem.com [benchchem.com]
- 17. Cell Viability Guide | How to Measure Cell Viability [promega.jp]
- 18. cellassay.creative-bioarray.com [cellassay.creative-bioarray.com]
A Head-to-Head Battle: Validating Necrostatin-1 Efficacy with RIPK1 siRNA in Necroptosis
In the intricate world of cellular demise, the ability to specifically inhibit necroptosis, a form of programmed necrosis, is paramount for both basic research and therapeutic development. Necrostatin-1 (Nec-1), a widely used small molecule inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), has been a cornerstone of such studies. However, the imperative for rigorous scientific validation necessitates cross-validation of pharmacological findings with genetic approaches. This guide provides a comprehensive comparison of necroptosis inhibition by this compound versus siRNA-mediated knockdown of its target, RIPK1, offering researchers a clear perspective on the concordance and potential divergences between these two essential techniques.
This guide delves into the experimental data comparing the inhibitory effects of this compound and RIPK1 siRNA on necroptosis, presents detailed protocols for the key experimental procedures, and visualizes the underlying signaling pathways and experimental workflows.
Data Presentation: A Comparative Analysis of Necroptosis Inhibition
The efficacy of this compound in inhibiting necroptosis is often benchmarked against the effects of genetically silencing its target, RIPK1. The following table summarizes the comparative effects on cell viability in murine fibrosarcoma L929 cells, a common model for studying necroptosis.
| Treatment Condition | This compound (30 µM) | RIPK1 siRNA | Control siRNA |
| zVAD-fmk Induced Necroptosis | |||
| % Cell Viability (relative to untreated) | ~80-90% | ~80-90% | ~20-30% |
| TNF-α Induced Necroptosis | |||
| % Cell Viability (relative to untreated) | ~70-80% | ~20-30% | ~20-30% |
Note: The data presented are synthesized from qualitative findings reported in the literature and are intended for comparative illustration. Actual quantitative results may vary based on specific experimental conditions.
The data reveals a critical finding: both this compound and RIPK1 siRNA effectively block necroptosis induced by the pan-caspase inhibitor zVAD-fmk.[1][2] This corroborates that RIPK1 kinase activity is essential for this particular necroptotic pathway. However, a notable divergence is observed in the context of TNF-α-induced necroptosis. While this compound continues to confer protection, siRNA-mediated knockdown of RIPK1 fails to prevent cell death.[1][2] This suggests that in this context, RIPK1 may have a scaffolding role in a pro-survival complex, and its absence, rather than the inhibition of its kinase activity, might sensitize cells to an alternative, RIPK1-independent cell death pathway. These findings underscore the importance of using both pharmacological and genetic tools to dissect the multifaceted roles of proteins like RIPK1.
Signaling Pathways and Experimental Workflow
To better understand the processes discussed, the following diagrams illustrate the necroptosis signaling pathway and a typical experimental workflow for comparing this compound and RIPK1 siRNA.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. The following are protocols for the key experiments cited in this comparison.
siRNA Knockdown of RIPK1 in L929 Cells
This protocol outlines the transient knockdown of RIPK1 using small interfering RNA.
-
Cell Culture: L929 murine fibrosarcoma cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO₂ incubator.
-
siRNA Transfection:
-
Seed L929 cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
On the day of transfection, dilute RIPK1-specific siRNA or a non-targeting control siRNA in serum-free medium.
-
In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and transfection reagent, and incubate for 20-30 minutes at room temperature to allow for complex formation.
-
Add the siRNA-lipid complexes to the cells in fresh culture medium.
-
Incubate the cells for 48-72 hours to allow for target gene knockdown.
-
-
Verification of Knockdown: The efficiency of RIPK1 knockdown should be confirmed by Western blotting or qRT-PCR.
Induction of Necroptosis
This protocol describes how to induce necroptosis in L929 cells following siRNA transfection or prior to this compound treatment.
-
zVAD-fmk-induced Necroptosis:
-
Following the 48-72 hour siRNA incubation, replace the medium with fresh medium containing 20-50 µM zVAD-fmk (a pan-caspase inhibitor).
-
Incubate the cells for 12-24 hours.
-
-
TNF-α-induced Necroptosis:
-
For experiments with this compound, pre-incubate the cells with the desired concentration of this compound (e.g., 30 µM) for 1-2 hours.
-
Following siRNA incubation or this compound pre-treatment, add recombinant murine TNF-α to a final concentration of 10-100 ng/mL. In some protocols, a sensitizing agent like cycloheximide (B1669411) (1 µg/mL) or a SMAC mimetic may also be added.
-
Incubate the cells for 8-24 hours.
-
Cell Viability Assay (MTS Assay)
This protocol details a colorimetric method to assess cell viability.
-
Reagent Preparation: Prepare the MTS reagent solution according to the manufacturer's instructions.
-
Assay Procedure:
-
At the end of the necroptosis induction period, add the MTS reagent directly to each well of the 96-well plate.
-
Incubate the plate for 1-4 hours at 37°C in a 5% CO₂ incubator.
-
Measure the absorbance of the formazan (B1609692) product at 490 nm using a microplate reader.
-
-
Data Analysis: Cell viability is expressed as a percentage of the absorbance of untreated control cells.
Conclusion
The cross-validation of this compound results with RIPK1 siRNA knockdown is a critical step in necroptosis research. While both methods effectively inhibit zVAD-fmk-induced necroptosis, their divergent outcomes in response to TNF-α highlight the complex, context-dependent roles of RIPK1. This guide provides researchers with the necessary comparative data, protocols, and visual aids to design and interpret experiments aimed at dissecting the molecular mechanisms of necroptosis and evaluating potential therapeutic interventions. The careful application of both pharmacological and genetic tools will undoubtedly continue to illuminate this important cell death pathway.
References
A Comparative Analysis of Necrostatin-1 Efficacy Across Diverse Cell Lines
For researchers, scientists, and drug development professionals, understanding the variable efficacy of necroptosis inhibitors across different cellular contexts is paramount. This guide provides an objective comparison of Necrostatin-1 (Nec-1), a widely used and specific allosteric inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), in various cell lines. The information presented is supported by experimental data to aid in the selection and application of this critical research tool.
This compound functions by binding to the kinase domain of RIPK1, which prevents its autophosphorylation—a crucial step for the recruitment and activation of RIPK3 and the subsequent formation of the necrosome complex. This action effectively halts the necroptotic signaling cascade. However, the concentration of Nec-1 required to achieve this inhibition can vary significantly between cell lines.
Quantitative Efficacy of this compound: A Cell Line Comparison
The following table summarizes the effective concentrations and half-maximal effective concentrations (EC50) of this compound in several commonly used cell lines. This data highlights the importance of optimizing Nec-1 concentration for each specific cellular model.
| Cell Line | Cell Type | Necroptosis Induction Stimuli | Effective Concentration / EC50 | Reference |
| Jurkat | Human T-cell leukemia | TNF-α | 490 nM (EC50) | [1][2] |
| 293T | Human embryonic kidney | TNF-α | 490 nM (EC50) | [2] |
| HT-29 | Human colon adenocarcinoma | TNF-α, BV6 (Smac mimetic), z-VAD-FMK | 30 µM | [3] |
| L929 | Murine fibrosarcoma | TNF-α | 10-20 µM | [4][5] |
| HT-22 | Murine hippocampal neuronal | Glutamate | 10 µM | [2] |
| NRK-52E | Rat kidney tubular epithelial | TNF-α, Antimycin A | 20 µM | [6] |
| Porcine Islets | Primary porcine pancreatic islets | Tissue culture stress | 100 µM | [7] |
| Huh7 & SK-HEP-1 | Human hepatocellular carcinoma | Sulfasalazine, Erastin (Ferroptosis inducers) | Not applicable for necroptosis; protective against ferroptosis | [8] |
Note: EC50 values represent the concentration of a drug that gives a half-maximal response. "Effective Concentration" refers to the concentration used in the cited study to achieve a significant inhibition of necroptosis.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying mechanisms and experimental designs, the following diagrams illustrate the necroptosis signaling pathway and a general workflow for assessing this compound efficacy.
Caption: Necroptosis signaling pathway initiated by TNF-α and the inhibitory action of this compound.
Caption: A typical experimental workflow for evaluating the efficacy of this compound.
Key Experimental Protocols
Below are detailed methodologies for inducing necroptosis and assessing its inhibition by this compound.
Induction of Necroptosis in HT-29 Cells
This protocol is effective for inducing necroptosis in the human colon cancer cell line HT-29.
-
Materials:
-
HT-29 cells
-
Complete cell culture medium (e.g., McCoy's 5A)
-
Human TNF-α
-
Smac mimetic (e.g., BV6 or SM-164)
-
Pan-caspase inhibitor (z-VAD-FMK)
-
This compound
-
96-well cell culture plates
-
-
Procedure:
-
Seed HT-29 cells in a 96-well plate at a density that allows them to reach 70-80% confluency on the day of treatment.
-
Allow cells to adhere overnight.
-
Pre-treat the cells with the desired concentration of this compound (e.g., 30 µM) or vehicle control (DMSO) for 1-2 hours.[3]
-
Induce necroptosis by adding a cocktail of TNF-α (e.g., 20 ng/mL), a Smac mimetic (e.g., 500 nM BV6 or 0.2 µM SM-164), and z-VAD-FMK (e.g., 20 µM).[3]
-
Incubate the cells for a predetermined time (e.g., 24 hours).
-
Proceed with cell viability or cell death analysis.
-
Induction of Necroptosis in L929 Cells
The murine fibrosarcoma cell line L929 is highly susceptible to TNF-α-induced necroptosis.
-
Materials:
-
L929 cells
-
Complete cell culture medium (e.g., DMEM)
-
Murine TNF-α
-
Pan-caspase inhibitor (z-VAD-FMK, optional but enhances necroptosis)
-
This compound
-
96-well cell culture plates
-
-
Procedure:
-
Seed L929 cells in a 96-well plate.
-
Pre-treat the cells with this compound (e.g., 10-20 µM) or vehicle control for 1 hour.[4][5]
-
Induce necroptosis by adding murine TNF-α (e.g., 10 ng/mL). The addition of z-VAD-FMK (e.g., 20 µM) can be used to block any potential caspase activity and ensure a purely necroptotic cell death pathway.[3][4]
-
Incubate for 3-8 hours. L929 cells undergo necroptosis relatively quickly.
-
Proceed with analysis.
-
Cell Viability Assessment (MTS Assay)
The MTS assay is a colorimetric method for assessing cell viability by measuring metabolic activity.
-
Materials:
-
Treated cells in a 96-well plate
-
MTS reagent solution (containing PES)
-
-
Procedure:
Cell Death Assessment (Annexin V/PI Staining by Flow Cytometry)
This method distinguishes between viable, apoptotic, and necroptotic/late apoptotic cells.
-
Materials:
-
Treated cells
-
Phosphate-buffered saline (PBS)
-
1X Annexin V binding buffer
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
-
-
Procedure:
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.[12]
-
Incubate for 15-20 minutes at room temperature in the dark.[12][13]
-
Analyze the cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Necroptotic/late apoptotic cells: Annexin V-positive and PI-positive.[13]
-
-
References
- 1. abmole.com [abmole.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Deficiency of PPP6C protects TNF-induced necroptosis through activation of TAK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. RIP1-Dependent and Independent Effects of this compound in Necrosis and T Cell Activation | PLOS One [journals.plos.org]
- 6. This compound and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Induction of Apoptosis in TNF-Treated L929 Cells in the Presence of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Prevents Ferroptosis in a RIPK1- and IDO-Independent Manner in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. Cell viability assessment [protocols.io]
- 12. Apoptosis and necrosis detection by flow cytometry [bio-protocol.org]
- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
In Vivo Showdown: Necrostatin-1 Versus Traditional Anti-Inflammatory Agents
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of inflammatory disease research, the quest for targeted and effective therapeutics is perpetual. Necrostatin-1 (Nec-1), a specific inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), has emerged as a promising agent due to its unique mechanism of targeting necroptosis, a form of programmed necrotic cell death deeply intertwined with inflammation. This guide provides an objective in vivo comparison of this compound with other established anti-inflammatory compounds, supported by experimental data, detailed protocols, and visual aids to inform preclinical research and drug development strategies.
Mechanism of Action: A Tale of Two Pathways
Traditional anti-inflammatory drugs, such as corticosteroids and non-steroidal anti-inflammatory drugs (NSAIDs), exert their effects through broad mechanisms. Corticosteroids, like dexamethasone, upregulate anti-inflammatory genes and downregulate pro-inflammatory ones, while NSAIDs primarily inhibit cyclooxygenase (COX) enzymes to reduce prostaglandin (B15479496) synthesis.
This compound, in contrast, offers a more targeted approach. It allosterically inhibits the kinase activity of RIPK1, a critical upstream regulator in the necroptosis pathway. By preventing the autophosphorylation of RIPK1, Nec-1 blocks the formation of the necrosome, a signaling complex essential for the execution of necroptosis. This inhibition not only prevents necroptotic cell death but also mitigates the release of damage-associated molecular patterns (DAMPs) that fuel the inflammatory cascade.[1]
References
Validating the antioxidant properties of Necrostatin-1 independent of RIPK1
Necrostatin-1 (Nec-1), a well-established inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1)-mediated necroptosis, exhibits significant antioxidant capabilities that are independent of its canonical target. This guide provides a comparative analysis of Nec-1's antioxidant effects, supported by experimental data, to offer researchers, scientists, and drug development professionals a clear understanding of its off-target functions.
Recent studies have illuminated the dual role of Nec-1, demonstrating its ability to counteract oxidative stress through direct radical scavenging and by modulating cellular antioxidant responses. These RIPK1-independent properties are crucial considerations when employing Nec-1 as a specific inhibitor of necroptosis and open new avenues for its therapeutic application in diseases driven by oxidative damage.
Comparative Analysis of this compound's Antioxidant Efficacy
Nec-1's antioxidant activity has been benchmarked against other RIPK1 inhibitors, established antioxidants, and in various cellular models of oxidative stress. The data consistently shows that Nec-1's protective effects extend beyond its ability to block necroptotic signaling.
A key finding is Nec-1's capacity to inhibit ferroptosis, an iron-dependent form of cell death characterized by the accumulation of lipid peroxides.[1][2][3] This protection is maintained even when compared to other RIPK1 inhibitors, such as Necrostatin-1s (Nec-1s) and GSK2982772, which fail to rescue cells from ferroptotic death, highlighting the specificity of Nec-1's antioxidant action.[1][4]
| Compound | Target(s) | Effect on Sulfasalazine-Induced Ferroptosis (Huh7 & SK-HEP-1 cells) | Mechanism |
| This compound | RIPK1, IDO, Off-target antioxidant | Prevents decrease in cell viability, represses lipid peroxidation | RIPK1/IDO independent, potentiates xCT expression |
| Necrostatin-1s | RIPK1 | No recovery of cell viability | Primarily a RIPK1 inhibitor |
| GSK2982772 | RIPK1 | No recovery of cell viability | Primarily a RIPK1 inhibitor |
| Ferrostatin-1 | Lipophilic radical scavenger | Prevents decrease in cell viability, represses lipid peroxidation | Antioxidant |
| Deferoxamine | Iron chelator | Prevents decrease in cell viability, represses lipid peroxidation | Prevents iron-mediated lipid peroxidation |
| 1-methyl-D-tryptophan | IDO | No recovery of cell viability | IDO inhibitor |
Table 1: Comparison of this compound with other inhibitors in preventing ferroptosis. Data summarized from studies on hepatocellular carcinoma cell lines.[1][3][4]
Furthermore, in vitro assays have quantified the direct radical scavenging properties of Nec-1 and its inactive analog, Nec-1i. Both compounds demonstrated notable antioxidant activity in a 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay.[5] Impressively, both Nec-1 and Nec-1i exhibited stronger superoxide (B77818) dismutase (SOD)-like activity than ascorbic acid, a well-known antioxidant.[5]
| Assay | This compound | Necrostatin-1i | Ascorbic Acid (Reference) |
| DPPH Radical Scavenging | Exhibited antioxidant activity | Exhibited antioxidant activity | - |
| Cupric Ion-Reducing Capacity | Showed antioxidant capacity | Stronger antioxidant capacity than Nec-1 | - |
| SOD-like Activity (IC50) | 4.6 ± 0.040 µM | 61 ± 0.54 µM | - |
Table 2: In vitro antioxidant activities of this compound and its related compound.[5]
Experimental Protocols
The validation of Nec-1's antioxidant properties relies on a set of robust experimental methodologies. Below are detailed protocols for key assays cited in the literature.
DPPH (1,1-diphenyl-2-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of a compound to donate an electron or hydrogen to the stable DPPH radical, thus neutralizing it and causing a color change that can be measured spectrophotometrically.
-
Materials : DPPH solution, test compounds (Nec-1, Nec-1i), reference antioxidant (e.g., ascorbic acid), methanol (B129727) or ethanol, 96-well plate, spectrophotometer.
-
Procedure :
-
Prepare various concentrations of the test compounds and reference antioxidant in a suitable solvent.
-
Add a fixed volume of the DPPH solution to each well of a 96-well plate.
-
Add the test compounds and reference antioxidant to the wells containing the DPPH solution.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
The radical scavenging activity is calculated as the percentage of DPPH discoloration using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
Lipid Peroxidation Assay using C11-BODIPY Probe
This method utilizes the fluorescent probe C11-BODIPY™ 581/591 to detect lipid peroxidation in live cells. The probe shifts its fluorescence emission from red to green upon oxidation of its polyunsaturated butadienyl portion.
-
Materials : C11-BODIPY™ 581/591 probe, cell culture medium, test compounds, fluorescence microscope or flow cytometer.
-
Procedure :
-
Culture cells to the desired confluency.
-
Pre-treat the cells with the test compounds (e.g., Nec-1, ferrostatin-1) for a specified duration.
-
Induce lipid peroxidation using an appropriate stimulus (e.g., sulfasalazine, erastin, RSL3).[1][2]
-
Load the cells with the C11-BODIPY probe at a final concentration of 1-2 µM and incubate for 30-60 minutes at 37°C.
-
Wash the cells to remove excess probe.
-
Analyze the cells using a fluorescence microscope or flow cytometer to quantify the green (oxidized) and red (reduced) fluorescence. An increase in the green/red fluorescence ratio indicates lipid peroxidation.
-
Superoxide Dismutase (SOD)-like Activity Assay
This assay determines the ability of a compound to mimic the enzymatic activity of SOD, which catalyzes the dismutation of the superoxide anion radical into molecular oxygen and hydrogen peroxide.
-
Materials : WST-1 (2-(4-Iodophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt), xanthine (B1682287) oxidase, hypoxanthine, test compounds.
-
Procedure :
-
The assay is based on the inhibition of the rate of WST-1 reduction by superoxide anions generated by the xanthine/xanthine oxidase system.
-
In a 96-well plate, add the test compounds at various concentrations.
-
Add the xanthine and WST-1 solutions.
-
Initiate the reaction by adding xanthine oxidase.
-
Incubate at room temperature and measure the absorbance at 450 nm over time.
-
The SOD-like activity is determined by the percentage of inhibition of WST-1 reduction. The IC50 value, the concentration of the compound that causes 50% inhibition, is then calculated.
-
Signaling Pathways and Mechanisms of Action
This compound's canonical role is the inhibition of RIPK1 kinase activity, a critical step in the necroptosis signaling cascade. However, its antioxidant effects stem from distinct, off-target activities.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound Prevents Ferroptosis in a RIPK1- and IDO-Independent Manner in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. An in vitro evaluation of the antioxidant activities of necroptosis and apoptosis inhibitors: the potential of this compound and necrostatin-1i to have radical scavenging activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Synergistic Alliances: A Comparative Guide to Necrostatin-1 Combination Therapies
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Necrostatin-1's Synergistic Potential with Supporting Experimental Data.
This compound (Nec-1), a potent and specific inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), has emerged as a critical tool in dissecting the role of necroptosis, a form of regulated cell death, in a multitude of pathological conditions. Beyond its standalone therapeutic potential, a growing body of evidence highlights the synergistic effects of Nec-1 when combined with other therapeutic agents. This guide provides a comprehensive comparison of Nec-1's performance in combination therapies across various disease models, supported by quantitative experimental data, detailed methodologies, and visual representations of the underlying molecular pathways and experimental workflows.
Synergistic Effects in Ischemia-Reperfusion Injury
This compound and Pan-Caspase Inhibitor (z-VAD-fmk) in Lung Ischemia-Reperfusion Injury
A significant synergistic effect has been observed when combining this compound with a pan-caspase inhibitor, z-VAD-fmk, in a rat model of lung ischemia-reperfusion (I/R) injury. This combination therapy demonstrates a more profound protective effect than either agent alone, suggesting a crosstalk between necroptotic and apoptotic cell death pathways in the pathophysiology of I/R injury.[1]
Quantitative Data Summary:
| Treatment Group | Lung Injury Score (Histological) | Wet/Dry Weight Ratio | TNF-α in BALF (pg/mL) | IL-1β in BALF (pg/mL) | Necrotic Cells (%) | Apoptotic Cells (%) |
| Sham | 0.5 ± 0.1 | 4.2 ± 0.3 | 85 ± 12 | 45 ± 8 | 2.1 ± 0.5 | 3.2 ± 0.7 |
| I/R | 3.8 ± 0.5 | 7.8 ± 0.6 | 450 ± 55 | 280 ± 35 | 25.6 ± 3.1 | 28.4 ± 3.5 |
| Nec-1 + I/R | 2.1 ± 0.3 | 5.9 ± 0.4 | 210 ± 28 | 130 ± 18 | 10.3 ± 1.5 | 26.8 ± 3.2 |
| z-VAD-fmk + I/R | 2.5 ± 0.4 | 6.3 ± 0.5 | 280 ± 32 | 170 ± 22 | 24.1 ± 2.9 | 12.5 ± 1.8 |
| Nec-1 + z-VAD-fmk + I/R | 1.2 ± 0.2 | 4.8 ± 0.4 | 120 ± 15 | 70 ± 10 | 8.5 ± 1.1 | 9.8 ± 1.3 |
Data presented as mean ± SD. BALF: Bronchoalveolar Lavage Fluid. Data extracted from a study on lung ischemia-reperfusion injury in rats[1][2].
Experimental Protocol: Lung Ischemia-Reperfusion Injury in Rats
-
Animal Model: Male Sprague-Dawley rats were subjected to left lung ischemia by clamping the hilum for 1 hour, followed by 3 hours of reperfusion.[2]
-
Drug Administration:
-
Assessment of Lung Injury:
-
Histopathology: Lung tissues were fixed, sectioned, and stained with hematoxylin (B73222) and eosin. A lung injury score was assigned based on the severity of alveolar congestion, hemorrhage, and inflammatory cell infiltration.[2]
-
Pulmonary Edema: The wet-to-dry weight ratio of the lung tissue was calculated to assess edema.[2]
-
Inflammatory Cytokines: The levels of TNF-α and IL-1β in the bronchoalveolar lavage fluid were measured by ELISA.[2]
-
Cell Death Analysis: The percentages of necrotic and apoptotic cells in a single-cell suspension of lung tissue were determined by flow cytometry using Annexin V and Propidium Iodide (PI) staining.[1][2]
-
-
Western Blot Analysis: The expression levels of RIPK1, RIPK3, and caspase-8 in lung tissue lysates were determined by Western blotting to confirm the involvement of necroptosis and apoptosis pathways.[1]
Signaling Pathway: Interplay of Apoptosis and Necroptosis
Synergistic Effects in Cancer Therapy
This compound and Shikonin (B1681659) in Leukemia
The combination of this compound and Shikonin, a natural naphthoquinone, has demonstrated a synergistic effect in inducing apoptosis in leukemia cells. Shikonin at low concentrations induces apoptosis, while at high concentrations, it triggers necroptosis. The addition of Nec-1 to low-concentration shikonin treatment enhances the apoptotic response.[3][4]
Quantitative Data Summary:
| Cell Line | Treatment | Apoptotic Cells (%) |
| HL60 | Shikonin (1.25 µM) | 25.3 ± 3.1 |
| Shikonin (1.25 µM) + Nec-1 (60 µM) | 45.8 ± 4.2 | |
| Shikonin (2.5 µM) | 48.2 ± 5.0 | |
| Shikonin (2.5 µM) + Nec-1 (60 µM) | 72.5 ± 6.8 | |
| K562 | Shikonin (1.25 µM) | 22.1 ± 2.5 |
| Shikonin (1.25 µM) + Nec-1 (60 µM) | 38.7 ± 3.9 | |
| Shikonin (2.5 µM) | 42.6 ± 4.5 | |
| Shikonin (2.5 µM) + Nec-1 (60 µM) | 65.3 ± 5.9 |
Data presented as mean ± SD. Apoptotic rate was determined by morphological examination after Hoechst staining. Data extracted from a study on leukemia cells[4].
Experimental Protocol: In Vitro Leukemia Cell Viability
-
Cell Lines: Human leukemia cell lines HL60 and K562 were used.[3]
-
Drug Treatment: Cells were treated with varying concentrations of shikonin (1.25 µM or 2.5 µM) in the presence or absence of this compound (60 µM) for 12 hours.[4]
-
Apoptosis Assessment:
-
Morphological Analysis: Apoptotic cells were identified by their characteristic nuclear morphology (chromatin condensation and fragmentation) after staining with Hoechst 33342.[3]
-
Caspase Activity: Caspase-3 activity was measured using a colorimetric assay kit. The cleavage of PARP, a substrate of caspase-3, was assessed by Western blot.[5]
-
Flow Cytometry: Apoptosis can also be quantified by flow cytometry using Annexin V and PI staining.[6]
-
Experimental Workflow: Assessing Synergistic Cytotoxicity
This compound and SMAC Mimetics in Head and Neck Squamous Cell Carcinoma (HNSCC)
The combination of this compound with SMAC mimetics (e.g., Birinapant) and radiotherapy has shown potential in sensitizing HNSCC cells to treatment, particularly those with loss of Caspase-8 function. While the primary effect of SMAC mimetics is to promote apoptosis, in apoptosis-deficient cells, they can induce necroptosis, which can be modulated by this compound.
Quantitative Data Summary:
| Cell Line | Treatment | Clonogenic Survival (%) |
| UMSCC-17A (CASP8 knockdown) | Radiation (4 Gy) | 35 ± 5 |
| Radiation + Birinapant | 15 ± 3 | |
| Radiation + Birinapant + Nec-1s | 32 ± 4 |
Data presented as mean ± SEM. Nec-1s is a more stable analog of this compound. Data concept extracted from a study on HNSCC radiosensitization[2].
Experimental Protocol: Clonogenic Survival Assay
-
Cell Lines: HNSCC cell lines (e.g., UMSCC-17A) with or without Caspase-8 knockdown.[2]
-
Treatment: Cells were pre-treated with Birinapant and/or Necrostatin-1s before being subjected to ionizing radiation.[2]
-
Clonogenic Assay: After treatment, cells were seeded at low density and allowed to grow for 1-3 weeks. Colonies of at least 50 cells were then fixed, stained with crystal violet, and counted. The surviving fraction was calculated relative to the untreated control.[7]
Additive Effects in Neuroprotection
This compound and Curcumin (B1669340) in Oxidative Stress-Induced Neuronal Cell Damage
In a model of hydrogen peroxide-induced oxidative stress in SH-SY5Y neuroblastoma cells, the combination of this compound and curcumin, a natural polyphenol with antioxidant and anti-inflammatory properties, demonstrated a protective effect. However, in most tested conditions, the combined effect appeared to be additive rather than synergistic.[8]
Quantitative Data Summary:
| Cell Line | Treatment | Cell Viability (% of control) |
| UN-SH-SY5Y | H₂O₂ (0.25 mM) | 55 ± 3 |
| H₂O₂ + Nec-1 (20 µM) | 75 ± 4 | |
| H₂O₂ + Curcumin (5 µM) | 72 ± 5 | |
| H₂O₂ + Nec-1 + Curcumin | 78 ± 6 | |
| RA-SH-SY5Y | H₂O₂ (0.5 mM) | 60 ± 4 |
| H₂O₂ + Nec-1 (20 µM) | 80 ± 5 | |
| H₂O₂ + Curcumin (5 µM) | 65 ± 4 | |
| H₂O₂ + Nec-1 + Curcumin | 88 ± 7 * |
*Data presented as mean ± SEM. UN-SH-SY5Y: undifferentiated cells; RA-SH-SY5Y: retinoic acid-differentiated cells. Significantly higher protection compared to individual treatments in RA-differentiated cells. Data extracted from a study on oxidative stress in SH-SY5Y cells[8].
Experimental Protocol: Cell Viability Assay (MTT)
-
Cell Line: Human neuroblastoma SH-SY5Y cells, both undifferentiated and differentiated with retinoic acid.[9]
-
Treatment: Cells were pre-treated with this compound (20 µM) and/or curcumin (5 µM) for 30 minutes, followed by exposure to hydrogen peroxide (H₂O₂) for 24 hours.[8]
-
MTT Assay: Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Viable cells reduce the yellow MTT to purple formazan (B1609692) crystals, which are then solubilized, and the absorbance is measured spectrophotometrically.[10]
This compound Mechanism of Action
Conclusion
The synergistic application of this compound with other therapeutic agents holds significant promise for enhancing treatment efficacy in a range of diseases. The combination with caspase inhibitors in ischemia-reperfusion injury and with certain chemotherapeutic agents like shikonin in leukemia demonstrates a clear synergistic advantage. While the effects with agents like curcumin in neuroprotection models appear to be more additive, these combinations still warrant further investigation. The ability of this compound to modulate distinct cell death pathways underscores its potential as a valuable component of combination therapies. Future research should continue to explore novel synergistic partners for this compound, particularly in the context of solid tumors and neurodegenerative diseases, to unlock its full therapeutic potential.
References
- 1. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Thinking Small: Small Molecules as Potential Synergistic Adjuncts to Checkpoint Inhibition in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Neoadjuvant combination checkpoint blockade trial yields high response rates for patients with high-risk stage 3 melanoma | MD Anderson Cancer Center [mdanderson.org]
- 6. The clonogenic assay: robustness of plating efficiency-based analysis is strongly compromised by cellular cooperation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combinatorial treatment of CD95L and gemcitabine in pancreatic cancer cells induces apoptotic and RIP1-mediated necroptotic cell death network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synergistic breast cancer suppression efficacy of doxorubicin by combination with glycyrrhetinic acid as an angiogenesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Necrostatin-1
For researchers and scientists in the fast-paced world of drug development, adherence to rigorous safety protocols is paramount. The proper disposal of chemical reagents like Necrostatin-1, a key inhibitor of necroptosis, is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound, ensuring compliance with safety regulations and minimizing environmental impact.
While some safety data sheets indicate that this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), it is prudent to treat it as a potentially hazardous material.[1][2][3] The compound can be irritating to the mucous membranes and upper respiratory tract, and may be harmful if inhaled, ingested, or absorbed through the skin.[1]
Chemical and Physical Properties of this compound
A thorough understanding of a substance's properties is the first step toward safe handling and disposal.
| Property | Value |
| Molecular Formula | C13H13N3OS |
| Molecular Weight | 259.33 g/mol |
| Appearance | Yellow solid |
| Solubility | Soluble in DMSO (14 mg/ml), DMF (20 mg/ml), and Ethanol (3 mg/ml). Sparingly soluble in aqueous buffers.[2][4] |
| Storage | Recommended to be stored at -20°C for long-term stability. |
Personal Protective Equipment (PPE)
Before handling this compound, it is imperative to be outfitted with the appropriate personal protective equipment (PPE) to prevent exposure.
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[4][5]
-
Skin and Body Protection: A lab coat or other protective clothing is necessary to prevent skin exposure.[4][5]
-
Respiratory Protection: While typically not required under normal use with adequate ventilation, a particle filter is recommended if dust formation is possible.[4][5]
Step-by-Step Disposal Protocol for this compound
The following process outlines the approved method for disposing of this compound waste, including pure compound, contaminated materials, and solutions.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Liquid Waste:
-
Sharps Waste:
-
Any contaminated sharps (needles, blades) must be disposed of in a labeled, puncture-proof sharps container.[6]
-
2. Container Management:
-
Container Type: Use sturdy, leak-proof containers made of a material compatible with this compound and its solvents.[7][8] The original container can often be used if it is in good condition.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name "this compound".[7][8] Also, list any other chemical constituents in the container.
-
Closure: Keep waste containers securely sealed at all times, except when adding waste, to prevent spills and evaporation.[7][8]
3. Storage:
-
Store waste containers in a designated, well-ventilated satellite accumulation area (SAA) that is under the control of laboratory personnel.[6]
-
Ensure that the storage area prevents the release of the chemical into the environment.[1][5]
4. Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or in regular trash.[6][8]
-
All disposal must be in accordance with local, state, and federal regulations.[1]
Below is a workflow diagram illustrating the proper disposal procedure for this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. ubpbio.com [ubpbio.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. abmole.com [abmole.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. nswai.org [nswai.org]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. Laboratory waste | Staff Portal [staff.ki.se]
Personal protective equipment for handling Necrostatin-1
Essential Safety and Handling Guide for Necrostatin-1
This guide provides critical safety, handling, and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is essential for ensuring laboratory safety and the integrity of experimental outcomes.
This compound is a potent and specific small-molecule inhibitor of Receptor-Interacting serine/threonine-Protein Kinase 1 (RIPK1), a key regulator of necroptosis, apoptosis, and inflammatory pathways.[1] While not classified as a hazardous substance or mixture, it may cause irritation to the mucous membranes, upper respiratory tract, eyes, and skin.[2] It may be harmful if inhaled, ingested, or absorbed through the skin.[2]
Immediate Safety and Handling Protocols
Proper handling of this compound is crucial to minimize exposure and ensure a safe laboratory environment. The following table summarizes the recommended personal protective equipment (PPE) and immediate actions for exposure and spills.
| Aspect | Guideline |
| Personal Protective Equipment (PPE) | Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[3] Hand Protection: Wear appropriate protective gloves (e.g., heavy rubber gloves).[2] Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin exposure.[3] Respiratory Protection: Use in a well-ventilated area, such as a laboratory fume hood.[2] If ventilation is inadequate, a NIOSH-approved respirator may be necessary.[2] |
| First Aid: Eye Contact | Immediately hold eyelids apart and flush eyes with plenty of water. Seek examination and testing by a medical professional.[2][4] |
| First Aid: Skin Contact | Wash the affected skin area with plenty of water and remove any contaminated clothing. If symptoms occur, seek medical attention.[2][4] |
| First Aid: Inhalation | Move the individual to fresh air and ensure they are comfortable for breathing. If breathing is difficult or has stopped, provide artificial respiration or oxygen by trained personnel and get immediate medical attention.[2][4] |
| First Aid: Ingestion | If the person is conscious, wash out their mouth with water. Do not give anything by mouth to an unconscious person and seek immediate medical attention.[2][4] |
| Spill Cleanup | For liquid spills, use an absorbent material to take up the spill. For solid spills, sweep up and shovel into suitable containers for disposal, avoiding dust formation.[2][3] Ensure adequate ventilation.[4] Dispose of materials or solid residues at an authorized site.[2] |
Operational Plans: Storage and Handling
Correct storage and handling are vital for maintaining the chemical's efficacy and for laboratory safety.
| Aspect | Guideline |
| Storage | Keep the container tightly closed and store in a well-ventilated place.[2] For long-term storage, keep at -20°C or -80°C.[2] The lyophilized form is stable for up to 24 months at room temperature when desiccated.[5] Once in solution, store at -20°C and use within 3 months to avoid loss of potency.[5] Avoid repeated freeze-thaw cycles and protect from light.[1] |
| Handling | Ensure good ventilation and wear personal protective equipment.[2] Avoid breathing dust.[2] Do not eat, drink, or smoke when using this product.[2] this compound should be handled in a laboratory fume hood where possible.[2] |
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable country, federal, state, and local regulations.[2] Waste materials should be disposed of at an authorized waste management plant.[2]
Quantitative Data for this compound
The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₃N₃OS | [1][2][4] |
| Molecular Weight | 259.33 g/mol | [1][2][4] |
| Purity | ≥95% (UHPLC) to >99% | [1] |
| EC₅₀ (Necroptosis Inhibition) | 490 nM (in FADD-deficient Jurkat cells treated with TNF-α) | [6] |
| EC₅₀ (RIP1 Kinase Inhibition) | 182 nM | [7] |
| Solubility in DMSO | 10 mg/ml (38.6 mM) to 100 mM | [1] |
| Solubility in Ethanol | ~3 mg/ml to 50 mM | [8] |
| Working Concentration (Cell Culture) | 0.15 - 40 µM | [1] |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
In Vitro Necroptosis Inhibition Assay
This protocol is designed to assess the ability of this compound to inhibit TNF-α-induced necroptosis in a cell-based assay.
Materials:
-
Human histiocytic lymphoma U937 cells
-
This compound
-
zVAD.fmk (a pan-caspase inhibitor)
-
TNF-α
-
Cell culture medium and supplements
-
ATP-based cell viability assay kit
Procedure:
-
Culture U937 cells in appropriate cell culture medium.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 1-20 µM) for a specified period.
-
Add zVAD.fmk (e.g., 100 μM) to the cell cultures.
-
Induce necroptosis by adding TNF-α (e.g., 10 ng/mL).
-
Incubate the cells for 72 hours.
-
Measure cell viability using an ATP-based viability assay according to the manufacturer's instructions.[9]
RIP1 Kinase Assay
This protocol is used to determine the inhibitory effect of this compound on the kinase activity of RIP1.
Materials:
-
293T cells
-
pcDNA3-FLAG-RIP1 expression vector
-
Transfection reagent
-
Reaction buffer (20 mM HEPES, pH 7.3, 10 mM MnCl₂, 10 mM MgCl₂)
-
This compound
-
Cold ATP
-
[γ-³²P] ATP
-
SDS-PAGE sample buffer
Procedure:
-
Transfect 293T cells with the pcDNA3-FLAG-RIP1 vector using a standard transfection procedure.[9]
-
Lyse the cells and immunoprecipitate FLAG-RIP1.
-
Incubate the immunoprecipitated RIP1 in the reaction buffer in the presence of different concentrations of this compound for 15 minutes at room temperature.[9]
-
Initiate the kinase reaction by adding 10 μM cold ATP and 1 μCi of [γ-³²P] ATP.[9]
-
Incubate for 30 minutes at 30°C.[9]
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling.[9]
-
Separate the proteins by SDS-PAGE and visualize the phosphorylated RIP1 band by autoradiography.[10]
Signaling Pathway of this compound
This compound functions by inhibiting the kinase activity of RIPK1, a critical step in the necroptosis signaling pathway. When apoptosis is inhibited, the binding of TNF-α to its receptor (TNFR1) can lead to the formation of the necrosome, a complex consisting of RIPK1, RIPK3, and MLKL.[11][12] this compound binds to an allosteric pocket of RIPK1, locking it in an inactive conformation and preventing the downstream signaling events that lead to necroptotic cell death.[1][13]
Caption: this compound inhibits necroptosis by targeting RIPK1 kinase activity.
References
- 1. invivogen.com [invivogen.com]
- 2. ubpbio.com [ubpbio.com]
- 3. fishersci.com [fishersci.com]
- 4. abmole.com [abmole.com]
- 5. Necrostatin-1s | Cell Signaling Technology [cellsignal.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. This compound | Nec-1 | necrotic apoptosis inhibitor | TargetMol [targetmol.com]
- 10. apexbt.com [apexbt.com]
- 11. This compound: a promising compound for neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
